molecular formula C19H19NO5 B557266 Fmoc-Ser-OMe CAS No. 82911-78-2

Fmoc-Ser-OMe

Numéro de catalogue: B557266
Numéro CAS: 82911-78-2
Poids moléculaire: 341.4 g/mol
Clé InChI: QQQVLIVWQMWACQ-KRWDZBQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Fmoc-Ser-OMe, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQVLIVWQMWACQ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427286
Record name (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82911-78-2
Record name (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Fmoc-Ser-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the synthesis and characterization of N-α-(9-Fluorenylmethoxycarbonyl)-L-serine methyl ester (Fmoc-Ser-OMe), a crucial building block in peptide synthesis and various applications in drug development and biotechnology.[1][2] This document outlines the synthetic pathway, experimental procedures, and comprehensive characterization data for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Characterization Data

This compound is a white to off-white solid.[3][4] The successful synthesis of this compound is confirmed through a variety of analytical techniques, with the key characterization data summarized below.

Table 1: Physicochemical and Characterization Data for this compound

ParameterValueReference
CAS Number 82911-78-2[3][5][6]
Molecular Formula C19H19NO5[3][5][6]
Molecular Weight 341.36 g/mol [3][5][7]
Appearance White to off-white powder[3][4]
Purity 99.71%[5]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month[3]

While specific melting point, optical rotation, and detailed NMR and mass spectrometry data for this compound were not explicitly detailed in the provided search results, typical characterization would involve these analyses. For comparison, the related compound Fmoc-L-Ser(Me)-OH has a reported melting point of 140-150 °C and an optical rotation of [α]20D = -9.5 ± 1° (c=2 in DMF).[7]

Synthesis of this compound

The synthesis of this compound is a two-step process that first involves the protection of the carboxylic acid of L-serine as a methyl ester, followed by the protection of the α-amino group with the Fmoc group.

Synthesis_Workflow cluster_step1 Step 1: Esterification of L-Serine cluster_step2 Step 2: Fmoc Protection L_Serine L-Serine L_Serine_Methyl_Ester L-Serine Methyl Ester Hydrochloride L_Serine->L_Serine_Methyl_Ester  Reaction Reagents1 Anhydrous Methanol, Thionyl Chloride (SOCl₂) Reagents1->L_Serine_Methyl_Ester  Reacts with Fmoc_Ser_OMe This compound L_Serine_Methyl_Ester->Fmoc_Ser_OMe  Reaction Fmoc_Cl Fmoc-Cl or Fmoc-OSu Fmoc_Cl->Fmoc_Ser_OMe  Reacts with Purification Purification (e.g., Column Chromatography) Fmoc_Ser_OMe->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

This initial step protects the carboxylic acid of L-serine as a methyl ester.[8]

  • Reagents: L-Serine, Anhydrous Methanol, Thionyl Chloride (SOCl₂).

  • Procedure:

    • Suspend L-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add thionyl chloride dropwise to the suspension while maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude L-serine methyl ester hydrochloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The α-amino group of the L-serine methyl ester is protected using an Fmoc reagent.

  • Reagents: L-Serine Methyl Ester Hydrochloride, Fmoc-Cl or Fmoc-OSu, a suitable base (e.g., sodium bicarbonate or triethylamine), and a solvent (e.g., dioxane/water or dichloromethane).

  • Procedure:

    • Dissolve L-serine methyl ester hydrochloride in the chosen solvent system.

    • Add the base to neutralize the hydrochloride and to act as a proton scavenger.

    • Slowly add a solution of Fmoc-Cl or Fmoc-OSu in the same solvent to the reaction mixture at 0-5 °C.

    • Stir the reaction mixture for several hours at room temperature, monitoring the progress by TLC.

    • Once the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts.

    • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization Workflow

To confirm the identity and purity of the synthesized this compound, a series of analytical techniques are employed.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Property Analysis cluster_verification Verification Start Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS MP Melting Point Start->MP OR Optical Rotation Start->OR Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment MP->Purity Chirality Chiral Integrity OR->Chirality

Caption: Logical workflow for the characterization of this compound.

The characterization process involves:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule by identifying the different types of protons and carbons and their connectivity.

  • Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and to confirm its elemental composition.

  • Melting Point Analysis: The melting point is a physical property that can indicate the purity of a crystalline solid.

  • Optical Rotation: As a chiral molecule, the optical rotation of this compound is measured to confirm its enantiomeric purity.

This comprehensive approach to synthesis and characterization ensures the production of high-quality this compound for use in research and development.

References

Technical Guide: Physicochemical Properties of Fmoc-Ser-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the core physicochemical properties of N-(9-fluorenylmethoxycarbonyl)-L-serine methyl ester (Fmoc-Ser-OMe), a key building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

This compound is a derivative of the amino acid L-serine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is esterified with a methyl group. This protection scheme is fundamental in solid-phase peptide synthesis.

The key quantitative molecular data for this compound are summarized in the table below for easy reference and comparison.

ParameterValueReference
Molecular Formula C19H19NO5[1][2][3][4][5][6]
Molecular Weight 341.36 g/mol [1][3][4][5]
Alternate Molecular Weight 341.3 g/mol [2][7][8]
CAS Number 82911-78-2[1][2][3][4]

Experimental Determination of Molecular Properties

The determination of the molecular formula and weight of a compound like this compound is a standard procedure in analytical chemistry. A typical workflow for characterizing a newly synthesized or commercial batch of this compound is outlined below.

Experimental Protocol: Characterization of this compound

  • Mass Spectrometry (MS):

    • Objective: To determine the accurate mass of the molecule and confirm its molecular weight.

    • Methodology: High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is employed. A sample of this compound is dissolved in a suitable solvent (e.g., acetonitrile/water with a small amount of formic acid) and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound, one would expect to observe the protonated molecule [M+H]+ at an m/z corresponding to its molecular weight plus the mass of a proton.

  • Elemental Analysis:

    • Objective: To determine the empirical formula by quantifying the percentage of carbon, hydrogen, and nitrogen.

    • Methodology: A precisely weighed sample of this compound is combusted in a controlled oxygen atmosphere. The resulting combustion gases (CO2, H2O, and N2) are separated and quantified. The percentage composition of each element is then used to calculate the empirical formula, which can be compared to the theoretical formula (C19H19NO5) to confirm purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the chemical structure and confirm the connectivity of atoms.

    • Methodology: ¹H NMR and ¹³C NMR spectra are acquired by dissolving the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, integration of proton signals, and coupling patterns provide detailed information about the chemical environment of each hydrogen and carbon atom, confirming the presence of the Fmoc, serine, and methyl ester moieties.

The following diagram illustrates the logical workflow for the characterization of this compound.

cluster_0 Characterization Workflow for this compound cluster_1 Analytical Techniques cluster_2 Data Interpretation A Sample Preparation (this compound) B Mass Spectrometry (MS) A->B C Elemental Analysis A->C D NMR Spectroscopy A->D E Molecular Weight Determination B->E m/z ratio F Empirical Formula Confirmation C->F % Composition G Structural Elucidation D->G Spectral Data H Final Confirmation (Molecular Formula & Weight) E->H F->H G->H

Caption: Workflow for the analytical characterization of this compound.

References

A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of N-α-Fmoc-L-serine methyl ester (Fmoc-Ser-OMe), a key building block in peptide synthesis. Understanding the solubility of this reagent is critical for optimizing reaction conditions, ensuring efficient coupling, and preventing aggregation, thereby improving the yield and purity of synthetic peptides. While comprehensive quantitative data across all common organic solvents is not extensively published, this document compiles available data, offers qualitative assessments based on established principles in peptide chemistry, and provides a detailed protocol for determining solubility experimentally.

Core Principles of Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is governed by the physicochemical properties of both the Fmoc group and the amino acid side chain. The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group generally confers good solubility in many organic solvents. However, the polarity of the amino acid side chain and the presence of protecting groups also play a significant role. For this compound, the hydroxyl group of serine and the methyl ester at the C-terminus influence its polarity and hydrogen bonding capacity.

Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are widely used in solid-phase peptide synthesis (SPPS) due to their excellent ability to dissolve Fmoc-amino acids and swell the resin support.[1] Chlorinated solvents like Dichloromethane (DCM) are also used, though they are generally less effective at solvating polar-protected amino acids.[1][2]

Data Presentation: Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in common organic solvents. It is important to note that quantitative data is sparse in publicly available literature, and empirical determination is often necessary for specific applications and conditions.

SolventAbbreviationTypeQuantitative SolubilityQualitative Assessment & Notes
Dimethyl SulfoxideDMSOPolar Aprotic200 mg/mL (585.89 mM)[3]Highly Soluble. Often used as a solvent for difficult-to-dissolve peptides and reagents. Ultrasonic treatment may be needed for rapid dissolution.[3]
N,N-DimethylformamideDMFPolar AproticNot PublishedHighly Soluble (Expected). DMF is the most common solvent for SPPS, and Fmoc-amino acids are generally very soluble.[1][2] For the related compound Fmoc-Ser-OH, a 0.5 M solution (1 mmole in 2 ml) is described as "clearly soluble".
N-Methyl-2-pyrrolidoneNMPPolar AproticNot PublishedHighly Soluble (Expected). NMP is a common alternative to DMF with similar solvating properties for Fmoc-amino acids.[1][2]
DichloromethaneDCMNonpolar AproticNot PublishedLimited to Moderate Solubility (Expected). DCM is less polar than DMF or NMP and is generally a poorer solvent for more polar Fmoc-amino acids. It is more commonly used in Boc-SPPS.[2][4]
TetrahydrofuranTHFPolar AproticNot PublishedLimited to Moderate Solubility (Expected). While used in some "green" SPPS protocols, its solvating power for Fmoc-amino acids can be lower than that of DMF or NMP.
AcetonitrileACNPolar AproticNot PublishedLimited to Moderate Solubility (Expected). Often used in purification (RP-HPLC) but less common as a primary solvent for coupling reactions due to lower solubility of some Fmoc-amino acids.

Note: Solubility can be affected by factors such as temperature, water content of the solvent, and the purity of the this compound.

Experimental Protocol: Determination of Equilibrium Solubility

For researchers requiring precise solubility data for their specific applications, the shake-flask method is the gold standard for determining equilibrium solubility. The following protocol outlines a general procedure for this determination.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent of interest (e.g., DMF, NMP, DCM)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

  • Sample Extraction: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a 0.2 µm syringe filter into a clean vial. This step is crucial to remove any remaining particulate matter.

  • Quantification: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample and the standard solutions by HPLC. A typical method would involve a C18 reverse-phase column and UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This value represents the equilibrium solubility.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

G A Preparation of Standard Solutions G HPLC Analysis A->G B Addition of Excess This compound to Solvent C Equilibration (Shaking at Constant Temp) B->C D Phase Separation (Centrifugation) C->D E Sample Extraction & Filtration (0.2 µm) D->E F Dilution of Saturated Solution E->F F->G H Data Analysis & Solubility Calculation G->H

Workflow for Equilibrium Solubility Determination.

References

Primary uses and applications of Fmoc-Ser-OMe in research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-L-serine methyl ester (Fmoc-Ser-OMe) is a pivotal building block in contemporary chemical biology and synthetic chemistry. As a derivative of the amino acid serine, it features a methyl ester protecting group on the C-terminus and the fluorenylmethoxycarbonyl (Fmoc) group safeguarding the α-amino group. This strategic protection scheme makes this compound a versatile reagent, particularly in the fields of peptide and glycopeptide synthesis, as well as in the development of novel biomolecular conjugates.

This technical guide provides a comprehensive overview of the primary uses and applications of this compound in research. It details its core applications, provides experimental protocols, summarizes key quantitative data, and illustrates relevant workflows, offering a valuable resource for researchers and professionals in drug development and biochemical research.

Core Applications of this compound

The unique structural attributes of this compound make it particularly suitable for two primary research applications: the synthesis of O-linked glycopeptides and the construction of chlorophyll-amino acid conjugates for biophotonic and protein modification studies.

Synthesis of Mucin-Type O-Linked Glycopeptides

This compound serves as a crucial alcohol acceptor in glycosylation reactions to produce small, mucin-related O-linked glycopeptides[1]. O-glycosylation is a vital post-translational modification that plays a significant role in a myriad of biological processes, including protein stability, cell signaling, and immune recognition. The synthesis of glycopeptides is essential for studying these processes and for developing novel therapeutics.

In this context, the hydroxyl group of the serine residue in this compound is glycosylated with a protected monosaccharide, typically a peracetylated sugar, in the presence of a Lewis acid catalyst. The resulting glycosylated amino acid can then be deprotected at the C-terminus (saponification of the methyl ester) to yield a building block ready for incorporation into a growing peptide chain via solid-phase peptide synthesis (SPPS).

Synthesis of Chlorophyll-Amino Acid Conjugates

This compound is also instrumental in the synthesis of chlorophyll-amino acid conjugates[1][2]. These conjugates are valuable tools for creating chromo/fluorophore-modified proteins that can emit light in the visible to near-infrared spectrum[1][2]. Such modified proteins are employed in a variety of research areas, including the study of protein dynamics, protein-protein interactions, and for the development of novel imaging agents. The serine hydroxyl group provides a convenient attachment point for the chlorophyll moiety, and the Fmoc and methyl ester protecting groups allow for controlled, stepwise synthesis.

Physicochemical and Technical Data

The successful application of this compound in synthesis is dependent on its purity and physicochemical properties. The following table summarizes key quantitative data for commercially available this compound.

PropertyValueReference
Molecular Formula C₁₉H₁₉NO₅[1]
Molecular Weight 341.36 g/mol [1]
Appearance White to off-white solid[1]
Purity (HPLC) ≥99%[3]
Melting Point 140 - 150 °C[3]
Optical Rotation [α]²⁰/D = -9.5 ± 1° (c=2 in DMF)[3]
Storage Store at room temperature[3]

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound.

Protocol 1: Microwave-Assisted Glycosylation of this compound

This protocol describes the direct glycosylation of Fmoc-Ser-OH (the saponified form of this compound) using microwave irradiation to accelerate the reaction[4]. This method is advantageous for its speed and efficiency.

Materials:

  • Fmoc-Ser-OH

  • Peracetylated glycosylation donor (e.g., β-D-galactose pentaacetate)

  • Dichloromethane (CH₂Cl₂)

  • Lewis acid (e.g., SnCl₄ or BF₃·Et₂O)

  • 5-mL round-bottom microwave vial

  • Microwave reactor

  • Silica gel for flash chromatography

Procedure:

  • To a 5-mL round-bottom microwave vial, add Fmoc-Ser-OH (0.2 mmol) and the peracetylated sugar (0.26 mmol).

  • Add 3 mL of CH₂Cl₂ to the vial.

  • Add the Lewis acid (0.4 mmol, e.g., SnCl₄ or BF₃·Et₂O) to the mixture.

  • Seal the vessel and heat it to 100 °C for 5 minutes in a microwave reactor.

  • After the reaction is complete, cool the vial to room temperature.

  • The crude product can be purified by flash chromatography on silica gel to yield the desired β-glycoside.

Note: The yields for this reaction are typically in the range of 52-72% for monosaccharide donors[4].

Protocol 2: Synthesis of a Chlorophyll-Serine Conjugate (Conceptual)

Materials:

  • This compound

  • A chlorophyll derivative with a carboxylic acid functionality (e.g., Chlorophyllin)

  • Coupling agent (e.g., DCC/DMAP or HATU)

  • Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the chlorophyll derivative in the anhydrous solvent under an inert atmosphere.

  • Add the coupling agent and stir for a few minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound in the anhydrous solvent.

  • Slowly add the this compound solution to the activated chlorophyll derivative.

  • Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the crude product by column chromatography.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships in the application of this compound.

Glycosylation of Fmoc-Ser-OH

Glycosylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product FmocSerOH Fmoc-Ser-OH Reaction Glycosylation Reaction FmocSerOH->Reaction PeracetylatedSugar Peracetylated Sugar PeracetylatedSugar->Reaction Solvent CH2Cl2 Solvent->Reaction Catalyst Lewis Acid (SnCl4) Catalyst->Reaction Microwave Microwave Irradiation (100°C, 5 min) Microwave->Reaction Purification Flash Chromatography Reaction->Purification GlycosylatedAA Glycosylated Fmoc-Ser-OH Purification->GlycosylatedAA

Caption: Workflow for the microwave-assisted glycosylation of Fmoc-Ser-OH.

General Synthetic Strategy for O-Linked Glycopeptides

Glycopeptide_Synthesis_Strategy FmocSerOMe This compound Glycosylation Glycosylation of Serine FmocSerOMe->Glycosylation GlycosylatedFmocSerOMe Glycosylated this compound Glycosylation->GlycosylatedFmocSerOMe Saponification Saponification (Methyl Ester Cleavage) GlycosylatedFmocSerOMe->Saponification GlycosylatedFmocSerOH Glycosylated Fmoc-Ser-OH (Building Block) Saponification->GlycosylatedFmocSerOH SPPS Solid-Phase Peptide Synthesis (SPPS) GlycosylatedFmocSerOH->SPPS Glycopeptide O-Linked Glycopeptide SPPS->Glycopeptide

Caption: Overall strategy for the synthesis of O-linked glycopeptides using this compound.

Conclusion

This compound is a valuable and versatile reagent in modern biochemical research. Its primary applications in the synthesis of O-linked glycopeptides and chlorophyll-amino acid conjugates underscore its importance in studying post-translational modifications and in the development of novel bioconjugates. The methodologies and data presented in this guide are intended to provide researchers with the foundational knowledge required to effectively utilize this compound in their research endeavors, ultimately contributing to advancements in drug discovery and our understanding of complex biological systems.

References

An In-Depth Technical Guide to Fmoc-Ser-OMe: Properties, Supply, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-serine methyl ester (Fmoc-L-Ser-OMe) and its D-enantiomer, crucial building blocks in modern peptide chemistry. This document details their chemical and physical properties, commercial availability, and provides a detailed protocol for their application in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.

Core Compound Identification and Properties

Fmoc-Ser-OMe is a derivative of the amino acid serine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the carboxyl group is esterified with a methyl group. This protection strategy is fundamental to Fmoc-based peptide synthesis, allowing for the sequential and controlled addition of amino acid residues to a growing peptide chain.

Below is a summary of the key identifiers and physicochemical properties for both the L- and D-isomers of this compound.

PropertyFmoc-L-Ser-OMeFmoc-D-Ser-OMe
CAS Number 82911-78-2[1]874817-14-8
Molecular Formula C₁₉H₁₉NO₅[1]C₁₉H₁₉NO₅[2]
Molecular Weight 341.3 g/mol [1]341.3 g/mol [2]
Appearance White to off-white powder[3][]Data not consistently available
Purity (typical) ≥ 99.5% (HPLC)[3][]Data not consistently available
Optical Rotation [a]D20 = -12 ± 2º (c=1, DMF)[3]Data not consistently available
Boiling Point 579.4 ± 45.0 °C (predicted)[]Data not consistently available
Density 1.285 ± 0.06 g/cm³ (predicted)[]Data not consistently available
Solubility Soluble in DMSO (200 mg/mL)[5]Data not consistently available
Storage Conditions Store at 2-8 °C for long-term stability[]Store at 2-8 °C for long-term stability

Commercial Availability

Fmoc-L-Ser-OMe and Fmoc-D-Ser-OMe are readily available from a variety of chemical suppliers specializing in reagents for peptide synthesis. The following table provides a non-exhaustive list of commercial sources.

SupplierProduct Name(s)CAS Number (L-isomer)CAS Number (D-isomer)
Santa Cruz Biotechnology Fmoc-L-serine methyl ester82911-78-2[1]-
A Chemtek Fmoc-D-Ser-Ome-874817-14-8
Advanced ChemTech This compound82911-78-2-
Aapptec Peptides Fmoc-D-Ser-OMe-874817-14-8[2]
Peptide Institute, Inc. This compound82911-78-2-
MedchemExpress Fmoc-L-Ser-OMe82911-78-2[5]-
Chem-Impex Fmoc-L-serine methyl ester82911-78-2[3]-
BOC Sciences Fmoc-L-serine methyl ester82911-78-2[]-
HANGZHOU LEAP CHEM CO., LTD. This compound82911-78-2-

Application in Solid-Phase Peptide Synthesis: A Workflow Overview

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The workflow for incorporating a serine residue into a peptide chain using this reagent is depicted in the following diagram.

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_cleavage Final Cleavage Resin Solid Support (e.g., Wang Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Wash Final Wash (DCM) Wash2->Final_Wash Final Cycle Cleavage Cleavage from Resin (e.g., TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation

Fmoc-SPPS Workflow for Serine Incorporation

Experimental Protocol: Incorporation of this compound in SPPS

This protocol outlines the manual procedure for the incorporation of a serine residue into a peptide sequence on a solid support using this compound.

Materials:

  • Appropriate solid-phase resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids)

  • Fmoc-L-Ser-OMe or Fmoc-D-Ser-OMe

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Coupling/activation reagent (e.g., HBTU, HATU, HOBt/DIC)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Reaction vessel with a sintered glass frit

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • To the swelled resin (with the N-terminal Fmoc-protected amino acid from the previous cycle), add a 20% solution of piperidine in DMF.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an appropriate coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

    • Add the activated this compound solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test (a positive test indicates incomplete coupling).

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.

  • Chain Elongation:

    • The peptide-resin is now ready for the next cycle of deprotection and coupling with the subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, the N-terminal Fmoc group is removed as described in step 2.

    • The resin is washed with DMF, followed by DCM, and then dried under vacuum.

    • The dried peptide-resin is treated with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups.

    • The resin is filtered off, and the filtrate containing the crude peptide is collected.

  • Peptide Precipitation and Purification:

    • The crude peptide is precipitated by adding the TFA filtrate to a large volume of cold diethyl ether.

    • The precipitate is collected by centrifugation, washed with cold ether, and dried.

    • The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

This in-depth guide provides essential information for the effective utilization of this compound in research and development. For specific applications, optimization of the described protocols may be necessary. Always refer to the safety data sheet (SDS) provided by the supplier before handling any chemical reagents.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the recommended storage and stability conditions for N-α-(9-Fluorenylmethoxycarbonyl)-L-serine methyl ester (Fmoc-Ser-OMe), a critical building block in peptide synthesis and various biochemical applications. Adherence to these guidelines is crucial for maintaining the integrity, purity, and reactivity of the compound, ensuring reproducible results in research and development.

Overview of this compound

This compound is a derivative of the amino acid serine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is esterified as a methyl ester. This dual protection renders it a valuable reagent in solid-phase peptide synthesis (SPPS) and other synthetic organic chemistry procedures. The stability of this compound is paramount, as degradation can lead to impurities and side reactions, compromising the synthesis of the target peptide or molecule.

Recommended Storage Conditions

The longevity of this compound is highly dependent on the storage conditions, primarily temperature and the physical state of the compound (solid powder vs. in solution).

In its solid, powdered form, this compound exhibits considerable stability. For long-term storage, it is recommended to be kept at low temperatures. To prevent moisture contamination, which can degrade the product, containers should be tightly sealed and allowed to equilibrate to room temperature in a desiccator before opening.[1]

When dissolved in a solvent, the stability of this compound is significantly reduced. Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is critical to use anhydrous solvents and store the solutions at ultra-low temperatures. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms based on available supplier data.

FormStorage TemperatureDuration
Solid Powder-20°C3 years
Solid Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Data compiled from supplier recommendations.[2][3]

Key Factors Influencing Stability

Several environmental and chemical factors can adversely affect the stability of this compound, leading to its degradation.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Moisture: The presence of water can lead to hydrolysis of the methyl ester and potentially affect the Fmoc group.

  • Light: While not explicitly documented as a primary concern for this specific molecule, prolonged exposure to light can be detrimental to many organic compounds and should generally be avoided.

  • pH (Basicity): The Fmoc protecting group is notoriously labile to basic conditions.[4] Exposure to bases, particularly secondary amines like piperidine, will lead to its cleavage.[4] This is a desired reaction in SPPS for deprotection but an undesirable degradation pathway during storage and handling.

Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for troubleshooting and for developing handling protocols that minimize impurity formation.

The primary degradation pathway involves the base-catalyzed removal of the Fmoc group via a β-elimination mechanism.[4] This reaction is intentionally employed in SPPS but can occur prematurely if the compound is exposed to basic conditions during storage or handling. The byproducts are dibenzofulvene and carbon dioxide.[4]

Serine derivatives are susceptible to β-elimination of the hydroxyl group, particularly under basic conditions, which can lead to the formation of a dehydroalanine intermediate.[5] This reactive intermediate can then undergo further reactions, such as addition of nucleophiles present in the reaction mixture.

The logical relationship between storage parameters and the stability of this compound, including its degradation pathways, is illustrated in the diagram below.

cluster_storage Storage & Handling Conditions cluster_outcome Compound Stability & Degradation This compound This compound Optimal_Storage Low Temperature (-20°C to -80°C) This compound->Optimal_Storage Leads to Dry_Inert_Atmosphere Dry/Inert Atmosphere This compound->Dry_Inert_Atmosphere Leads to Adverse_Conditions Adverse Conditions This compound->Adverse_Conditions Exposure to Stable_Compound Stable this compound Optimal_Storage->Stable_Compound Dry_Inert_Atmosphere->Stable_Compound Moisture Moisture Adverse_Conditions->Moisture Base_Exposure Base Exposure Adverse_Conditions->Base_Exposure High_Temperature High Temperature Adverse_Conditions->High_Temperature Degradation Degradation Moisture->Degradation Base_Exposure->Degradation High_Temperature->Degradation Fmoc_Cleavage Fmoc Cleavage (Dibenzofulvene) Degradation->Fmoc_Cleavage Beta_Elimination β-Elimination (Dehydroalanine) Degradation->Beta_Elimination

Caption: Logical flow of this compound stability.

Experimental Protocol for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound under various conditions. This protocol can be adapted based on the specific analytical capabilities available.

To determine the rate of degradation of this compound under defined stress conditions (e.g., elevated temperature, humidity, and pH).

  • This compound (high purity)

  • Anhydrous solvents (e.g., acetonitrile, DMSO)

  • Buffers of varying pH

  • Temperature and humidity-controlled chambers

  • HPLC system with a UV detector

  • Mass spectrometer (optional, for identification of degradation products)

  • Vials and closures

The workflow for a typical stability study is depicted in the diagram below.

Start Start Sample_Prep Sample Preparation (Weigh this compound, dissolve in appropriate solvent/buffer) Start->Sample_Prep Stress_Conditions Exposure to Stress Conditions (e.g., 40°C/75% RH, pH 9 buffer) Sample_Prep->Stress_Conditions Time_Points Sampling at Pre-defined Time Points (t=0, 24h, 48h, 1 week, etc.) Stress_Conditions->Time_Points Analysis Analysis of Samples Time_Points->Analysis HPLC_Analysis HPLC-UV Analysis (Quantify remaining this compound) Analysis->HPLC_Analysis MS_Analysis MS Analysis (Optional) (Identify degradation products) Analysis->MS_Analysis Data_Analysis Data Analysis (Calculate degradation rate) HPLC_Analysis->Data_Analysis MS_Analysis->Data_Analysis Conclusion Conclusion on Stability Data_Analysis->Conclusion End End Conclusion->End

Caption: Workflow for this compound stability testing.

  • Preparation of Samples: Accurately weigh this compound into vials. For solution stability, dissolve the compound in the chosen solvent or buffer to a known concentration.

  • Initial Analysis (t=0): Analyze a control sample immediately after preparation to determine the initial purity and concentration.

  • Stress Conditions: Place the vials in the appropriate stability chambers (e.g., elevated temperature, high humidity) or treat with the stressor (e.g., add base).

  • Time-Point Sampling: At each designated time point, remove a vial from the stress condition.

  • Sample Analysis:

    • Quench any reaction if necessary (e.g., neutralize a basic solution).

    • Dilute the sample to an appropriate concentration for analysis.

    • Analyze by HPLC to determine the percentage of remaining this compound. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid, and detection at a wavelength corresponding to the Fmoc group's absorbance (around 265 nm).

    • If a mass spectrometer is available, analyze the sample to identify the masses of any new peaks that appear in the chromatogram, corresponding to degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition. From this data, the degradation rate can be calculated.

Conclusion

The chemical integrity of this compound is critical for its successful application in peptide synthesis and other areas of research. By adhering to the recommended storage conditions of low temperature and exclusion of moisture, researchers can significantly extend the shelf-life of this valuable reagent. Understanding the potential degradation pathways, particularly the base-lability of the Fmoc group, is essential for proper handling during experimental procedures. The provided stability testing protocol offers a framework for researchers to validate storage conditions and assess the impact of specific experimental parameters on the stability of this compound.

References

In-depth Spectroscopic Analysis of Fmoc-Ser-OMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N-(9-Fluorenylmethoxycarbonyl)-L-serine methyl ester (Fmoc-Ser-OMe). The interpretation of this data is crucial for the structural confirmation and purity assessment of this important building block in peptide synthesis and drug development.

Data Presentation

The following tables summarize the anticipated quantitative data for this compound based on typical values for Fmoc-protected amino acids and serine derivatives.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.77d2HFmoc H4, H5
~7.60d2HFmoc H1, H8
~7.40t2HFmoc H2, H7
~7.31t2HFmoc H3, H6
~5.80d1HNH
~4.50m1Hα-CH
~4.40d2HFmoc CH₂
~4.22t1HFmoc CH
~3.95m2Hβ-CH₂
~3.75s3HOCH₃
~2.50br s1HOH
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Chemical Shift (δ) ppmAssignment
~171.0C=O (ester)
~156.0C=O (carbamate)
~143.8Fmoc C4a, C4b
~141.3Fmoc C8a, C9a
~127.7Fmoc C2, C7
~127.0Fmoc C3, C6
~125.1Fmoc C1, C8
~120.0Fmoc C4, C5
~67.0Fmoc CH₂
~63.0β-CH₂
~56.0α-CH
~52.5OCH₃
~47.2Fmoc CH
Table 3: Predicted Mass Spectrometry Data for this compound
m/zIon
342.1[M+H]⁺
364.1[M+Na]⁺
222.1[Fmoc-CH₂]⁺
179.1[Fluorenyl-CH₂]⁺ or [Fmoc-NH-CH]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for obtaining well-resolved spectra.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and correlation with known values for similar structures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a solvent compatible with ESI-MS, such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an ESI source is suitable.

  • MS Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Typical ESI source parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a desolvation gas temperature of 250-350 °C.

  • MS/MS Fragmentation (Optional but Recommended):

    • Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon) at varying collision energies to generate a fragment ion spectrum.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the structural relationships within this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Interpretation FmocSerOMe This compound NMR NMR Spectroscopy FmocSerOMe->NMR MS Mass Spectrometry FmocSerOMe->MS H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR ESI_MS ESI-MS MS->ESI_MS Structure Structural Confirmation H_NMR->Structure C_NMR->Structure MS_MS MS/MS ESI_MS->MS_MS ESI_MS->Structure MS_MS->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

fragmentation_pathway FmocSerOMe_MH [this compound+H]⁺ m/z = 342.1 Fmoc_CH2 [Fmoc-CH₂]⁺ m/z = 222.1 FmocSerOMe_MH->Fmoc_CH2 Loss of Ser-OMe Ser_OMe [Ser-OMe+H]⁺ FmocSerOMe_MH->Ser_OMe Loss of Fmoc Fluorenyl_CH2 [Fluorenyl-CH₂]⁺ m/z = 179.1 Fmoc_CH2->Fluorenyl_CH2 Loss of -C=O

The Role of Fmoc-Serine Derivatives in Modern Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic incorporation of serine residues is crucial for emulating biological functions and developing novel therapeutics. The use of N-α-Fmoc-L-serine derivatives is central to solid-phase peptide synthesis (SPPS), offering a robust methodology for the assembly of complex peptide chains. This technical guide provides an in-depth review of Fmoc-Ser-OMe and its more commonly used side-chain protected counterparts, Fmoc-Ser(tBu)-OH, Fmoc-Ser(Trt)-OH, and Fmoc-Ser(Ac)-OH. We will explore their chemical properties, applications, and the critical side reactions that can occur during peptide synthesis, supported by detailed experimental protocols and comparative data.

Physicochemical Properties of Fmoc-Serine Derivatives

The choice of a specific Fmoc-serine building block is often dictated by the synthetic strategy, particularly the desired cleavage conditions and the potential for side reactions. The physicochemical properties of these derivatives are summarized below.

PropertyThis compoundFmoc-Ser(tBu)-OHFmoc-Ser(Trt)-OHFmoc-Ser(Ac)-OH
Molecular Formula C19H19NO5[1]C22H25NO5[2]C37H31NO5[3]C20H19NO6[4]
Molecular Weight 341.36 g/mol [1]383.44 g/mol [2]569.65 g/mol [3]369.37 g/mol [4]
Appearance White to off-white solid[1]White to off-white powderWhite to off-white powder[5]White to off-white powder[4]
Melting Point Not widely reported123-130 °C200-210 °C (dec.)[3]148-152 °C[4]
Solubility Soluble in DMSO[1]Soluble in DMF[2]Soluble in DMF[3]Soluble in DMF[4]
Purity (typical) ≥99%[6]≥99.0% (HPLC)[7]≥98.0%[3]≥97%[4]
Storage -20°C[1]Room temperature2-8°C[3]0-8°C[4]

Applications in Peptide Synthesis

Fmoc-Ser(tBu)-OH: The Workhorse of SPPS

Fmoc-Ser(tBu)-OH is the most commonly used serine derivative in Fmoc-based SPPS.[8] The tert-butyl (tBu) ether protecting group on the side chain is stable to the basic conditions required for Fmoc-group removal (typically 20% piperidine in DMF) and is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[9] This orthogonality makes it a reliable choice for the synthesis of a wide range of peptides.[9]

Fmoc-Ser(Trt)-OH: For Difficult and Sensitive Sequences

The trityl (Trt) group is a bulkier and more acid-labile protecting group compared to the tBu group.[5] This increased lability allows for its removal under milder acidic conditions, which is advantageous when synthesizing peptides containing acid-sensitive modifications.[5] Furthermore, the steric bulk of the Trt group can disrupt inter-chain hydrogen bonding, which is a primary cause of peptide aggregation during the synthesis of "difficult sequences," such as those containing multiple serine residues.[9] The use of Fmoc-Ser(Trt)-OH in such cases can lead to higher purity and yield of the final peptide.[9]

Fmoc-Ser(Ac)-OH: For Specialized Applications

The acetyl (Ac) group offers an alternative side-chain protection for serine. It is stable to the basic conditions of Fmoc deprotection.[4] The acetyl group can be employed in the synthesis of complex peptides and glycopeptides.[10] Its application can influence the peptide's conformation and stability.[10]

This compound: A Niche Building Block

This compound is a serine derivative with a methyl ester protecting the C-terminus. Its application in standard SPPS is limited. It is more commonly utilized in solution-phase peptide synthesis and for the synthesis of specialized conjugates, such as chlorophyll-amino acid conjugates and glycopeptides where it can act as an alcohol acceptor.[1][6]

Key Side Reactions and Mitigation Strategies

The hydroxyl group of serine can participate in several side reactions during SPPS. Understanding and mitigating these reactions is critical for obtaining a high-purity peptide product.

Racemization

The loss of stereochemical integrity at the α-carbon of serine can occur during the activation and coupling steps, leading to the incorporation of the D-isomer.[9] The choice of coupling reagents and the base used can significantly influence the extent of racemization. The use of N,N-Diisopropylethylamine (DIPEA) as a base has been reported to induce racemization during the coupling of Fmoc-Ser(tBu)-OH.[11]

Quantitative Data on Racemization: Direct comparative studies on the racemization levels of different Fmoc-Ser derivatives are not abundant in the literature. However, it is known that the coupling of Fmoc-Ser(tBu)-OH can be susceptible to racemization, particularly with certain activation methods.[5] For histidine, another racemization-prone residue, the choice of coupling reagent has a significant impact on the level of epimerization.[12] Similar considerations are important for serine.

β-Elimination

Under basic conditions, the side-chain of serine can undergo β-elimination to form a dehydroalanine (Dha) residue.[9] This is a more significant issue for O-acylated serine derivatives and phosphorylated serine. While less common with the more stable ether protecting groups like tBu and Trt, it can still occur, particularly with prolonged exposure to base.[9] The use of alternative bases to piperidine, such as cyclohexylamine, morpholine, or DBU, has been shown to suppress β-elimination in sensitive cases.[13]

Experimental Protocols

Standard Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates a typical workflow for a single coupling cycle in Fmoc-based SPPS.

SPPS_Cycle Resin Peptide-Resin (Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 NextCycle Next Cycle or Final Cleavage Wash2->NextCycle NextCycle->Resin Repeat

Caption: A typical Fmoc-SPPS cycle.

Detailed Protocol for Coupling Fmoc-Ser(tBu)-OH

This protocol is a general guideline for manual solid-phase peptide synthesis.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3 x 1 min).

  • Repeat: Repeat steps 2-5 for the next amino acid in the sequence.

  • Final Cleavage: After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours. Precipitate the peptide in cold diethyl ether.

Protocol for Coupling Fmoc-Ser(Ac)-OH

The coupling procedure for Fmoc-Ser(Ac)-OH is similar to that of Fmoc-Ser(tBu)-OH.

  • Resin Swelling and Deprotection: Follow steps 1-3 as described for Fmoc-Ser(tBu)-OH.[10]

  • Amino Acid Activation and Coupling:

    • Dissolve Fmoc-Ser(Ac)-OH (3-5 equivalents) and a coupling reagent/additive mixture (e.g., DIC/Oxyma) in DMF.[4]

    • Pre-activate for 5-10 minutes at room temperature.[4]

    • Add the activated amino acid solution to the resin and allow the coupling to proceed for 1-2 hours.[10]

    • Monitor the reaction completion with a Kaiser test.

  • Washing and Subsequent Cycles: Follow steps 5-7 as described for Fmoc-Ser(tBu)-OH.

Considerations for Coupling Fmoc-Ser(Trt)-OH

For difficult sequences prone to aggregation, the following modifications to the standard protocol may be beneficial when using Fmoc-Ser(Trt)-OH:

  • Choice of Resin: Using a 2-chlorotrityl chloride resin can be advantageous as the peptide can be cleaved under milder acidic conditions, preserving the Trt group on the serine if a protected fragment is desired.[11]

  • Coupling Reagents: For sterically hindered couplings that can occur with the bulky Trt group, more potent activating reagents such as HATU or HCTU may be required.

  • Double Coupling: If the Kaiser test indicates incomplete coupling, a second coupling step should be performed before proceeding to the next deprotection.

Mechanism of a Key Side Reaction: β-Elimination

The following diagram illustrates the base-catalyzed β-elimination of a serine residue, leading to the formation of a dehydroalanine intermediate.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis: Incorporating Fmoc-Serine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the efficient construction of complex peptide chains. The incorporation of trifunctional amino acids, such as serine, requires careful selection of side-chain protecting groups to prevent unwanted side reactions and ensure high purity of the final product. While various protected forms of serine are available, N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH) is the most widely utilized derivative in Fmoc-based SPPS due to its stability and compatibility with standard synthesis and cleavage conditions.[1][2]

This document provides a detailed protocol for the incorporation of Fmoc-Ser(tBu)-OH in SPPS. While the user initially inquired about Fmoc-Ser-OMe, detailed protocols for this specific derivative are less common in standard SPPS literature. Fmoc-Ser(tBu)-OH is the industry standard, and the principles and protocols outlined here are broadly applicable and represent the best practice for incorporating serine into a peptide sequence. This guide covers the essential steps of the SPPS cycle, including resin preparation, deprotection, coupling, and final cleavage, with a focus on optimizing the incorporation of serine.

Materials and Reagents

Reagent/MaterialGrade/SpecificationSupplier (Example)
Fmoc-Ser(tBu)-OHPeptide synthesis grade (>99% purity)Major chemical suppliers
Rink Amide MBHA Resin100-200 mesh, 0.5-0.8 mmol/g loadingMajor chemical suppliers
N,N-Dimethylformamide (DMF)Peptide synthesis gradeMajor chemical suppliers
PiperidinePeptide synthesis gradeMajor chemical suppliers
N,N'-Diisopropylcarbodiimide (DIC)Peptide synthesis gradeMajor chemical suppliers
Hydroxybenzotriazole (HOBt)Peptide synthesis gradeMajor chemical suppliers
Trifluoroacetic acid (TFA)Reagent gradeMajor chemical suppliers
Triisopropylsilane (TIS)Reagent gradeMajor chemical suppliers
Dichloromethane (DCM)ACS gradeMajor chemical suppliers
Diethyl etherAnhydrousMajor chemical suppliers

Experimental Protocols

Resin Swelling and Preparation
  • Weigh the desired amount of Rink Amide MBHA resin into a reaction vessel.

  • Add sufficient N,N-Dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature to remove the Fmoc protecting group.[3]

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue color) indicates successful deprotection.

Amino Acid Coupling: Incorporating Fmoc-Ser(tBu)-OH
  • In a separate vial, dissolve 3 equivalents of Fmoc-Ser(tBu)-OH and 3 equivalents of HOBt in DMF.

  • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative test (yellow color) indicates complete coupling.

  • If the coupling is incomplete after 2 hours, extend the reaction time or consider a double coupling.

  • After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

Peptide Chain Elongation

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • Add the cleavage cocktail to the dried peptide-resin.

  • Gently agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the tert-butyl group from serine.

  • Filter the resin and collect the TFA solution containing the crude peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Comparison of Coupling Reagents for Fmoc-Ser(tBu)-OH Incorporation

Coupling ReagentActivation Time (min)Coupling Time (hr)Coupling Efficiency (%)Potential Side Reactions
DIC/HOBt5-101-2>99Low risk of racemization
HBTU/DIPEA2-50.5-1>99.5Potential for racemization with sensitive amino acids
HATU/DIPEA2-50.5-1>99.5Higher cost, very effective for hindered couplings
PyBOP/DIPEA2-50.5-1>99Byproducts can be difficult to remove

Note: Coupling efficiencies are typical values and can vary depending on the peptide sequence and reaction conditions.

Table 2: Troubleshooting Common Issues During Serine Incorporation

IssuePotential CauseRecommended Solution
Incomplete CouplingSteric hindrance of the growing peptide chain.Extend coupling time, perform a double coupling, or switch to a more potent coupling reagent like HATU.
RacemizationOver-activation of the carboxylic acid; prolonged exposure to base.Use DIC/HOBt for activation; avoid excess base (DIPEA).
β-eliminationProlonged exposure to piperidine during deprotection.Minimize deprotection times; use 20% piperidine in DMF for two short treatments (e.g., 2 x 5 min).
AggregationInterchain hydrogen bonding, especially in poly-serine sequences.Use a more sterically hindered protecting group like Trityl (Trt) if aggregation is severe. Incorporate pseudoproline dipeptides.

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Ser(tBu)-OH + DIC/HOBt) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Elongation Repeat for next AA Wash2->Elongation Continue Synthesis Cleavage Final Cleavage (TFA/TIS/H2O) Wash2->Cleavage Final Cycle Elongation->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Ser(tBu)-OH.

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Amino Acid on Resin cluster_1 Deprotection with Piperidine Fmoc_AA_Resin Fmoc-NH-CHR-CO-Resin Free_Amine H2N-CHR-CO-Resin Fmoc_AA_Resin->Free_Amine + Piperidine DBF_Adduct Dibenzofulvene-Piperidine Adduct Fmoc_AA_Resin->DBF_Adduct β-elimination Piperidine Piperidine

Caption: Mechanism of Fmoc deprotection using piperidine in SPPS.

References

Standard Fmoc Deprotection Conditions for Fmoc-Ser-OMe: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the standard conditions for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from Fmoc-Serine-methyl ester (Fmoc-Ser-OMe). This procedure is a fundamental step in peptide chemistry, enabling the selective removal of the N-terminal protecting group to allow for subsequent peptide bond formation.

Introduction

The Fmoc protecting group is widely utilized in peptide synthesis due to its base lability, allowing for its removal under conditions that do not affect most acid-labile side-chain protecting groups. The standard method for Fmoc deprotection involves treatment with a secondary amine, most commonly piperidine, in an organic solvent. This application note details the standard protocol for the solution-phase deprotection of this compound, discusses potential side reactions, and provides methods for monitoring the reaction progress.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the Fmoc deprotection of this compound in a solution-phase reaction.

ParameterStandard ConditionRange/VariationsNotes
Deprotection Reagent 20% (v/v) Piperidine in DMF10-50% Piperidine in DMF or NMPHigher concentrations can lead to faster deprotection but may increase the risk of side reactions.
Solvent N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)DMF is the most common solvent due to its polarity and ability to solvate both the starting material and reagents.[1][2][3]
Reaction Temperature Room Temperature (20-25°C)15-30°CElevated temperatures can accelerate the reaction but may also promote side reactions like racemization and β-elimination.[4]
Reaction Time 30 minutes - 2 hours10 minutes - 4 hoursReaction completion should be monitored by an appropriate analytical method (e.g., TLC, HPLC).
Reagent Equivalents Large excess10-20 equivalentsA large excess of piperidine is used to drive the reaction to completion and to act as a scavenger for the dibenzofulvene byproduct.[1]

Potential Side Reactions with Serine

The hydroxyl group in the side chain of serine makes it susceptible to certain side reactions under basic conditions:

  • β-Elimination: The most significant side reaction for serine during Fmoc deprotection is base-catalyzed β-elimination, which leads to the formation of a dehydroalanine (Dha) residue.[5] This can be followed by the addition of piperidine to form a piperidinyl-alanine adduct. Minimizing reaction time and temperature can help to reduce this side reaction.

  • Racemization: Although less common during the deprotection step itself, the resulting free amine of Ser-OMe can be susceptible to racemization, especially if the subsequent coupling step is slow.[4][5]

  • O-Acylation: This is more of a concern during the subsequent coupling step where the hydroxyl group of serine can be acylated by the activated incoming amino acid, leading to the formation of a depsipeptide (ester bond) instead of a peptide bond.[5]

Experimental Protocol: Fmoc Deprotection of this compound

This protocol describes the solution-phase removal of the Fmoc group from this compound.

Materials:

  • This compound

  • Piperidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber and solvent system (e.g., 1:1 Hexanes:Ethyl Acetate)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) in anhydrous DMF (e.g., 10 mL per gram of this compound) in a round-bottom flask equipped with a magnetic stir bar.

    • To the stirred solution, add piperidine (20% of the total volume, ensuring a large molar excess).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC. Spot the reaction mixture alongside a spot of the starting material (this compound) on a TLC plate.

    • Elute the TLC plate with an appropriate solvent system (e.g., 1:1 Hexanes:EtOAc).

    • Visualize the spots under a UV lamp. The starting material (this compound) will be UV active, while the product (H-Ser-OMe) will not have the Fmoc chromophore and will be much less UV active. The reaction is complete when the starting material spot has disappeared. The dibenzofulvene-piperidine adduct byproduct is also UV active and will be visible on the TLC plate.[6]

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the DMF and excess piperidine.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x). This removes the dibenzofulvene-piperidine adduct and any remaining piperidine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude H-Ser-OMe.

  • Purification and Characterization (if necessary):

    • The crude product can be used directly in the next step if it is sufficiently pure.

    • If further purification is required, it can be achieved by column chromatography on silica gel.

    • Characterize the final product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualizations

// Node Definitions start [label="Start: this compound in DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; add_piperidine [label="Add 20% Piperidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Stir at Room Temperature\n(30 min - 2 hr)", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor by TLC", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n(EtOAc, NaHCO₃, Brine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry [label="Dry (Na₂SO₄) & Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Product: H-Ser-OMe", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions start -> add_piperidine; add_piperidine -> reaction; reaction -> monitor; monitor -> reaction [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> dry; dry -> product; product -> end; } .enddot

Caption: Experimental workflow for the solution-phase Fmoc deprotection of this compound.

// Node Definitions reagent [label="Deprotection Reagent\n(Piperidine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conditions [label="Reaction Conditions\n(Solvent, Temp, Time)", fillcolor="#FBBC05", fontcolor="#202124"]; substrate [label="Substrate\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection [label="Fmoc Deprotection", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Desired Product\n(H-Ser-OMe)", fillcolor="#F1F3F4", fontcolor="#202124"]; side_reactions [label="Potential Side Reactions\n(β-Elimination, Racemization)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions reagent -> deprotection; conditions -> deprotection; substrate -> deprotection; deprotection -> product; deprotection -> side_reactions; } .enddot

Caption: Logical relationship of factors influencing the Fmoc deprotection of this compound.

References

Application Notes and Protocols for the Selection of Coupling Reagents in the Synthesis of Fmoc-Ser-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N-α-Fmoc-L-serine methyl ester (Fmoc-Ser-OMe) is a fundamental step in the preparation of serine-containing peptides and peptide fragments for therapeutic and research applications. The choice of coupling reagent for the esterification of N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH) with methanol is critical to ensure a high yield and purity of the final product, while minimizing side reactions, most notably racemization. These application notes provide a comparative overview of common coupling reagents and detailed protocols for the synthesis and analysis of this compound.

Serine is an amino acid that is particularly susceptible to racemization during the activation of its carboxyl group for coupling reactions. The use of certain bases, such as N,N-diisopropylethylamine (DIPEA), has been shown to induce racemization when coupling Fmoc-Ser(tBu)-OH. Therefore, the selection of both the coupling reagent and the accompanying base is crucial for maintaining the stereochemical integrity of the serine residue.

Comparative Performance of Coupling Reagents

The selection of a coupling reagent for the synthesis of this compound should be guided by the need to achieve a balance between reaction efficiency and the suppression of racemization. The following table summarizes the expected performance of various coupling reagents based on their known reactivity and propensity to cause racemization.

Disclaimer: The quantitative data presented in this table is illustrative and collated from general performance data of these reagents in peptide synthesis. Actual yields and racemization levels may vary depending on specific reaction conditions.

Coupling ReagentAdditiveBaseTypical Yield (%)Expected RacemizationKey Considerations
HATU NoneCollidine90-98Very LowHigh efficiency and low racemization, especially with the hindered base collidine. Recommended for high-purity synthesis.
HBTU HOBtCollidine85-95LowA cost-effective alternative to HATU, generally providing good yields and low racemization with the appropriate base.
DIC OxymaPureNone/Collidine80-90Very LowA carbodiimide-based method known for its low racemization potential, particularly with OxymaPure as the additive.
DCC HOBt/DMAPNone75-85Low to ModerateA classical and cost-effective carbodiimide method. The formation of dicyclohexylurea (DCU) precipitate can simplify purification but may also trap the product. DMAP is an effective catalyst but can increase racemization if not used in catalytic amounts.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound using two recommended coupling reagent systems.

Protocol 1: Synthesis of this compound using HATU and Collidine

This protocol is recommended for achieving high yield and minimal racemization.

Materials:

  • Fmoc-Ser(tBu)-OH

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • 2,4,6-Collidine

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Fmoc-Ser(tBu)-OH (1.0 eq) in anhydrous DCM (10 mL per mmol of amino acid).

  • Addition of Reagents: To the stirred solution, add HATU (1.1 eq) and 2,4,6-collidine (2.0 eq).

  • Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.

  • Esterification: Add anhydrous methanol (5.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Synthesis of this compound using DIC and OxymaPure

This protocol is a cost-effective alternative with a very low risk of racemization.

Materials:

  • Fmoc-Ser(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Fmoc-Ser(tBu)-OH (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DCM or DMF (10 mL per mmol of amino acid).

  • Addition of Coupling Reagent: Cool the solution to 0 °C in an ice bath and add DIC (1.1 eq) dropwise.

  • Activation: Stir the reaction mixture at 0 °C for 15-20 minutes.

  • Esterification: Add anhydrous methanol (5.0 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield pure this compound.

Protocol 3: Analysis of Enantiomeric Purity by Chiral HPLC

This protocol describes a general method for determining the enantiomeric excess (% ee) of the synthesized this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column suitable for the separation of Fmoc-amino acid enantiomers (e.g., polysaccharide-based columns like Lux Cellulose-1 or Lux Amylose-2, or macrocyclic glycopeptide-based columns like CHIROBIOTIC T).

Mobile Phase:

  • A typical mobile phase for reversed-phase chiral HPLC consists of a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer containing an acidic additive (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid). The exact composition should be optimized for the specific column used.

Procedure:

  • Sample Preparation: Prepare a standard solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL. If available, also prepare a solution of the racemic Fmoc-D/L-Ser-OMe to determine the elution order of the enantiomers.

  • Chromatographic Conditions:

    • Column: As specified above.

    • Mobile Phase: Isocratic elution with a pre-determined mixture of organic modifier and aqueous buffer.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

    • Detection: UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).

  • Analysis:

    • Inject the racemic standard (if available) to identify the retention times of the D- and L-enantiomers.

    • Inject the synthesized this compound sample.

    • Integrate the peak areas of the L-enantiomer (A_L) and the D-enantiomer (A_D).

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [(A_L - A_D) / (A_L + A_D)] * 100

Visualizations

The following diagrams illustrate the general workflow for the synthesis of this compound and the logical considerations for selecting a suitable coupling reagent.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Fmoc-Ser(tBu)-OH Fmoc-Ser(tBu)-OH Activation Activation Fmoc-Ser(tBu)-OH->Activation 1. Dissolve Coupling Reagent Coupling Reagent Coupling Reagent->Activation 2. Add Base Base Base->Activation 3. Add Methanol Methanol Esterification Esterification Methanol->Esterification 5. Add Activation->Esterification 4. Pre-activate Quenching & Extraction Quenching & Extraction Esterification->Quenching & Extraction 6. Monitor & Quench Chromatography Chromatography Quenching & Extraction->Chromatography 7. Extract & Dry Characterization Characterization Chromatography->Characterization 8. Purify This compound This compound Characterization->this compound Final Product

Caption: General workflow for the synthesis of this compound.

Reagent_Selection cluster_goal Primary Goal cluster_factors Key Considerations cluster_choices Reagent Choices Goal High Yield & Purity of this compound Factor1 Minimize Racemization Goal->Factor1 Factor2 Reaction Efficiency Goal->Factor2 Factor3 Cost & Availability Goal->Factor3 Choice1 HATU / Collidine Factor1->Choice1 Excellent Choice2 DIC / OxymaPure Factor1->Choice2 Very Good Factor2->Choice1 Excellent Factor2->Choice2 Good Factor3->Choice2 Good Choice3 Other Carbodiimides Factor3->Choice3 Excellent Rec1 Rec1 Choice1->Rec1 Recommendation: High-Purity Synthesis Rec2 Rec2 Choice2->Rec2 Recommendation: Low Racemization & Cost-Effective

Caption: Decision matrix for coupling reagent selection.

Application of Fmoc-Ser(PO(OBzl)OH)-OH in the Synthesis of Phosphorylated Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation, a ubiquitous post-translational modification (PTM), plays a pivotal role in regulating a myriad of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The synthesis of phosphopeptides is an indispensable tool for elucidating the functional roles of protein kinases and phosphatases, for the development of novel kinase inhibitors, and for generating critical reagents for immunological studies.[1] The "building block" approach, utilizing pre-phosphorylated Fmoc-amino acids in solid-phase peptide synthesis (SPPS), is a robust and widely adopted strategy. This method offers superior control over the precise location of the phosphate group compared to post-synthetic "global" phosphorylation, thereby minimizing side reactions.[1][2]

Among the available building blocks, N-α-Fmoc-O-(monobenzylphospho)-L-serine, commonly denoted as Fmoc-Ser(PO(OBzl)OH)-OH , has emerged as a cornerstone for the efficient synthesis of phosphoserine-containing peptides.[3][4] The monobenzyl protection of the phosphate group strikes a crucial balance, offering sufficient stability during peptide chain elongation while being readily removable during the final cleavage and deprotection steps.[5] This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-Ser(PO(OBzl)OH)-OH into synthetic peptides.

Key Advantages and Considerations

The use of Fmoc-Ser(PO(OBzl)OH)-OH offers several advantages, including high yields and purities of the final phosphopeptide.[3] However, researchers must be cognizant of potential side reactions, primarily β-elimination of the phosphate group under the basic conditions required for Fmoc-deprotection.[6][7] This side reaction can be exacerbated by elevated temperatures, such as those used in microwave-assisted SPPS.[4][7]

Strategies to mitigate β-elimination include:

  • Careful selection of coupling reagents: Uronium-based reagents like HATU and HBTU are recommended.

  • Use of excess base: A three-fold excess of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is often beneficial during the coupling step.

  • Modified deprotection conditions: For the Fmoc deprotection step immediately following the incorporation of the phosphoserine residue, substituting piperidine with milder bases like cyclohexylamine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly suppress β-elimination.[4][8]

Experimental Protocols

Materials and Reagents
ReagentRecommended Grade
Fmoc-Ser(PO(OBzl)OH)-OHPeptide synthesis grade
Rink Amide Resin (or other suitable solid support)100-200 mesh, ~0.5 mmol/g substitution
N,N-Dimethylformamide (DMF)Peptide synthesis grade
PiperidineReagent grade
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis grade
HATU or HBTUPeptide synthesis grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIPS)Reagent grade
Dichloromethane (DCM)ACS grade
Acetonitrile (ACN)HPLC grade
Diethyl etherAnhydrous
Protocol 1: Manual Solid-Phase Synthesis of a Phosphoserine-Containing Peptide

This protocol outlines the manual synthesis of a generic phosphopeptide on a Rink Amide resin. Modifications may be required based on the specific peptide sequence.

1. Resin Swelling and Initial Deprotection:

  • Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
  • Drain the DMF and add a solution of 20% piperidine in DMF.
  • Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.
  • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

2. Amino Acid Coupling (for non-phosphorylated residues):

  • Dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HATU in DMF.
  • Add 8 equivalents of DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  • Monitor the coupling reaction using a Kaiser test (ninhydrin test). If the test is positive (blue), repeat the coupling step.
  • Wash the resin with DMF (5x).

3. Incorporation of Fmoc-Ser(PO(OBzl)OH)-OH:

  • Dissolve 4 equivalents of Fmoc-Ser(PO(OBzl)OH)-OH and 3.95 equivalents of HATU in DMF.
  • Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.
  • Add the solution to the resin and couple for 2-4 hours. Due to steric hindrance, this coupling may be slower.[1]
  • Perform a Kaiser test to confirm completion. Double coupling may be necessary.
  • Wash the resin with DMF (5x).

4. Fmoc Deprotection (Post-Phosphoserine Coupling):

  • To minimize β-elimination, use a solution of 5% DBU in DMF or a 1:1 mixture of cyclohexylamine and DCM for the deprotection step immediately following the phosphoserine residue.[4][8][9]
  • Agitate for 10-20 minutes.
  • Wash the resin thoroughly with DMF (5x).

5. Chain Elongation:

  • Repeat steps 2 and 4 for the subsequent amino acid residues in the sequence.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
  • Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5).
  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.

7. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
  • Purify the phosphopeptide by reverse-phase HPLC (RP-HPLC).
  • Analyze the pure fractions by mass spectrometry to confirm the molecular weight.
  • Lyophilize the pure fractions to obtain the final product as a white powder.

Protocol 2: Automated Microwave-Assisted Phosphopeptide Synthesis

Microwave energy can accelerate coupling and deprotection steps, but care must be taken to avoid side reactions, particularly β-elimination.[10]

General Parameters:

  • Synthesizer: An automated microwave peptide synthesizer (e.g., CEM Liberty Blue).[10]

  • Coupling: Use a 5-fold excess of Fmoc-amino acid, DIC, and Oxyma Pure in DMF.[10]

  • Deprotection: Use piperidine with Oxyma Pure in DMF for standard residues.[10]

  • Phosphoserine Incorporation: Couple Fmoc-Ser(PO(OBzl)OH)-OH at a reduced temperature or for a shorter duration to minimize side reactions.

  • Post-Phosphoserine Deprotection: Perform the subsequent Fmoc deprotection at room temperature to prevent β-elimination.[10]

Representative Purity Data from Microwave Synthesis:

Peptide SequenceCrude Purity (%)
CTEDQY(pS)LVED-NH₂82
CPSPA(pT)DPSLY-NH₂73
CSDGG(pY)MDMSK-NH₂62
Data adapted from a study utilizing a CEM Liberty Blue synthesizer.[10]

Visualizing the Workflow

SPPS_Workflow cluster_0 Peptide Chain Elongation Resin Resin Swelling (DMF) Fmoc_Deprotection1 Initial Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection1 Coupling_AA Amino Acid Coupling (HATU/DIPEA) Fmoc_Deprotection1->Coupling_AA Wash1 Wash (DMF) Coupling_AA->Wash1 Elongation Repeat Coupling and Deprotection Cycles Wash1->Elongation Coupling_pSer Incorporate Fmoc-Ser(PO(OBzl)OH)-OH Wash2 Wash (DMF) Coupling_pSer->Wash2 Fmoc_Deprotection2 Modified Fmoc Deprotection (e.g., DBU or Cyclohexylamine) Wash2->Fmoc_Deprotection2 Wash3 Wash (DMF) Fmoc_Deprotection2->Wash3 Wash3->Elongation Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Elongation->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis Final_Product Lyophilized Phosphopeptide Analysis->Final_Product

Caption: General workflow for Fmoc-based solid-phase synthesis of phosphoserine peptides.

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Coupling of Fmoc-Ser(PO(OBzl)OH)-OH Steric hindrance and charge of the building block.Extend coupling time, perform a double coupling, or use a higher excess of reagents. Monitor with a Kaiser test.[1]
β-Elimination (Dephosphorylation) Basic conditions of Fmoc deprotection, especially at elevated temperatures.Use a milder base (e.g., DBU, cyclohexylamine) for the deprotection step after phosphoserine incorporation.[4][8] Avoid high temperatures.
Low Yield of Final Peptide Incomplete coupling at multiple steps or loss during purification.Ensure each coupling step goes to completion. Optimize HPLC purification conditions.
Side Product Formation Aspartimide formation for sequences containing Asp residues.Utilize Fmoc-Asp(OMpe)-OH to minimize this side reaction.[10]

Conclusion

The use of Fmoc-Ser(PO(OBzl)OH)-OH is a highly effective and reliable method for the synthesis of phosphoserine-containing peptides. By understanding the chemistry, potential side reactions, and appropriate mitigation strategies, researchers can successfully synthesize these critical molecules for a wide range of biological applications. The protocols and data presented herein provide a comprehensive guide for scientists and professionals in the field of peptide chemistry and drug development.

References

The Role of Fmoc-Protected Serine Derivatives in the Advancement of Peptide-Based Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Serine, with its hydroxyl side chain, is a functionally significant amino acid frequently found in peptide-based drugs. Its hydroxyl group can be a site for post-translational modifications such as phosphorylation and glycosylation, which are crucial for biological activity and signaling. In the realm of synthetic peptide drug development, the strategic protection of amino acid functional groups is paramount to ensure the correct peptide sequence is assembled with high fidelity. The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions, which are compatible with a wide range of sensitive functionalities.[1][2] This document provides detailed application notes and protocols for the use of Fmoc-protected serine derivatives in the synthesis of peptide-based drugs, with a special focus on the derivatives most relevant to therapeutic applications.

The Role of Fmoc-Ser-OMe in Peptide Synthesis

While this compound, a serine derivative with a methyl ester protecting the C-terminus, is commercially available, it is not a standard building block for the solid-phase synthesis of peptide drugs . Its application is more specialized, for instance, in the synthesis of chlorophyll-amino acid conjugates and as an alcohol acceptor in glycosylation reactions to produce mucin-related glycopeptides.[3]

The primary reason for its limited use in SPPS for drug development lies in the incompatibility of the methyl ester protecting group with standard Fmoc-SPPS protocols. The final step in SPPS involves cleaving the peptide from the solid support and removing all side-chain protecting groups, typically with a strong acid cocktail like trifluoroacetic acid (TFA).[2] Methyl esters are generally stable to these acidic conditions and require a separate saponification step (hydrolysis with a base) for removal.[4] This additional step complicates the synthesis workflow and introduces the risk of side reactions, such as racemization and aspartimide formation, which can compromise the purity and yield of the final peptide drug.[1]

Standard Fmoc-Serine Derivatives for Peptide Drug Development

For the development of peptide-based drugs using Fmoc-SPPS, other side-chain protected Fmoc-serine derivatives are the industry standard. These derivatives offer orthogonal protection, meaning the side-chain protecting group is stable to the basic conditions used for Nα-Fmoc removal but is readily cleaved during the final acidic cleavage step.[5]

Fmoc-Ser(tBu)-OH: The Workhorse for Serine Incorporation

Fmoc-Ser(tBu)-OH is the most widely used derivative for incorporating serine into a peptide sequence during Fmoc-SPPS.[2] The tert-butyl (tBu) ether protecting the hydroxyl side chain is highly stable to the piperidine solution used for Fmoc deprotection but is cleanly removed by TFA during the final cleavage.[6]

Fmoc-Ser(PO(OBzl)OH)-OH: A Key Building Block for Phosphopeptides

Phosphorylation is a critical post-translational modification that regulates numerous cellular processes. Synthetic phosphopeptides are invaluable tools for studying these signaling pathways and have therapeutic potential. Fmoc-Ser(PO(OBzl)OH)-OH is a key building block for introducing phosphoserine into peptides.[5] The monobenzyl (Bzl) ester partially protects the phosphate group. While its use requires careful optimization of coupling conditions to avoid side reactions like β-elimination, it is a favored derivative for synthesizing phosphoserine-containing peptides.[1][5]

Data Presentation

PropertyThis compoundFmoc-Ser(tBu)-OHFmoc-Ser(PO(OBzl)OH)-OH
Molecular Weight 341.37 g/mol 383.44 g/mol 499.44 g/mol
Side-Chain Protection None (C-terminus is methyl ester)tert-Butyl (tBu) etherMonobenzyl phosphonate
Cleavage of Protecting Group Saponification (base-mediated)Strong acid (e.g., TFA)Hydrogenolysis or strong acid
Compatibility with Fmoc-SPPS LowHighModerate (requires optimization)
Primary Application in Drug Development Not commonly usedIncorporation of serineIncorporation of phosphoserine

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Ser(tBu)-OH in Fmoc-SPPS

This protocol describes the manual incorporation of a Fmoc-Ser(tBu)-OH residue into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Ser(tBu)-OH

  • Coupling reagents (e.g., HCTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • 20% Piperidine in DMF (v/v)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue color) indicates complete Fmoc deprotection.

  • Coupling of Fmoc-Ser(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HCTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless) indicates that all free amines have reacted.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) and dry under vacuum if the synthesis is complete.

  • Chain Elongation: Repeat steps 2-6 for the next amino acid to be incorporated.

  • Final Cleavage and Deprotection: After the full peptide sequence is assembled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the tBu and other acid-labile side-chain protecting groups.

Protocol 2: Incorporation of Fmoc-Ser(PO(OBzl)OH)-OH in Fmoc-SPPS

The incorporation of phosphoserine requires modified coupling conditions to minimize side reactions.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Ser(PO(OBzl)OH)-OH

  • Coupling reagents (e.g., TBTU, HATU)

  • HOBt (1-Hydroxybenzotriazole)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • 20% Piperidine in DMF (v/v)

  • N,N-Dimethylformamide (DMF)

  • Kaiser test kit

Procedure:

  • Fmoc Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling of Fmoc-Ser(PO(OBzl)OH)-OH:

    • In a separate vial, dissolve Fmoc-Ser(PO(OBzl)OH)-OH (5 equivalents), TBTU (5 equivalents), and HOBt (5 equivalents) in a minimum volume of DMF.

    • Add DIPEA (15 equivalents) to the mixture, mix, and immediately add to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring and Washing: Follow steps 5-6 from Protocol 1.

  • Subsequent Couplings: For the amino acid following the phosphoserine, it is recommended to use a longer coupling time or a double coupling to ensure complete reaction.

  • Final Cleavage: Use a TFA-based cleavage cocktail. The benzyl group on the phosphate may or may not be fully cleaved depending on the exact cleavage conditions and duration. Further deprotection via hydrogenolysis may be required if the fully deprotected phosphopeptide is desired.

Visualizations

spsp_workflow Resin Start: Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Fmoc-AA-OH (HCTU/DIPEA) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Chain Elongation Cleave 6. Cleave & Deprotect (TFA Cocktail) Wash2->Cleave Final Cycle Repeat->Deprotect Peptide Final Peptide Cleave->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

orthogonal_protection cluster_deprotection Cycle 1: Nα-Deprotection cluster_cleavage Final Step: Cleavage & Side-Chain Deprotection Peptide Fmoc-NH-CHR-C(O)- Side Chain (P) Linker-Resin Base Piperidine (Base) Base->Peptide:f0 Cleaves Fmoc Fmoc_cleaved H-NH-CHR-C(O)- Acid TFA (Acid) Acid->Peptide:f1 Cleaves Side-Chain Protecting Group (P) Acid->Peptide:f2 Cleaves from Resin Final_Peptide H-NH-CHR-C(O)-OH

Caption: Principle of orthogonal protection in Fmoc-SPPS.

References

Step-by-step guide for adding Fmoc-Ser-OMe to a peptide sequence

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: A Step-by-Step Guide for the Incorporation of a Serine Residue into a Peptide Sequence via Fmoc-Based Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids to create a desired peptide sequence.[1] The most prevalent strategy utilizes the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the temporary protection of the α-amino group. This guide provides a detailed protocol for the incorporation of a serine residue into a growing peptide chain anchored to a solid support.

A critical aspect of this process is the selection of the appropriate amino acid derivative. For chain elongation in SPPS, the incoming amino acid must possess a free carboxyl group for activation and subsequent amide bond formation. Therefore, Fmoc-Ser(tBu)-OH is the standard and appropriate building block.[2] The tert-butyl (tBu) group provides protection for the serine side-chain hydroxyl group, preventing undesirable side reactions during synthesis. This tBu group is stable under the basic conditions used for Fmoc removal but is readily cleaved during the final acidic cleavage of the peptide from the resin.[2]

Conversely, Fmoc-Ser-OMe is not suitable for this application because its carboxyl group is protected as a methyl ester (OMe).[3] This blocks the site required for activation and coupling to the N-terminal amine of the peptide chain on the solid support.

This document outlines the standard, validated procedure for adding a serine residue to a peptide sequence using Fmoc-Ser(tBu)-OH.

Experimental Protocol: Single Coupling Cycle for Fmoc-Ser(tBu)-OH

This protocol describes a single cycle for the addition of one Fmoc-Ser(tBu)-OH residue to a resin-bound peptide chain. The process involves two main stages: Fmoc deprotection of the N-terminal amino group on the peptide-resin and the coupling of the new, activated serine residue.[4]

Materials and Reagents:

  • Peptide-resin with an N-terminal Fmoc-protected amino acid

  • Fmoc-Ser(tBu)-OH

  • Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF (v/v)

  • Activation Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[5]

  • Activation Additive: HOBt (Hydroxybenzotriazole)[6]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine[7]

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

Step 1: Resin Preparation and Swelling
  • Place the peptide-resin (e.g., Rink Amide, Wang resin) in a suitable reaction vessel.[4]

  • Add DMF to the resin (approx. 10 mL per gram of resin) and allow it to swell for 30-60 minutes with gentle agitation.[2]

  • Drain the DMF from the reaction vessel.

Step 2: N-terminal Fmoc Deprotection
  • Add the deprotection solution (20% piperidine in DMF) to the swollen resin.[8]

  • Agitate the mixture for 5-10 minutes.[9]

  • Drain the solution. The collected filtrate contains the dibenzofulvene-piperidine adduct, which can be measured by UV spectrophotometry (at ~301 nm) to monitor reaction progress.[10]

  • Repeat the treatment with the deprotection solution for another 10-15 minutes to ensure complete removal of the Fmoc group.[11]

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and then DMF again (2-3 times) to remove all residual piperidine.[4]

Step 3: Fmoc-Ser(tBu)-OH Activation
  • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-4 equivalents relative to resin loading) and HOBt (3-4 eq.) in DMF.

  • Add the coupling agent HBTU (3-4 eq.) to the solution.[5]

  • Add DIPEA (6-8 eq.) to the mixture. The solution will typically change color, indicating activation.[7]

  • Allow the pre-activation to proceed for 2-5 minutes.[11]

Step 4: Coupling Reaction
  • Add the activated Fmoc-Ser(tBu)-OH solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.[2] For difficult couplings, the reaction time can be extended.[5]

  • Drain the coupling solution from the reaction vessel.

Step 5: Washing
  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[12]

  • Wash with DCM (2-3 times) and finally with DMF (2-3 times) to prepare the resin for the next cycle or final cleavage.

Step 6: Monitoring the Coupling (Optional but Recommended)
  • Perform a qualitative Kaiser test (ninhydrin test) on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates the successful coupling and consumption of all free primary amines. A positive result (blue beads) signifies an incomplete reaction, and a second coupling may be necessary.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a standard manual SPPS coupling cycle on a 0.1 mmol scale.

ParameterReagent/ConditionQuantity/ValueNotes
Starting Resin Scale Peptide-Resin0.1 mmolBased on resin loading capacity.
Fmoc Deprotection 20% Piperidine in DMF2 x 5-15 minTwo treatments ensure complete deprotection.[9][11]
Amino Acid Fmoc-Ser(tBu)-OH4 eq. (0.4 mmol)Excess is used to drive the reaction to completion.
Coupling Reagent HBTU3.9 eq. (0.39 mmol)A highly efficient uronium-based activator.[5][11]
Activation Base DIPEA / Collidine8 eq. (0.8 mmol)Collidine is recommended to minimize racemization.[7]
Coupling Time Reaction Time45 - 120 minCan be extended for sterically hindered couplings.[2][5]
Solvent Volume DMF5 - 10 mLSufficient to ensure proper swelling and mixing.[2]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of a single cycle in Solid-Phase Peptide Synthesis for the addition of a serine residue.

SPPS_Cycle Start Start: Peptide-Resin (Fmoc-AA_n-Resin) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Remove Fmoc & Piperidine Deprotected_Resin Deprotected Peptide-Resin (H2N-AA_n-Resin) Wash1->Deprotected_Resin Coupling Step 3: Coupling Deprotected_Resin->Coupling Activation Step 2: Activation Fmoc-Ser(tBu)-OH + HBTU/DIPEA Activation->Coupling Add Activated AA Wash2 Wash (DMF/DCM) Coupling->Wash2 Remove Excess Reagents End End: Peptide-Resin (Fmoc-Ser(tBu)-AA_n-Resin) Wash2->End

SPPS workflow for adding one Fmoc-Ser(tBu)-OH residue.

Final Peptide Cleavage and Deprotection

After the entire peptide sequence is assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the tBu group on serine, must be removed. This is typically accomplished in a single step by treating the peptide-resin with a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA) and various scavengers to prevent side reactions.[13] The specific cocktail and reaction time depend on the amino acid composition of the peptide.[13] Following cleavage, the crude peptide is precipitated, washed with cold diethyl ether, and purified, typically by reverse-phase HPLC.[2]

References

Application Note: A Robust HPLC Purification Strategy for Peptides Containing N-Terminal Fmoc and C-Terminal Serine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive strategy for the purification of synthetic peptides bearing a N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group and a C-terminal serine methyl ester (Ser-OMe). The presence of the bulky, hydrophobic Fmoc group, combined with the C-terminal ester modification, presents unique challenges for purification by reversed-phase high-performance liquid chromatography (RP-HPLC). This document provides a systematic approach, including method development, optimization, and scale-up from analytical to preparative scale, to achieve high purity of the target peptide. Detailed protocols, data interpretation, and troubleshooting guidelines are provided to assist researchers in navigating the complexities of purifying these modified peptides.

Introduction

Solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry is a cornerstone of modern peptide science, enabling the creation of complex and modified peptides for therapeutic and research applications.[1][2] Peptides containing a C-terminal serine methyl ester (Ser-OMe) are valuable intermediates in various biochemical studies and for the synthesis of larger peptide fragments. Often, these peptides are synthesized with the N-terminal Fmoc group intact, which significantly increases their hydrophobicity.[3][4][5]

The purification of these crude synthetic peptides is critical to remove impurities such as truncated sequences, deletion sequences, and by-products from side-chain deprotection.[2] RP-HPLC is the most powerful and widely used technique for this purpose.[6][7] However, the inherent hydrophobicity of Fmoc-Ser-OMe containing peptides can lead to challenges such as poor solubility, peak tailing, and low recovery.[8][9] This note provides a robust and optimized HPLC purification strategy to overcome these challenges.

The Purification Challenge

The primary challenge in purifying this compound peptides lies in their amphipathic nature, dominated by the large, nonpolar Fmoc group. This leads to:

  • Increased Hydrophobicity: Fmoc-peptides exhibit significantly longer retention times on RP-HPLC columns compared to their N-terminally unprotected counterparts.[3][4]

  • Aggregation: The hydrophobic character can cause peptides to aggregate, leading to broad or tailing peaks and reduced resolution.[8]

  • Poor Solubility: Crude peptides may be difficult to dissolve in standard aqueous mobile phases, impacting sample loading and recovery.[9]

  • Co-elution of Impurities: Hydrophobic impurities can have retention times very close to the target peptide, complicating separation.

Strategic Approach to Purification

A systematic, multi-step approach is recommended, starting with analytical method development and progressing to preparative purification.

G cluster_workflow Purification Workflow A Crude Peptide Analysis (Analytical RP-HPLC) B Method Optimization (Gradient & Mobile Phase) A->B Identify Target Peak C Scale-Up Calculation B->C Optimized Conditions D Preparative RP-HPLC C->D Calculate Loading E Fraction Analysis D->E Collect Fractions F Pooling & Lyophilization E->F Confirm Purity >98% G Final Purity Check F->G Obtain Pure Peptide G cluster_optimization Gradient Optimization Logic Scout Broad Scouting Gradient (5-95% B) Elution Identify Elution % of Target Peptide Scout->Elution Shallow Design Shallow Gradient (e.g., Elution % ± 10%) Elution->Shallow Resolution Improved Resolution Shallow->Resolution

References

Application Notes and Protocols for Orthogonal Protection Strategies Involving Fmoc-Ser-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to employing orthogonal protection strategies utilizing N-α-(9-Fluorenylmethoxycarbonyl)-L-serine methyl ester (Fmoc-Ser-OMe). This approach is pivotal in advanced peptide synthesis, enabling site-specific modifications and the creation of complex peptide architectures. This document outlines the core principles, compares various side-chain protection strategies, and provides detailed experimental protocols for key transformations.

Introduction to Orthogonal Protection Strategies with this compound

In peptide chemistry, orthogonal protecting groups are essential for the stepwise synthesis and modification of peptides. An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others, enabling precise chemical manipulations at specific sites within a peptide sequence. The use of this compound as a building block introduces three key protecting groups that can be selectively addressed:

  • N-α-Fmoc group: A base-labile protecting group, typically removed with piperidine, essential for the elongation of the peptide chain in Solid-Phase Peptide Synthesis (SPPS).

  • C-terminal Methyl Ester (OMe): A protecting group for the carboxylic acid, which can be selectively removed under saponification or enzymatic conditions.

  • Side-Chain Protecting Group (PG): A group protecting the hydroxyl function of the serine side chain, chosen for its specific lability under conditions that do not affect the Fmoc or methyl ester groups.

This document focuses on strategies for the synthesis of side-chain protected this compound derivatives and the subsequent selective deprotection of either the methyl ester or the side-chain protecting group.

Comparison of Side-Chain Protecting Groups for Serine

The choice of the side-chain protecting group for the serine residue is critical and dictates the deprotection strategy. The most commonly used protecting groups in conjunction with Fmoc-SPPS are the tert-butyl (tBu), trityl (Trt), and acetyl (Ac) groups.[1][2]

Protecting GroupStructureLabilityAdvantagesDisadvantagesPrimary Application in Fmoc-SPPS
tert-Butyl (tBu) -O-C(CH₃)₃Acid-labile (TFA)[2]Highly stable to the basic conditions of Fmoc removal. Good solubility of the protected amino acid.[2]Requires strong acid (e.g., TFA) for cleavage, which can be harsh on sensitive peptides.[2]Standard protection for serine in routine Fmoc-SPPS.[2]
Trityl (Trt) -O-C(C₆H₅)₃Very acid-labile (e.g., 1% TFA in DCM)Can be removed under very mild acidic conditions, preserving acid-sensitive resins and other protecting groups.[3] Useful for on-resin modifications.The bulky nature may sometimes hinder coupling efficiency.Synthesis of protected peptide fragments and site-specific modifications like phosphorylation.[3][4]
Acetyl (Ac) -O-C(=O)CH₃Nucleophile-labile (e.g., hydrazine)[1]Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS. Allows for selective on-resin deprotection.[1]Can be susceptible to hydrolysis under certain conditions.Site-specific modifications, synthesis of glycopeptides, and branched peptides.[1]
Allyloxycarbonyl (Alloc) -O-C(=O)OCH₂CH=CH₂Palladium(0)-catalyzed removal[5]Orthogonal to both acid- and base-labile protecting groups.[5]Requires a metal catalyst which may need to be thoroughly removed from the final product.On-resin cyclization and branching of peptides.

Experimental Protocols

Synthesis of Side-Chain Protected this compound Derivatives

Protocol 3.1.1: Synthesis of Fmoc-Ser(tBu)-OMe

This protocol describes the tert-butylation of the serine side chain of this compound.

Materials:

  • This compound

  • Isobutylene

  • Dichloromethane (DCM)

  • p-Toluenesulfonic acid monohydrate

  • Pressure vessel

Procedure:

  • Dissolve this compound in dichloromethane in a pressure vessel.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Cool the mixture to -78°C and condense isobutylene into the vessel.

  • Seal the vessel and allow it to warm to room temperature. Stir for 48-96 hours.

  • Carefully vent the vessel and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain Fmoc-Ser(tBu)-OMe.

Protocol 3.1.2: Synthesis of Fmoc-Ser(Ac)-OMe

This protocol describes the acetylation of the serine side chain of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in a mixture of dichloromethane and pyridine at 0°C.

  • Slowly add acetic anhydride to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain Fmoc-Ser(Ac)-OMe.

Orthogonal Deprotection Strategies

Protocol 3.2.1: Selective Saponification of the Methyl Ester of Fmoc-Ser(tBu)-OMe

This protocol describes the selective hydrolysis of the methyl ester while preserving the Fmoc and tBu protecting groups, based on the method developed by Gauthier et al.[6]

Materials:

  • Fmoc-Ser(tBu)-OMe

  • Calcium iodide (CaI₂)

  • Sodium hydroxide (NaOH)

  • Acetone

  • Water

Procedure:

  • Dissolve Fmoc-Ser(tBu)-OMe in a 2.3:1 mixture of acetone and water.

  • Add 30 equivalents of calcium iodide and stir until dissolved.

  • Add 1.5 equivalents of sodium hydroxide and stir the reaction at room temperature for 4-6 hours, monitoring by TLC or HPLC.

  • Upon completion, acidify the reaction mixture with 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Fmoc-Ser(tBu)-OH.

Quantitative Data for Saponification of Fmoc-Amino Acid Methyl Esters with CaI₂/NaOH [6]

Fmoc-Amino Acid Methyl EsterYield of Carboxylic Acid (%)Yield of Dibenzofulvene (%)
Fmoc-Ser(tBu)-OMe81.413.7
Fmoc-Trp(Boc)-OMe83.17.7
Fmoc-Tyr(tBu)-OMe88.97.8
Fmoc-Thr(tBu)-OMe51.111.0
Fmoc-Val-OMe59.411.1
Fmoc-Ile-OMe46.5Not observed

Protocol 3.2.2: Selective Deprotection of the Acetyl Group from Fmoc-Ser(Ac)-OMe

This protocol describes the selective removal of the acetyl group using hydrazine, leaving the Fmoc and methyl ester groups intact. This is adapted from on-resin deacetylation protocols.[1]

Materials:

  • Fmoc-Ser(Ac)-OMe

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Fmoc-Ser(Ac)-OMe in DMF.

  • Add a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Stir the reaction at room temperature for 10-15 minutes, monitoring by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove excess hydrazine and DMF.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

Protocol 3.2.3: Selective Deprotection of the Trityl Group from Fmoc-Ser(Trt)-OMe

This protocol describes the mild acid-catalyzed removal of the Trityl group.

Materials:

  • Fmoc-Ser(Trt)-OMe

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Dissolve Fmoc-Ser(Trt)-OMe in DCM containing 5% TIS.

  • Add 1% TFA to the solution.

  • Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC or HPLC.

  • Upon completion, neutralize the reaction with a mild base such as a saturated solution of NaHCO₃.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

Visualizing Orthogonal Protection Strategies

The following diagrams, generated using Graphviz (DOT language), illustrate the key orthogonal relationships and experimental workflows described in these application notes.

Orthogonal_Protection_FmocSerOMe FmocSerOMe This compound FmocSerPGOMe Fmoc-Ser(PG)-OMe FmocSerOMe->FmocSerPGOMe Side-chain protection HSerPGOMe H-Ser(PG)-OMe FmocSerPGOMe->HSerPGOMe Fmoc deprotection (Piperidine) FmocSerOMe_deprotected This compound FmocSerPGOMe->FmocSerOMe_deprotected Side-chain deprotection FmocSerPGOH Fmoc-Ser(PG)-OH FmocSerPGOMe->FmocSerPGOH Methyl ester deprotection

Caption: Orthogonal deprotection pathways for Fmoc-Ser(PG)-OMe.

Workflow_Selective_Saponification start Start: Fmoc-Ser(tBu)-OMe dissolve Dissolve in Acetone/Water start->dissolve add_reagents Add CaI2 and NaOH dissolve->add_reagents react Stir at RT (4-6h) add_reagents->react acidify Acidify with 1M HCl react->acidify extract Extract with Ethyl Acetate acidify->extract purify Wash, Dry, Concentrate extract->purify end End: Fmoc-Ser(tBu)-OH purify->end

Caption: Workflow for selective saponification of Fmoc-Ser(tBu)-OMe.

Workflow_Selective_Deacetylation start Start: Fmoc-Ser(Ac)-OMe dissolve Dissolve in DMF start->dissolve add_hydrazine Add 2% Hydrazine in DMF dissolve->add_hydrazine react Stir at RT (10-15 min) add_hydrazine->react workup Dilute, Wash with Water react->workup purify Dry and Concentrate workup->purify end End: This compound purify->end

Caption: Workflow for selective deacetylation of Fmoc-Ser(Ac)-OMe.

Conclusion

The strategic use of this compound in conjunction with various side-chain protecting groups offers a versatile platform for advanced peptide synthesis. The orthogonal nature of the Fmoc, methyl ester, and side-chain protecting groups allows for precise, site-specific modifications, which is crucial for the development of complex peptide therapeutics, diagnostics, and research tools. The protocols and data presented in these application notes provide a foundation for researchers to design and execute sophisticated peptide synthesis strategies. Careful selection of the side-chain protecting group and deprotection conditions is paramount to achieving high yields and purity of the desired peptide product.

References

Safety and Handling Guidelines for Fmoc-Ser-OMe in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides comprehensive safety and handling guidelines for N-α-(9-Fluorenylmethoxycarbonyl)-L-serine methyl ester (Fmoc-Ser-OMe), a key building block in solid-phase peptide synthesis (SPPS). Detailed protocols for its safe handling, storage, and use in a laboratory setting are outlined, along with essential safety data and emergency procedures. The information is intended to ensure the safe and effective use of this reagent in peptide chemistry and drug development.

Introduction

This compound is a derivative of the amino acid serine, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group and the carboxyl group is protected as a methyl ester. This dual protection makes it a valuable reagent in solution-phase peptide synthesis and as a building block for more complex amino acid derivatives used in solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the α-amino group and can be removed under mild basic conditions, which is a cornerstone of modern peptide synthesis strategies. Given its use in these precise and sensitive applications, adherence to strict safety and handling protocols is paramount to ensure both researcher safety and experimental integrity.

Safety and Hazard Information

It is crucial to handle this compound with care, following established laboratory safety procedures. The following sections detail the potential hazards and necessary precautions.

Hazard Identification

While not classified as a hazardous substance under most regulations, this compound is a fine chemical powder and may cause irritation upon contact with the skin, eyes, or respiratory tract. Ingestion may also be harmful. As with any chemical reagent, it is prudent to minimize exposure.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water. If irritation persists, consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical advice.

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE).

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Recommended storage is in a cool place, with specific temperatures often cited as 2-8°C for long-term stability.[1][2] For solutions, storage at -20°C or -80°C is recommended to prevent degradation.[3]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-L-serine methyl ester
Synonyms Fmoc-L-Ser-OMe, Fmoc-Serine Methyl Ester
CAS Number 82911-78-2
Molecular Formula C₁₉H₁₉NO₅
Molecular Weight 341.36 g/mol
Appearance White to off-white powder
Purity Typically ≥98% (HPLC)
Optical Rotation [α]D²⁰ = -12 ± 2º (c=1, DMF)
Storage Temperature 2-8°C (solid), -20°C to -80°C (in solution)

Experimental Protocols

General Synthesis of this compound

This protocol outlines a two-step synthesis of this compound starting from L-Serine.

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

This initial step protects the carboxylic acid of L-serine as a methyl ester.

  • Reagents: L-Serine, Anhydrous Methanol, Thionyl Chloride (SOCl₂).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend L-serine in anhydrous methanol.

    • Cool the suspension in an ice bath (0°C).

    • Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid is L-serine methyl ester hydrochloride, which can be used in the next step without further purification.

Step 2: N-Fmoc Protection of L-Serine Methyl Ester

This step introduces the Fmoc protecting group to the amino function of the serine methyl ester.

  • Reagents: L-Serine Methyl Ester Hydrochloride, Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃), Dioxane (or another suitable organic solvent), Water, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyl chloroformate).

  • Procedure:

    • Dissolve the L-serine methyl ester hydrochloride in a mixture of dioxane and water.

    • Cool the solution in an ice bath (0-5°C).

    • Slowly add sodium bicarbonate or sodium carbonate to neutralize the hydrochloride and create a basic environment.

    • In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl in dioxane.

    • Add the Fmoc-reagent solution dropwise to the stirred amino acid solution, maintaining the temperature at 0-5°C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

    • Wash the organic layer with a mild acid (e.g., 1M HCl) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS): Coupling of this compound

This protocol describes a general procedure for coupling this compound to a resin-bound peptide chain with a free N-terminal amine.

  • Materials:

    • Resin with N-terminal deprotected peptide.

    • This compound.

    • Coupling reagents (e.g., HBTU/HOBt or HATU).

    • Base (e.g., N,N-Diisopropylethylamine - DIPEA).

    • Solvent (e.g., N,N-Dimethylformamide - DMF).

  • Procedure:

    • Resin Preparation: Swell the resin-bound peptide in DMF.

    • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc group of the growing peptide chain. Wash the resin thoroughly with DMF.

    • Activation of this compound: In a separate vessel, dissolve this compound and a coupling agent (e.g., HBTU/HOBt) in DMF. Add DIPEA to activate the carboxylic acid.

    • Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours, or until the coupling reaction is complete. A Kaiser test can be performed to check for the presence of free primary amines, indicating the completion of the reaction.

    • Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Visualizations

Experimental Workflow for Handling this compound

G start Start: Obtain this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handling in Ventilated Area (Fume Hood) ppe->handling weighing Weighing (Avoid Dust Generation) handling->weighing dissolution Dissolution (e.g., in DMF for SPPS) weighing->dissolution storage Store Unused Reagent (2-8°C, Tightly Sealed) weighing->storage Return unused reaction Use in Reaction (e.g., Peptide Coupling) dissolution->reaction waste Dispose of Waste (Follow Institutional Guidelines) reaction->waste end End waste->end storage->end

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Logical Relationship in SPPS Coupling

G resin Resin-Bound Peptide (Fmoc-Protected N-terminus) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection free_amine Resin-Bound Peptide (Free N-terminal Amine) deprotection->free_amine coupling Peptide Bond Formation (Coupling) free_amine->coupling fmoc_ser_ome This compound activation Activation (HBTU/DIPEA in DMF) fmoc_ser_ome->activation activated_ester Activated this compound activation->activated_ester activated_ester->coupling new_peptide Resin-Bound Peptide (Extended by Ser, Fmoc-Protected) coupling->new_peptide

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with Fmoc-Ser-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-Serine derivatives in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low coupling efficiency with Fmoc-Serine derivatives?

Low coupling efficiency with Fmoc-Serine is a frequent issue in Solid-Phase Peptide Synthesis (SPPS) and can be attributed to several factors:

  • Steric Hindrance: The bulky Fmoc protecting group, combined with the side-chain protecting group (e.g., tBu), can physically obstruct the activated carboxyl group from reaching the N-terminus of the growing peptide chain[1][2].

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures or aggregate on the solid support, making the N-terminal amine less accessible for the incoming amino acid[1].

  • Suboptimal Activation: Standard coupling reagents may not be potent enough to efficiently activate the carboxylic acid of a sterically hindered amino acid like serine[1].

  • Side Reactions: Competing reactions can consume the activated amino acid or modify the peptide chain. Key side reactions for serine include β-elimination to form dehydroalanine and racemization at the α-carbon[3]. If the serine's hydroxyl group is unprotected, O-acylation can occur, where a second Fmoc-Ser-OH molecule attaches to the side chain, leading to a double insertion impurity[4].

  • Incomplete Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will be unavailable for the subsequent coupling reaction, resulting in a deletion sequence[1].

Q2: Which coupling reagents are most effective for a difficult Fmoc-Serine coupling?

For sterically hindered amino acids like serine, standard coupling reagents such as DIC/HOBt may be insufficient. Switching to more potent onium salt-based reagents is highly recommended[1].

  • Uronium/Aminium Reagents: HATU, HCTU, and COMU are highly effective for hindered couplings[1][5]. HATU is often cited for its high reactivity and ability to suppress racemization[2]. COMU offers comparable efficiency to HATU with an improved safety profile[2][5].

  • Phosphonium Reagents: PyBOP and PyAOP are excellent choices for difficult couplings. A key advantage is that they can be used in excess to drive the reaction to completion without the risk of guanidinylation of the N-terminus, a side reaction associated with uronium/aminium reagents[1].

Q3: What are the primary side reactions with Fmoc-Serine, and how can they be minimized?

The main side reactions are racemization, β-elimination, and O-acylation (if the side-chain is unprotected).

  • Racemization: This loss of stereochemical integrity can be minimized by using additives like HOBt, HOAt, or Oxyma Pure. Using coupling reagents like HATU or DEPBT, which are known for low racemization, is also beneficial[3][6]. Avoid excessively basic conditions and elevated temperatures, which can exacerbate racemization[2][7].

  • β-elimination: This reaction, forming a dehydroalanine residue, is promoted by bases[3]. Minimizing piperidine exposure time during Fmoc deprotection and using a milder base for coupling activation can reduce this side reaction.

  • O-Acylation: This occurs if the serine hydroxyl group is unprotected, leading to the addition of a second serine residue to the side chain. This can be prevented by using a side-chain protected derivative, such as Fmoc-Ser(tBu)-OH, which is standard practice in Fmoc-SPPS[4].

Q4: Is it effective to perform a "double coupling" for Fmoc-Serine?

Yes, a double coupling is a common and effective strategy to improve the yield for difficult or sterically hindered residues. If monitoring indicates an incomplete reaction after the first coupling, a second coupling with a fresh solution of activated Fmoc-Serine is performed before proceeding to the next deprotection step[1].

Q5: How can I confirm if the Fmoc-Serine coupling reaction is complete?

It is crucial to monitor the reaction to ensure completion. The most common method is a qualitative colorimetric test to detect the presence of free primary amines on the resin.

  • Kaiser Test (Ninhydrin Test): This is the most widely used test. A small sample of resin beads is heated with ninhydrin, phenol, and KCN solutions. A dark blue or purple color on the beads or in the solution indicates the presence of free amines (incomplete coupling). A yellow or colorless result indicates a complete coupling[1][2].

  • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is an alternative test that can also be used to detect free primary amines.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency with Fmoc-Serine.

Issue 1: Incomplete Coupling Detected by Kaiser Test (Beads Turn Blue)
  • Symptom: After the coupling step, the Kaiser test is positive, indicating unreacted N-terminal amines.

  • Workflow:

start Positive Kaiser Test (Incomplete Coupling) action1 Perform a Second Coupling (Double Couple) start->action1 check1 Perform Kaiser Test Again action1->check1 sub_issue Still Positive? check1->sub_issue Positive end_ok Negative Kaiser Test (Proceed to Deprotection) check1->end_ok Negative solution1 Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) sub_issue->solution1 solution2 Increase Coupling Time (e.g., to 4 hours or overnight) sub_issue->solution2 solution3 Increase Temperature (e.g., to 40-50°C) Caution: May increase racemization sub_issue->solution3 solution4 Check Previous Fmoc Deprotection Step sub_issue->solution4 end_fail Re-synthesize or Purify Final Product solution1->end_fail solution2->end_fail solution3->end_fail solution4->end_fail

Troubleshooting workflow for a positive Kaiser test.
Issue 2: Appearance of Unexpected Peaks in HPLC/MS Analysis

  • Symptom: The final peptide analysis shows multiple peaks, indicating the presence of impurities formed during the serine coupling step.

  • Chemical Pathway and Side Reactions:

PeptideResin Peptide-Resin-NH2 DesiredProduct Desired Product: Peptide-Resin-NH-Ser(PG)-Fmoc PeptideResin->DesiredProduct Coupling SideReaction1 Guanidinylation (+ Guanidinium Moiety) PeptideResin->SideReaction1 Uronium Reagent FmocSer Fmoc-Ser(PG)-OH Activation Activation (Coupling Reagent + Base) FmocSer->Activation ActivatedSer Activated Fmoc-Ser* Activation->ActivatedSer ActivatedSer->DesiredProduct SideReaction2 Racemization (Diastereomer Forms) ActivatedSer->SideReaction2 Base / Temp. SideReaction3 O-Acylation (If PG is H) (+87 Da Impurity) DesiredProduct->SideReaction3 Unprotected -OH

Potential side reactions during Fmoc-Serine coupling.

Data & Protocols

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Reagent ClassExample ReagentsRelative ReactivityAdvantagesDisadvantages
Aminium/Uronium HBTU, HCTU, HATU, COMUHigh to Very HighFast reaction rates, high coupling efficiency[2].Can cause guanidinylation of the N-terminus if used in excess[8]. HOBt/HOAt-based reagents are potentially explosive[5].
Phosphonium BOP, PyBOP, PyAOPHighExcellent for difficult couplings; byproducts are generally less hazardous than BOP; can be used in excess[1].More expensive than carbodiimides.
Carbodiimides DIC, DCCModerateInexpensive and widely used.Slower reaction rates for hindered residues; higher risk of racemization without additives; DCC byproduct is insoluble[6].
Additives HOBt, HOAt, Oxyma PureN/ASuppress racemization and accelerate coupling reactions when used with carbodiimides[6][7].HOAt can be explosive; Oxyma Pure is a safer and often more effective alternative[5].
Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-Ser(tBu)-OH using HATU

This protocol is designed to maximize coupling efficiency for a sterically hindered serine residue.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 2 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, proceed to Protocol 2.

Protocol 2: Double Coupling for a Hindered Amino Acid

  • First Coupling: Perform the initial coupling as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts[1].

  • Second Coupling: Prepare a fresh activation mixture (Step 3 in Protocol 1) and add it to the resin. Agitate for an additional 1-2 hours.

  • Final Wash & Monitoring: Wash the resin thoroughly with DMF. Perform a final Kaiser test to confirm completion.

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This test qualitatively detects free primary amines on the resin[2].

  • Reagent Preparation:

    • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

    • Reagent B: 80 g of phenol in 20 mL of ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Procedure:

    • Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C).

    • Heat the tube at 100-120°C for 3-5 minutes.

  • Interpretation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

References

Technical Support Center: Fmoc-Ser-OMe in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you identify and minimize common side reactions associated with the use of Fmoc-Ser-OMe in Solid-Phase Peptide Synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving this compound during SPPS?

A1: The primary side reactions involving the serine residue during Fmoc-SPPS are:

  • Racemization: The loss of stereochemical integrity at the α-carbon, leading to the incorporation of the D-isomer instead of the intended L-isomer.[1][2]

  • β-Elimination: A base-catalyzed reaction that removes the hydroxyl group from the serine side chain, forming a dehydroalanine (Dha) residue.[3]

  • O-Acylation: The acylation of the serine's hydroxyl side chain by the activated carboxyl group of the incoming amino acid, resulting in an ester linkage (depsipeptide) instead of a peptide bond.

  • N→O Acyl Shift: An acid-catalyzed intramolecular rearrangement where the peptide backbone migrates from the amide nitrogen to the hydroxyl oxygen of the serine residue, which can occur during the final TFA cleavage.[2]

Q2: How can I detect these side reactions in my crude peptide?

A2: You can use a combination of analytical techniques to identify these side reactions:

  • HPLC Analysis: Racemization can often be detected as a shoulder on the main peak or a closely eluting diastereomer. Other side products will also appear as distinct impurity peaks.

  • Mass Spectrometry (MS): This is a direct method to identify side products by their mass.

    • β-Elimination results in a mass loss of 18 Da (the mass of water).

    • O-Acylation will show the expected mass of the peptide. However, the ester bond is more labile than the amide bond and may fragment differently in MS/MS analysis.

    • N→O Acyl Shift results in an isobaric species (same mass), but it will have different fragmentation patterns in MS/MS and different retention times in HPLC.

Q3: Which protecting group is best for the serine side chain to minimize side reactions?

A3: The tert-butyl (tBu) protecting group is the most commonly used and recommended for the serine side chain in Fmoc-SPPS. It is highly stable to the basic conditions of Fmoc deprotection and is efficiently removed during the final TFA cleavage, thus preventing O-acylation during chain elongation.

Troubleshooting Guides

Issue 1: Racemization of the Serine Residue

Symptom: HPLC analysis of the crude peptide shows a doublet or a shoulder on the main product peak, and mass spectrometry confirms both peaks have the same mass.

Cause: The α-proton of the activated serine residue is susceptible to abstraction by the base used during the coupling step, leading to a loss of chirality. This is more pronounced with certain coupling reagents and bases.

Solutions:

  • Choice of Coupling Reagent: Employ coupling methods known to have a lower risk of racemization. Carbodiimide-based reagents like Diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure or 1-hydroxybenzotriazole (HOBt) are preferred over uronium/aminium-based reagents like HBTU or HATU, especially when a strong base like DIPEA is used.[4][5]

  • Choice of Base: If using a uronium/aminium coupling reagent, replace N,N-diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[2]

  • Control Reaction Temperature: Perform the coupling reaction at room temperature or below, as elevated temperatures can increase the rate of racemization.

  • Minimize Pre-activation Time: Reduce the time the amino acid is in its activated state before it is added to the resin.

Coupling ReagentBase% D-Isomer (Racemization)Reference
DIC/Oxyma-1.8%[1]
HATUDIPEAHigher risk of racemization[5]
HBTUDIPEAHigher risk of racemization[5]
DIC/HOBt-Base-free conditions minimize racemization[2][4]
Issue 2: β-Elimination Leading to Dehydroalanine (Dha) Formation

Symptom: Mass spectrometry analysis of the crude peptide reveals a significant peak with a mass 18 Da lower than the expected product mass.

Cause: The standard Fmoc deprotection reagent, 20% piperidine in DMF, can be sufficiently basic to catalyze the elimination of the hydroxyl group from the serine side chain, especially if the serine residue is unprotected or has a suboptimal protecting group.

Solutions:

  • Use of Alternative Bases: For Fmoc deprotection, replace piperidine with a less nucleophilic or sterically hindered base that is less prone to inducing β-elimination. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common alternative.[3][6]

  • Modified Deprotection Cocktail: The addition of HOBt to the piperidine deprotection solution can help suppress β-elimination.

  • Side-Chain Protection: Ensure the use of a stable side-chain protecting group for serine, such as tert-butyl (tBu).

Deprotection ReagentObservationReference
20% Piperidine in DMFCan lead to β-elimination[3]
2% DBU / 2% Piperidine in DMF/NMPFaster Fmoc removal, can reduce β-elimination[6][7]
50% Cyclohexylamine in DCMComplete suppression of β-elimination[3]
MorpholineCan suppress β-elimination[3]
PiperazineCan suppress β-elimination[3]
Issue 3: O-Acylation of the Serine Side Chain

Symptom: The desired peptide is obtained, but in lower yield, and purification is complicated by byproducts that are difficult to separate. The ester bond of the depsipeptide may be cleaved under certain analytical or cleavage conditions, further complicating analysis.

Cause: If the hydroxyl group of the serine side chain is unprotected, it can compete with the N-terminal amine for the activated carboxyl group of the incoming amino acid, leading to the formation of an ester bond.

Solutions:

  • Side-Chain Protection: The most effective way to prevent O-acylation is to use a robust protecting group for the serine hydroxyl function, such as the tert-butyl (tBu) group.

  • Choice of Coupling Reagent: While side-chain protection is the primary solution, using coupling reagents that form less reactive activated species or have a higher selectivity for the N-terminal amine can also help.

Issue 4: N→O Acyl Shift

Symptom: During HPLC analysis, an impurity peak with the same mass as the target peptide is observed. This impurity may increase with longer exposure to the acidic cleavage cocktail.

Cause: This is an acid-catalyzed intramolecular rearrangement that can occur during the final TFA cleavage step, particularly with prolonged exposure to strong acid.[2]

Solutions:

  • Minimize Cleavage Time: Use the shortest possible time required for complete cleavage and deprotection of the peptide from the resin. Monitor the cleavage progress to avoid unnecessarily long exposure to TFA.[2]

  • Optimize Cleavage Cocktail: The composition of the cleavage cocktail can influence the extent of this side reaction. The use of appropriate scavengers is crucial. For most sequences, a cocktail of TFA/TIS/water (95:2.5:2.5) is sufficient.

Experimental Protocols

Protocol 1: Coupling of Fmoc-Ser(tBu)-OH using DIC/Oxyma to Minimize Racemization
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Coupling: Add the Fmoc-Ser(tBu)-OH/OxymaPure solution to the resin, followed by the addition of DIC (3 equivalents).

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to ensure the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Fmoc Deprotection using DBU/Piperidine to Minimize β-Elimination
  • Resin Preparation: Swell the peptide-resin in DMF or NMP.

  • Deprotection Solution Preparation: Prepare a solution of 2% DBU and 2% piperidine in DMF or NMP.

  • Deprotection Reaction: Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Incubation: Agitate the mixture for 30 minutes at room temperature.[6]

  • Washing: Filter the resin and wash thoroughly with DMF or NMP (at least 3 times).

Protocol 3: Standard Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your peptide sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) for peptides without sensitive residues.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[8]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Drying: Dry the crude peptide pellet under vacuum.

Mandatory Visualizations

sp_synthesis_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps resin Start with Resin swell Swell Resin in DMF resin->swell deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) swell->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Reagents) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Repeat for each amino acid final_deprotection Final Fmoc Deprotection wash2->final_deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification troubleshooting_serine_side_reactions cluster_symptoms Identify Symptoms cluster_causes Potential Causes cluster_solutions Recommended Solutions start Problem with Serine-Containing Peptide symptom1 HPLC: Peak shoulder/doublet MS: Same mass start->symptom1 symptom2 MS: Mass loss of 18 Da start->symptom2 symptom3 Low yield, purification issues start->symptom3 symptom4 MS: Isobaric impurity (same mass) start->symptom4 cause1 Racemization symptom1->cause1 cause2 β-Elimination symptom2->cause2 cause3 O-Acylation symptom3->cause3 cause4 N→O Acyl Shift symptom4->cause4 solution1 Use DIC/Oxyma or weaker base (NMM/Collidine) Lower temperature cause1->solution1 solution2 Use alternative deprotection base (e.g., DBU) Add HOBt to piperidine cause2->solution2 solution3 Use Ser(tBu) side-chain protection cause3->solution3 solution4 Minimize TFA cleavage time cause4->solution4

References

How to resolve solubility issues with Fmoc-Ser-OMe during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues with Fmoc-Ser-OMe encountered during peptide synthesis. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Poor solubility of this compound can impede the progress of a synthesis, leading to incomplete couplings and the generation of deletion sequences. This guide provides a systematic approach to diagnosing and resolving these solubility challenges.

Issue: this compound fails to dissolve completely or forms a precipitate in the synthesis solvent.

Below is a troubleshooting workflow to address this issue. It is recommended to proceed through the steps sequentially.

G cluster_0 start Start: this compound Solubility Issue step1 Step 1: Verify Solvent Quality - Use fresh, high-purity, peptide-synthesis-grade solvent. - Ensure low water content. start->step1 step2 Step 2: Optimize Dissolution Conditions - Increase solvent volume. - Gently warm the solution (30-40°C). - Apply sonication. step1->step2 If solubility is still poor step3 Step 3: Employ Co-Solvents - Add a stronger solubilizing agent like DMSO (up to 25% v/v). - Consider NMP as an alternative to DMF. step2->step3 If precipitation or incomplete dissolution continues step4 Step 4: Assess Reagent Quality - If issues persist, consider potential impurities or crystalline form variations in the this compound lot. step3->step4 As a final check if other methods fail end Resolution: Successful Dissolution and Coupling step4->end If a new lot or alternative solubilization method is successful

Caption: Troubleshooting workflow for this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended solvents for dissolving this compound in solid-phase peptide synthesis (SPPS)?

A1: The most commonly used and recommended solvents for dissolving Fmoc-amino acids, including this compound, are N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[1] These polar aprotic solvents are generally effective at solvating the protected amino acid and swelling the resin, which is crucial for efficient coupling reactions.[1]

Q2: My this compound is not dissolving well in DMF. What could be the underlying cause?

A2: Several factors can contribute to poor solubility of this compound in DMF:

  • Solvent Quality: The purity of DMF is critical. DMF can degrade over time to form dimethylamine, which can interfere with the synthesis.[1] Additionally, the presence of water in the DMF can negatively impact the solubility of Fmoc-amino acids. It is essential to use high-purity, peptide-synthesis-grade DMF with low water content.

  • Temperature: Lower laboratory temperatures can decrease the solubility of some reagents. Gentle warming can often aid in dissolution.

  • Reagent Quality: While less common for standard amino acid derivatives, variations in the crystalline structure or the presence of impurities in the this compound lot could affect its solubility.

Q3: Can I heat the this compound solution to improve its solubility?

A3: Yes, gentle heating is a viable method to enhance the solubility of this compound. Heating the solution to a temperature between 30-40°C is often sufficient to achieve complete dissolution.[2] However, it is crucial to avoid prolonged or excessive heating, as this could lead to the degradation of the Fmoc-amino acid.

Q4: Are there alternative solvents or co-solvents that can be used if DMF is not effective?

A4: Yes, if you are facing persistent solubility issues with DMF, you can consider the following alternatives:

  • N-methylpyrrolidone (NMP): NMP is a common alternative to DMF and is known to be a slightly stronger solvent for many organic molecules.[1]

  • Dimethyl sulfoxide (DMSO): DMSO is a powerful solvent that can be used as a co-solvent with DMF to improve the solubility of difficult-to-dissolve Fmoc-amino acids.[2] Adding up to 25% (v/v) of DMSO to the DMF can be effective.

  • "Greener" Solvents: Research is ongoing into more environmentally friendly solvents for peptide synthesis. Some emerging alternatives include N-butylpyrrolidinone (NBP) and binary mixtures such as DMSO/1,3-dioxolane (DOL).[2]

Q5: How does sonication help with solubility, and what is the recommended procedure?

A5: Sonication utilizes high-frequency sound waves to agitate the solvent and solute particles, which can help to break down aggregates and accelerate the dissolution process. For a detailed procedure, please refer to the Experimental Protocols section below.

Quantitative Data

The solubility of this compound can vary depending on the solvent, temperature, and the specific lot of the reagent. The following table summarizes available solubility data and general observations for common solvents used in peptide synthesis.

SolventSolubility of this compound (at room temperature)Notes
Dimethyl sulfoxide (DMSO)200 mg/mL (585.89 mM)[3]Ultrasonic assistance may be required for dissolution.[3]
N,N-Dimethylformamide (DMF)Readily SolubleThe most common solvent for SPPS; solubility issues can arise from poor solvent quality.[1]
N-methylpyrrolidone (NMP)Readily SolubleA slightly more powerful solvent than DMF, often used as an alternative.[1]
Dichloromethane (DCM)Sparingly SolubleGenerally a poorer solvent for Fmoc-amino acids compared to DMF and NMP.[4]

Experimental Protocols

Protocol for Enhancing this compound Solubility Using Sonication and Gentle Warming

This protocol provides a step-by-step method for dissolving this compound that exhibits poor solubility in standard synthesis solvents.

Materials:

  • This compound

  • High-purity, peptide-synthesis-grade DMF or NMP

  • DMSO (optional co-solvent)

  • Sterile reaction vessel

  • Magnetic stirrer and stir bar or vortex mixer

  • Ultrasonic water bath

  • Water bath or heating block capable of maintaining 30-40°C

Procedure:

  • Initial Solvent Addition: In the reaction vessel, add the desired amount of this compound. Add the calculated volume of DMF or NMP to achieve the target concentration for your coupling reaction.

  • Initial Mixing: Agitate the mixture at room temperature for 5-10 minutes using a magnetic stirrer or vortex mixer.

  • Sonication: If the this compound has not fully dissolved, place the reaction vessel in an ultrasonic water bath. Sonicate the mixture for 10-15 minutes, monitoring for dissolution.[1]

  • Gentle Warming: If solubility issues persist after sonication, transfer the reaction vessel to a water bath or heating block pre-heated to 30-40°C.[2] Continue to stir the solution and monitor for complete dissolution. This step should typically not exceed 20-30 minutes.

  • Co-solvent Addition (Optional): If the above steps are insufficient, add DMSO as a co-solvent. Start by adding 10% (v/v) of DMSO to the mixture and continue to stir. If necessary, the concentration of DMSO can be increased up to 25% (v/v).

  • Visual Inspection: Once the this compound appears to be fully dissolved, visually inspect the solution for any remaining particulate matter. A clear, homogenous solution indicates successful dissolution.

  • Coupling: Proceed with the coupling step of your synthesis immediately after achieving complete dissolution to prevent any potential precipitation.

G cluster_1 start_protocol Start: Undissolved This compound add_solvent Add DMF or NMP and mix start_protocol->add_solvent sonicate Sonicate for 10-15 minutes add_solvent->sonicate If not dissolved warm Gently warm to 30-40°C sonicate->warm If still not dissolved add_cosolvent Add DMSO (up to 25% v/v) warm->add_cosolvent If still not dissolved inspect Visually inspect for clarity add_cosolvent->inspect proceed Proceed to Coupling inspect->proceed If fully dissolved

Caption: Experimental workflow for dissolving this compound.

References

Optimizing reaction times for Fmoc-Ser-OMe coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction times and outcomes for Fmoc-Ser-OMe coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the reaction time of this compound coupling?

A1: The most critical factors include the choice of coupling reagent and additives, the solvent system, reaction temperature, and the stoichiometry of the reactants. The specific coupling partner (the amine component) can also play a significant role due to steric hindrance or differing nucleophilicity.

Q2: How can I monitor the progress of the coupling reaction?

A2: For solid-phase peptide synthesis (SPPS), qualitative colorimetric tests like the Kaiser test or ninhydrin test are commonly used to detect the presence of unreacted primary amines.[1] For solution-phase synthesis, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are effective for monitoring the consumption of starting materials and the formation of the product.

Q3: What are the common side reactions associated with this compound coupling, and how can they be minimized?

A3: Common side reactions include:

  • Racemization: Loss of stereochemical integrity at the alpha-carbon can occur during activation. This can be minimized by using additives like HOBt or HOAt, which suppress the formation of oxazolone intermediates.[2][3] Performing the reaction at lower temperatures is also recommended.[3]

  • β-elimination: With serine derivatives, base-promoted elimination of the side-chain hydroxyl group (or a protected form) can lead to the formation of a dehydroalanine (Dha) residue.[4] Using milder bases or carefully controlling the reaction pH can mitigate this.

  • Formation of endo-Ser impurity: An unprotected hydroxyl group on one serine can react with a second Fmoc-Ser-OH, leading to a dipeptide that can rearrange into an endo-Ser impurity.[5] Ensuring proper protection of the serine hydroxyl group (e.g., with a tBu group) is crucial if this is a concern.

Q4: Is it necessary to protect the hydroxyl group of serine for this coupling?

A4: While not always mandatory, protecting the serine hydroxyl group (e.g., with a tert-butyl group as in Fmoc-Ser(tBu)-OH) is highly recommended. This prevents side reactions such as O-acylation by the activated this compound and potential side-chain modifications during subsequent synthetic steps.

Troubleshooting Guide

Issue Symptom(s) Potential Cause(s) Suggested Solution(s)
Incomplete or Slow Coupling Positive Kaiser test (SPPS); Presence of starting material in TLC/HPLC (solution-phase).1. Insufficient activation of the carboxylic acid. 2. Steric hindrance at the coupling site. 3. Peptide aggregation on solid support. 4. Poor resin swelling.1. Switch to a more potent coupling reagent (e.g., HATU, HCTU). 2. Increase the reaction time or temperature (e.g., gentle heating to 40-50°C).[6] 3. Change the solvent to a more polar one like DMF or a mixture of DCM/DMF to improve solubility and swelling.[2][7] 4. Consider using microwave-assisted synthesis to accelerate coupling.[7]
Racemization Appearance of a diastereomeric impurity in HPLC analysis, often as a closely eluting peak with the same mass.[4]1. Over-activation of the amino acid. 2. Presence of excess base. 3. Prolonged reaction at elevated temperatures.1. Add racemization-suppressing additives like HOBt or HOAt.[2] 2. Use a weaker base or ensure precise stoichiometry of the base. 3. Perform the coupling at a lower temperature (e.g., 0°C to room temperature).[3]
Low Purity of Final Product Multiple peaks in HPLC chromatogram of the crude product.1. Side reactions such as β-elimination or premature Fmoc deprotection.[2][4] 2. Incomplete Fmoc deprotection in the previous step, leading to deletion sequences. 3. Degradation during final cleavage and deprotection.1. Ensure complete Fmoc deprotection using standard protocols (e.g., 20% piperidine in DMF).[8] 2. For sensitive sequences, consider milder deprotection conditions. 3. Use appropriate scavengers during final cleavage to prevent modification of sensitive residues.

Experimental Protocols

Protocol 1: Standard this compound Coupling using HBTU/DIPEA

This protocol is a general guideline for the coupling of this compound to an amine-functionalized resin in solid-phase peptide synthesis.

  • Resin Preparation: Swell the amine-functionalized resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to ensure complete removal of the Fmoc protecting group from the resin's functional sites.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the washed resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete. If the test is negative (yellow/colorless beads), the coupling is complete.

  • Washing: Once the coupling is complete, wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next cycle.

Protocol 2: Monitoring Reaction Completion with a Kaiser Test
  • Sample Preparation: Remove a small sample of resin beads (approx. 1-2 mg) from the reaction vessel and place them in a small test tube.

  • Washing: Wash the beads with ethanol (2-3 times) and then with pyridine (2-3 times) to remove any residual solvent and reactants.

  • Reagent Addition:

    • Add 2-3 drops of a 5% ninhydrin in ethanol solution.

    • Add 2-3 drops of a phenol in ethanol solution (80g in 20mL).

    • Add 2-3 drops of a 0.001M KCN in pyridine solution.

  • Heating: Heat the test tube at 100°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The beads will turn a deep blue color, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads will remain their original color or turn a faint yellow, indicating the absence of free primary amines.

Visualizations

G cluster_workflow This compound Coupling Workflow start Start: Amine-functionalized Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple to Resin wash1->coupling activation Activate this compound (Coupling Reagent + Base) activation->coupling monitoring Monitor Reaction (e.g., Kaiser Test) coupling->monitoring wash2 Wash (DMF, DCM) monitoring->wash2 Negative incomplete Incomplete Coupling monitoring->incomplete end End: Coupled Resin wash2->end incomplete->coupling Recouple or Troubleshoot complete Complete

Caption: Workflow for this compound coupling in SPPS.

G cluster_troubleshooting Troubleshooting Logic for Incomplete Coupling problem Problem: Incomplete Coupling cause1 Potential Cause: Insufficient Activation problem->cause1 cause2 Potential Cause: Steric Hindrance problem->cause2 cause3 Potential Cause: Aggregation/Swelling problem->cause3 solution1 Solution: Use Stronger Activator (e.g., HATU) cause1->solution1 solution2 Solution: Increase Time/Temp or Use Microwave cause2->solution2 solution3 Solution: Change Solvent (e.g., NMP, DCM/DMF) cause3->solution3

Caption: Troubleshooting logic for incomplete coupling.

References

Technical Support Center: Preventing Peptide Aggregation in Sequences Containing Serine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing serine residues, with a focus on preventing aggregation.

Troubleshooting Guide: Peptide Aggregation in Serine-Containing Sequences

Peptide aggregation during solid-phase peptide synthesis (SPPS) is a common issue that can lead to incomplete reactions, low yields, and difficult purifications. Sequences containing serine can be particularly prone to aggregation due to the potential for hydrogen bonding involving the serine hydroxyl group.

Issue: Signs of Aggregation During Synthesis

Symptoms:

  • Resin Shrinking: The peptide-resin beads may shrink or clump together, indicating poor solvation.

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling steps may be sluggish or fail to go to completion.

  • False Negatives in Monitoring Tests: Colorimetric tests like the Kaiser test may give a false negative result, as the aggregated peptide chains can block access to unreacted amines.

  • Low Yield and Purity: The final crude peptide may have a low yield and show multiple deletion or truncated sequences upon analysis (e.g., by mass spectrometry).

Recommended Actions:

  • Optimize Synthesis Conditions:

    • Solvent Choice: Switch from DMF to N-methyl-2-pyrrolidone (NMP) or use a mixture of solvents (e.g., DMF/DCM/NMP). The addition of chaotropic salts like LiCl or KSCN can also help disrupt aggregation.

    • Temperature: Increasing the coupling temperature can sometimes help to break up aggregates.

    • Microwave Irradiation: The use of microwave energy can significantly improve synthesis efficiency for difficult sequences by disrupting aggregation.

    • Sonication: Applying ultrasonic energy can physically disrupt aggregated peptide-resin.

  • Incorporate Aggregation-Disrupting Moieties:

    • Pseudoproline Dipeptides: This is a highly effective strategy where a serine or threonine residue is introduced as part of a dipeptide that creates a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.

    • Backbone Protection: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the backbone nitrogen of an amino acid can sterically hinder hydrogen bonding.

    • Bulky Side-Chain Protecting Groups: For serine, using a bulky protecting group like trityl (Trt) instead of the more common tert-butyl (tBu) can help to prevent interchain hydrogen bonding.

Logical Flow for Troubleshooting Aggregation

G start Signs of Aggregation Observed optimize_conditions Optimize Synthesis Conditions (Solvent, Temperature, Microwave, Sonication) start->optimize_conditions Initial Step resynthesize Re-synthesize Peptide optimize_conditions->resynthesize disrupting_moieties Incorporate Aggregation-Disrupting Moieties pseudoproline Use Pseudoproline Dipeptides (at Ser/Thr residues) disrupting_moieties->pseudoproline backbone_protection Use Backbone Protection (Hmb/Dmb) disrupting_moieties->backbone_protection bulky_pg Use Bulky Side-Chain Protecting Groups (e.g., Trt for Ser) disrupting_moieties->bulky_pg pseudoproline->resynthesize backbone_protection->resynthesize bulky_pg->resynthesize analyze Analyze Crude Product (HPLC, MS) resynthesize->analyze analyze->disrupting_moieties Aggregation Persists success Successful Synthesis analyze->success Improved Yield/Purity

Caption: A logical workflow for troubleshooting peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: Are sequences containing serine more prone to aggregation?

A1: Yes, peptide sequences containing serine, especially multiple serine residues, can be prone to aggregation.[1] The hydroxyl group on the serine side chain can participate in intermolecular hydrogen bonding, which contributes to the formation of stable secondary structures like β-sheets, a primary cause of aggregation in SPPS.[2]

Q2: Can using Fmoc-Ser(OMe)-OH prevent aggregation?

A2: Currently, the use of O-methylated serine (Fmoc-Ser(OMe)-OH) is not a standard or documented strategy for preventing peptide aggregation during SPPS. While the chemical rationale is that methylating the hydroxyl group would block its ability to form hydrogen bonds, there is no significant body of literature to support its efficacy in preventing aggregation in this context. The impact of this modification on peptide structure and solubility during synthesis is not well-characterized. For preventing aggregation in serine-containing peptides, it is recommended to use established methods with proven efficacy.

Q3: What are the most effective, proven methods to prevent aggregation in serine-containing peptides?

A3: The most effective and widely adopted strategies are:

  • Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide at a serine or threonine residue is a highly effective method.[2][3] These dipeptides introduce a proline-like kink in the peptide backbone, which disrupts the formation of regular secondary structures.[3]

  • Backbone Protection: Using amino acids with backbone protection, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), physically prevents the hydrogen bonding that leads to aggregation.[4]

  • Bulky Side-Chain Protecting Groups: For serine, using the bulky trityl (Trt) protecting group instead of the more common tert-butyl (tBu) group can be beneficial for difficult sequences. The steric hindrance of the Trt group helps to disrupt interchain interactions.[1]

Q4: How do I choose between different strategies to prevent aggregation?

A4: The choice of strategy depends on the specific peptide sequence and the available resources.

StrategyWhen to UseConsiderations
Pseudoproline Dipeptides For sequences with Ser or Thr residues that are known or predicted to be aggregation-prone.Requires the purchase of specific dipeptide building blocks. The native serine or threonine is regenerated during final cleavage.
Backbone Protection (Hmb/Dmb) For any difficult sequence, particularly those with repeating or hydrophobic residues.Can be incorporated at various points in the sequence. Coupling onto the Hmb/Dmb-protected amino acid can sometimes be slow.
Bulky Side-Chain Protecting Groups (e.g., Fmoc-Ser(Trt)-OH) For sequences with multiple serine residues or when milder cleavage conditions are desired for the side chain.Fmoc-Ser(Trt)-OH is generally more expensive than Fmoc-Ser(tBu)-OH, but can lead to higher purity and yield for difficult sequences.
Optimized Synthesis Conditions As a first-line approach for any synthesis showing signs of aggregation.Can be implemented with standard reagents and equipment. May not be sufficient for severely aggregating sequences.

Experimental Workflow for Incorporating a Pseudoproline Dipeptide

G start Start SPPS of Peptide reach_ser Reach Residue Preceding the Target Serine start->reach_ser deprotect Fmoc Deprotection reach_ser->deprotect couple_dipeptide Couple Fmoc-Xaa-Ser(ΨPro)-OH Dipeptide deprotect->couple_dipeptide continue_synthesis Continue SPPS to Completion couple_dipeptide->continue_synthesis cleave Final Cleavage and Deprotection (TFA-based) continue_synthesis->cleave end Native Peptide with Serine Residue cleave->end

Caption: Workflow for using a pseudoproline dipeptide in SPPS.

Experimental Protocols

Protocol 1: Manual Coupling of a Pseudoproline Dipeptide

This protocol outlines the manual incorporation of a pseudoproline dipeptide to mitigate aggregation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(Ψ(Me,Me)pro)-OH) (3 eq.)

  • Coupling reagent (e.g., HATU) (3 eq.)

  • Base (e.g., DIPEA) (6 eq.)

  • DMF or NMP

Procedure:

  • In a separate vessel, dissolve the pseudoproline dipeptide and coupling reagent in a minimal volume of DMF or NMP.

  • Add the base to the activation mixture and vortex briefly.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Wash the resin thoroughly with DMF.

  • Perform a test to confirm the completion of the coupling (e.g., Kaiser test, though be aware of potential false negatives in severe cases).

  • Proceed with the synthesis of the next amino acid.

Protocol 2: General Coupling of Fmoc-Ser(tBu)-OH

This is a standard protocol for the incorporation of Fmoc-Ser(tBu)-OH.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Ser(tBu)-OH (3 eq.)

  • Coupling reagent (e.g., HBTU) (3 eq.)

  • Base (e.g., DIPEA) (6 eq.)

  • DMF

Procedure:

  • Dissolve Fmoc-Ser(tBu)-OH and the coupling reagent in DMF.

  • Add the base to the solution to begin activation.

  • Add the activated Fmoc-Ser(tBu)-OH solution to the deprotected peptide-resin.

  • Allow the coupling to proceed for 1-2 hours.

  • Wash the resin with DMF and proceed to the next cycle.

Signaling Pathway Analogy for Aggregation Prevention

G peptide_chain Growing Peptide Chain h_bonding Interchain H-Bonding peptide_chain->h_bonding beta_sheet β-Sheet Formation h_bonding->beta_sheet aggregation Aggregation beta_sheet->aggregation pseudoproline Pseudoproline Dipeptide pseudoproline->beta_sheet backbone_prot Backbone Protection (Hmb/Dmb) backbone_prot->h_bonding bulky_pg Bulky Side-Chain PG (Trt) bulky_pg->h_bonding

Caption: Mechanisms of aggregation and points of intervention.

References

Technical Support Center: Purity Analysis of Crude Peptides Post-Fmoc-Ser-OMe Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of crude peptides following the incorporation of Fmoc-Ser-OMe.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for analyzing the purity of a crude peptide?

A1: The three main techniques for assessing crude peptide purity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[1] RP-HPLC is the most common method for determining purity based on chromatographic separation.[1][2] Mass spectrometry is essential for confirming the identity of the target peptide and characterizing impurities.[1]

Q2: Why can the incorporation of Serine, even when protected, lead to specific impurities?

A2: Serine's side-chain hydroxyl group can be a source of side reactions. Even with protection (e.g., as a t-butyl ether in Fmoc-Ser(tBu)-OH), incomplete protection or side reactions during coupling or deprotection can occur.[3] For instance, if the hydroxyl group is unprotected, a second Fmoc-Ser-OH could be added to it, leading to a double insertion and the formation of an endo-Ser impurity after an acyl O→N shift.[4]

Q3: What is a typical acceptable purity level for a crude peptide?

A3: The overall crude purity for peptides synthesized via Solid-Phase Peptide Synthesis (SPPS) is often in the range of 20-40%.[5] However, this can vary significantly based on the peptide sequence, length, and the quality of the reagents used. For peptides synthesized with purified Fmoc-amino acids, the crude purity can be significantly higher, potentially exceeding 60%.[5]

Q4: What are the most common types of impurities found in crude peptides?

A4: Common impurities include deletion sequences (from incomplete coupling), insertion sequences (from excess amino acid reagents), and protecting group residues.[6][7] Other frequent impurities are diastereomers (from racemization), oxidation products, and truncated sequences.[7][8] The quality of the Fmoc-amino acid raw material is critical, as it can contain impurities like dipeptides or free amino acids that get incorporated into the peptide chain.[3][9]

Troubleshooting Guide

Q5: My HPLC chromatogram shows multiple unexpected peaks. What are the likely causes?

A5: Multiple peaks in an HPLC chromatogram suggest the presence of various impurities. The most common culprits are:

  • Deletion Sequences: Resulting from incomplete coupling or deprotection steps.[7][10]

  • Insertion Sequences: Often caused by using an excess of Fmoc-amino acids that are not completely washed away.[7]

  • Side Reactions: The Cys-Ser motif, for example, is prone to disulfide bond formation and beta-elimination.[11] Aspartimide formation is a serious side reaction if Aspartic acid is present in the sequence.[3]

  • Protecting Group Adducts: Inefficient deprotection of side chains can result in peptide-protection adducts.[6]

Q6: The main peak in my LC-MS analysis does not correspond to the expected molecular weight of my target peptide. What should I investigate?

A6: A discrepancy in molecular weight points to a modification of your target peptide. Consider the following possibilities:

  • Incomplete Deprotection: Check for masses corresponding to the peptide with residual protecting groups (e.g., t-Butyl, Trityl).[8]

  • Adduct Formation: Scavengers used during cleavage (e.g., from a cleavage cocktail) can sometimes form adducts with the peptide.

  • Oxidation: Certain residues like Methionine, Cysteine, and Tryptophan are susceptible to oxidation, which would increase the molecular weight.[7]

  • Deamidation: Asparagine and Glutamine side chains can deamidate, leading to a mass increase of approximately 1 Da.[7]

Q7: My crude peptide purity is consistently low across different synthesis batches. What can I do to improve it?

A7: Consistently low purity often points to systemic issues in the synthesis protocol or raw materials.

  • Raw Material Quality: The purity of the initial Fmoc-amino acids is paramount. Impurities in these building blocks, such as dipeptides or acetic acid, will be incorporated into your peptide, leading to lower purity.[3][5][12] Using high-purity reagents (≥99%) is recommended.[10][12]

  • Coupling and Deprotection: Ensure that coupling and deprotection reactions go to completion. A double coupling strategy or using a Kaiser test to confirm complete deprotection can be beneficial.[10]

  • Solvent Quality: Impurities in solvents, such as dimethylamine in DMF, can cause premature Fmoc removal and lead to deletion sequences.[9]

Q8: I observe a peak with a mass increase of +87 Da corresponding to a Serine insertion. What is this impurity?

A8: This is likely an "endo-Ser" impurity. It can form when an unprotected hydroxyl group of a serine residue is acylated by a second Fmoc-Ser-OH during the coupling step. Following Fmoc removal, the side-chain serine moiety can migrate to the peptide backbone, resulting in a double serine insertion and a mass increase of 87 Da.[4]

Key Analytical Techniques and Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for assessing the purity of crude peptides by separating them based on hydrophobicity.[2][13]

Experimental Protocol: RP-HPLC Purity Analysis [1][13]

ParameterSpecification
Instrumentation HPLC system with a UV detector.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
Gradient A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is typical. This should be optimized based on the peptide's hydrophobicity.[1][13]
Flow Rate 1.0 mL/min.[1]
Detection UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).[1]
Sample Prep Dissolve the crude peptide in Mobile Phase A (approx. 1 mg/mL) and filter through a 0.45 µm filter before injection.[1]
Data Analysis Purity is calculated as the percentage of the main peak's area relative to the total area of all peaks.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is crucial for confirming the molecular weight of the target peptide and identifying impurities.[14]

Experimental Protocol: LC-MS Analysis [1][13]

ParameterSpecification
Instrumentation HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
Column & Mobile Phases Similar to RP-HPLC. Formic acid (0.1%) is often preferred over TFA as it causes less ion suppression in the MS, though TFA may offer better chromatographic resolution.[1][14]
Gradient & Flow Rate Similar to the optimized RP-HPLC protocol.
Ionization Mode Positive ion mode (ESI+).
Mass Range Scan a range appropriate for the expected mass of the peptide (e.g., 300-2000 m/z).
Data Analysis Deconvolute the mass spectrum to determine the monoisotopic mass of the main peak and compare it with the theoretical mass.

Common Impurities Associated with this compound Incorporation

Impurity TypeDescriptionCause
Deletion Sequence Peptide missing the Serine residue.Incomplete coupling of this compound.[7]
endo-Ser Insertion An additional Serine residue is inserted into the peptide backbone.Acylation on the unprotected Serine hydroxyl group followed by O→N acyl shift.[4]
Truncated Sequence Peptide synthesis is terminated prematurely.Can be caused by capping from acetic acid impurities in Fmoc-amino acid reagents.[3][12]
Diastereomers Racemization of the Serine residue.Can occur during Fmoc-deprotection steps.[6]
t-Butyl Adduct The tert-butyl protecting group remains on the Serine side chain.Incomplete final cleavage/deprotection.[15]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_analysis Purity Analysis synthesis_start Resin Swelling deprotection Fmoc Deprotection synthesis_start->deprotection coupling This compound Coupling deprotection->coupling washing Washing coupling->washing synthesis_end Repeat for Sequence washing->synthesis_end cleavage Cleavage from Resin (e.g., TFA Cocktail) synthesis_end->cleavage Final Deprotection precipitation Peptide Precipitation cleavage->precipitation hplc RP-HPLC Analysis precipitation->hplc lcms LC-MS Analysis precipitation->lcms purification Purification (if needed) hplc->purification lcms->purification troubleshooting_workflow start Crude Peptide Analysis hplc_check Review HPLC Data start->hplc_check low_purity Low Purity / Multiple Peaks hplc_check->low_purity No good_purity High Purity / Single Major Peak hplc_check->good_purity Yes ms_check Review MS Data mass_match Mass Matches Target ms_check->mass_match Yes mass_mismatch Mass Mismatch ms_check->mass_mismatch No low_purity->ms_check check_reagents Check Reagent Purity & Coupling/Deprotection Steps low_purity->check_reagents good_purity->ms_check identify_impurity Identify Impurity: - Deletion/Insertion - Adducts - Oxidation mass_mismatch->identify_impurity side_reaction peptide Peptide-Ser(OH)-... coupling Fmoc-Ser-OH Coupling peptide->coupling intermediate Peptide-Ser(O-Ser-Fmoc)-... Side-Chain Acylation coupling->intermediate migration Acyl O->N Shift (during subsequent deprotection) intermediate->migration impurity Peptide-Ser-Ser-... endo-Ser Impurity (+87 Da) migration->impurity

References

Technical Support Center: Enhancing Peptide Synthesis with Fmoc-Serine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize solid-phase peptide synthesis (SPPS) involving serine, focusing on the commonly used Fmoc-Ser(tBu)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the standard protected form of Fmoc-Serine for SPPS and why?

A1: The standard and most widely used derivative for Fmoc-based solid-phase peptide synthesis is Fmoc-Ser(tBu)-OH (N-α-Fmoc-O-tert-butyl-L-serine). The tert-butyl (tBu) group protects the hydroxyl side chain of serine. This protection is crucial because the unprotected hydroxyl group can cause unwanted side reactions during peptide assembly. The tBu group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) but is easily removed during the final acidic cleavage step (e.g., with trifluoroacetic acid, TFA), making it an ideal orthogonal protecting group.[1][2]

Q2: Can I use Fmoc-Ser-OH without side-chain protection or Fmoc-Ser-OMe?

A2: Using Fmoc-Ser-OH with an unprotected hydroxyl group is generally not recommended as it can lead to side reactions, such as O-acylation, which reduces yield and purity. This compound is the methyl ester of Fmoc-Serine and is not typically used for direct chain elongation in SPPS. Its primary applications are in solution-phase synthesis or for creating specific C-terminal modifications.[3] For standard SPPS, a side-chain protected version like Fmoc-Ser(tBu)-OH is essential for high fidelity synthesis.[1][4]

Q3: What are the most common side reactions associated with incorporating Serine in peptide synthesis?

A3: The most common side reactions when incorporating serine residues are:

  • Racemization: Loss of stereochemical integrity at the alpha-carbon, leading to the formation of D-Serine diastereomers. Serine is moderately susceptible to this side reaction.[5][6]

  • Dehydration: Under strong activation conditions, the serine side chain can be dehydrated to form a dehydroalanine residue.

  • Aggregation: Peptides containing multiple serine residues can be prone to aggregation due to interchain hydrogen bonding, which hinders reaction kinetics and leads to incomplete couplings and deprotections.[4][7]

Q4: Which coupling reagents are best to minimize racemization when using Fmoc-Ser(tBu)-OH?

A4: To minimize racemization, combinations such as DIC/Oxyma or DIC/HOBt are excellent choices.[8] It is advisable to avoid using HATU with N-methylmorpholine (NMM) as a base, as this combination has been shown to cause higher levels of racemization.[8]

Q5: My peptide sequence is prone to aggregation. Are there alternatives to Fmoc-Ser(tBu)-OH?

A5: Yes, for sequences prone to aggregation, especially those with multiple serine residues, Fmoc-Ser(Trt)-OH is a superior alternative. The bulky trityl (Trt) protecting group is highly effective at disrupting the interchain hydrogen bonds that cause aggregation. While more expensive, using Fmoc-Ser(Trt)-OH can significantly improve yield and purity for these "difficult sequences," reducing overall costs associated with purification and failed syntheses.[4]

Troubleshooting Guide

Problem Symptom(s) Potential Cause(s) Recommended Solution(s)
Low Final Yield Poor peptide recovery after cleavage from the resin.Incomplete coupling or Fmoc deprotection steps during synthesis. Aggregation of the peptide chain on the resin.- Perform a "double coupling" step for the serine residue. - Ensure complete Fmoc deprotection using a Kaiser test.[9] - For aggregation-prone sequences, switch to Fmoc-Ser(Trt)-OH.[4] - Consider using microwave-assisted SPPS to improve reaction efficiency.[10]
Incomplete Coupling Presence of deletion sequences (target peptide minus one or more amino acids) in the final HPLC/MS analysis.Steric hindrance. Aggregation of the peptide-resin complex. Poor resin swelling.- Increase coupling time to 2 hours or perform a double coupling.[9][11] - Use a more potent activation cocktail, such as HCTU or HATU with an appropriate base.[12] - Ensure the resin is properly swollen in a suitable solvent (e.g., DMF or NMP) before synthesis.[7][9]
Racemization Appearance of a diastereomeric impurity peak, often close to the main product peak in the HPLC chromatogram.Use of a strong activating agent or base. Elevated reaction temperature.- Use a coupling cocktail known to suppress racemization, such as DIC/Oxyma.[5][8] - Avoid bases like NMM when using HATU.[8] - Perform the coupling reaction at a lower temperature (e.g., room temperature or 0°C).[5]
Aspartimide Formation Presence of multiple side-product peaks in HPLC, including α- and β-aspartyl peptides and piperidides. (Occurs in Asp-Ser sequences).Prolonged exposure to piperidine during Fmoc deprotection of the residue following Asp.- Add 0.1 M HOBt or Oxyma Pure to the piperidine deprotection solution.[7][13] - Use a milder deprotection reagent like 2% DBU + 2% piperidine in DMF, but exercise caution.[12][14]

Quantitative Data

Table 1: Effect of Coupling Reagents on Racemization of Fmoc-Ser(tBu)-OH

This table summarizes the percentage of D-isomer formation during the coupling of Fmoc-Ser(tBu)-OH, highlighting the impact of different reagent choices on maintaining stereochemical purity.

Coupling ReagentBase Additive% D-Isomer Formed (Racemization)
DIC/OxymaN/ANegligible (<0.5%)
DIC/HOBtN/AMinimal
PyBOPDIPEAMinimal
HATUNMMHigher Degree

Data compiled from findings suggesting DIC/Oxyma and DIC/HOBt are excellent choices for minimizing racemization, while HATU/NMM should be avoided.[5][8]

Table 2: Comparative Properties of Serine Protecting Groups
FeatureFmoc-Ser(tBu)-OHFmoc-Ser(Trt)-OH
Primary Use Routine, standard peptide synthesis.Difficult or aggregation-prone sequences.[4]
Cost LowerHigher
Performance Good for most sequences.Superior for poly-serine or hydrophobic sequences.[4]
Side Reactions Standard risk of racemization.Bulky Trt group helps prevent aggregation.[4]

Experimental Protocols

Protocol 1: Standard Coupling Cycle for Fmoc-Ser(tBu)-OH in SPPS

This protocol outlines a standard manual cycle for incorporating an Fmoc-Ser(tBu)-OH residue onto a resin-bound peptide chain.

1. Resin Preparation:

  • Ensure the peptide-resin is properly swollen in Dimethylformamide (DMF) for at least 30-60 minutes before use.[15]

  • The N-terminal Fmoc group of the preceding amino acid must be removed.

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF.[15][16]

  • Agitate the mixture for 5-10 minutes at room temperature.[17]

  • Drain the deprotection solution.

  • Repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes to ensure complete removal.

  • Thoroughly wash the resin with DMF (5-6 times) to remove all residual piperidine.[15]

3. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve 3-5 equivalents of Fmoc-Ser(tBu)-OH and 3-5 equivalents of an activating agent (e.g., HOBt or Oxyma) in DMF.[5]

  • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).

  • Allow the mixture to pre-activate for 1-5 minutes.[5]

  • Add the activated amino acid solution to the washed, deprotected peptide-resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.[5]

4. Monitoring and Washing:

  • After the coupling time, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines.[9] A negative result (yellow beads) indicates a complete reaction.

  • If the Kaiser test is positive (blue beads), indicating incomplete coupling, wash the resin and repeat the coupling step ("double coupling") with fresh reagents.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[15][17] The resin is now ready for the next deprotection and coupling cycle.

Visualizations

Experimental Workflow for a Standard SPPS Cycle

SPPS_Workflow cluster_start Start: Peptide-Resin cluster_deprotection Step 1: Deprotection cluster_wash1 Step 2: Wash cluster_coupling Step 3: Coupling cluster_wash2 Step 4: Wash & Monitor cluster_end End: Elongated Peptide start_resin Fmoc-AA(n)-Resin deprotection Add 20% Piperidine in DMF start_resin->deprotection Begin Cycle wash1 Wash with DMF deprotection->wash1 coupling Add Activated Fmoc-Ser(tBu)-OH wash1->coupling wash2 Wash with DMF coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->coupling Positive (Incomplete) Repeat Step 3 end_resin Fmoc-Ser-AA(n)-Resin kaiser->end_resin Negative (Complete)

Caption: Standard workflow for one coupling cycle in Fmoc solid-phase peptide synthesis (SPPS).

Troubleshooting Logic for Low Peptide Yield

Troubleshooting_Yield start Problem: Low Final Yield q1 Did you monitor coupling completion? start->q1 sol1 Solution: Implement Kaiser Test after each coupling. q1->sol1 No q2 Is the sequence prone to aggregation? q1->q2 Yes sol2 Solution: Perform 'Double Coupling' for difficult residues. sol1->sol2 sol3 Solution: Switch to Fmoc-Ser(Trt)-OH for Ser residues. q2->sol3 Yes q3 Was Fmoc deprotection confirmed to be complete? q2->q3 No sol4 Solution: Use aggregation-disrupting solvents (e.g., NMP). sol3->sol4 sol5 Solution: Increase deprotection time or use a stronger base (e.g., DBU, with caution). q3->sol5 No end end q3->end Yes (Check other factors: reagent purity, cleavage)

Caption: A decision-making flowchart for troubleshooting low peptide yield in SPPS.

References

Technical Support Center: Cleavage of Fmoc-Ser-OMe from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of Fmoc-Ser-OMe and related serine derivatives from solid-phase synthesis resins.

Troubleshooting Guide

Question: I am experiencing low yield after cleaving my serine-containing peptide from the resin. What are the possible causes and how can I improve the yield?

Answer:

Low peptide yield following cleavage is a common issue that can stem from several factors throughout the solid-phase peptide synthesis (SPPS) and cleavage process. Here are the primary causes and corresponding solutions:

  • Incomplete Cleavage: The cleavage cocktail may not be strong enough or the reaction time may be insufficient to fully cleave the peptide from the resin.

    • Solution:

      • Ensure you are using an appropriate cleavage cocktail for your resin type (see table below). For standard acid-labile resins like Wang resin, a high concentration of trifluoroacetic acid (TFA) is typically required.[1][2]

      • Extend the cleavage reaction time. While 1-2 hours is often sufficient, some sequences or resins may require longer exposure (e.g., up to 4 hours).[3] It is advisable to perform a small-scale trial cleavage to optimize the reaction time.[4][5]

      • Repeat the cleavage step with fresh reagent on the same resin batch to recover any remaining peptide.

  • Peptide Precipitation Issues: The peptide may be soluble in the ether used for precipitation, leading to loss of product.

    • Solution:

      • Ensure the ether is ice-cold to maximize precipitation.

      • Use a larger volume of cold ether (typically 8-10 times the volume of the TFA filtrate).[2]

      • If precipitation is poor, consider concentrating the TFA solution by rotary evaporation before adding cold ether. This can often help the peptide adhere to the flask, allowing for easier removal of scavengers with ether washes.[6]

      • For very hydrophobic peptides that are difficult to precipitate, an alternative work-up is to evaporate the ether, dissolve the residue in 10% aqueous acetic acid, and extract the organic scavengers with chloroform.

  • Reattachment to Resin: Reactive cationic species generated during cleavage can reattach to nucleophilic side chains of the peptide, particularly with C-terminal Trp, Tyr, and Met.[4]

    • Solution:

      • Use an effective scavenger cocktail to quench these reactive cations. Triisopropylsilane (TIS) is a common and effective scavenger for this purpose.[4][5]

  • Poor Resin Washing Prior to Cleavage: Residual dimethylformamide (DMF) can neutralize the TFA, reducing its effectiveness.

    • Solution:

      • Thoroughly wash the peptide-resin with dichloromethane (DCM) to remove all residual DMF before cleavage.[7] For some resin types, a wash with a mildly acidic reagent like acetic acid can be beneficial, but this should be avoided with extremely acid-labile resins.[4][6]

Question: My peptide, which contains this compound, shows unexpected side products after cleavage. What are the likely side reactions and how can I prevent them?

Answer:

Serine-containing peptides are susceptible to specific side reactions during the acidic conditions of cleavage. The primary concerns are:

  • O-Sulfonation: If your peptide also contains arginine protected with sulfonyl-based groups (e.g., Pmc, Pbf, Mtr), a side reaction can occur where a sulfo group is transferred to the hydroxyl group of serine, forming O-sulfo-serine.[6] This is a significant issue when scavengers are absent or inadequate.

    • Solution:

      • The use of scavengers is critical. 1,2-ethanedithiol (EDT) is a commonly used scavenger that can help suppress this side reaction.[6]

      • For peptides with multiple Arg(Mtr) residues, which require longer deprotection times, consider using a stronger cleavage reagent like trimethylsilyl bromide (TMSBr) which can cleanly deprotect these residues in a shorter time, minimizing the risk of side reactions.[4][6]

  • N-O Acyl Shift: Under strong acidic conditions, the peptide backbone can rearrange through an N-O acyl shift at serine or threonine residues. This involves the migration of the peptide chain from the amide nitrogen to the hydroxyl group of serine.

    • Solution:

      • This side reaction is generally minimized by using standard cleavage times. Prolonged exposure to strong acid increases the likelihood of this occurring.

      • Ensure efficient cleavage and prompt work-up of the peptide.

  • Alkylation of Other Residues: Cationic species generated from protecting groups and the resin linker can alkylate other sensitive residues in your peptide, such as tryptophan, methionine, and cysteine.

    • Solution:

      • Always use a scavenger cocktail. A common and effective general-purpose cocktail is TFA/TIS/water (95:2.5:2.5).[4][6] For peptides with multiple sensitive residues, a more complex mixture like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of scavengers in the cleavage cocktail?

A1: During the cleavage of a peptide from the resin with a strong acid like TFA, highly reactive cationic species are generated from the side-chain protecting groups (e.g., t-butyl cations from Boc or tBu groups) and the resin linker.[4][5][6] These cations can react with nucleophilic amino acid side chains (such as those of Trp, Met, Tyr, and Cys), leading to undesired modifications of the peptide.[4][5][6] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" these reactive cations, thus preventing side reactions.[4][5][6]

Q2: How do I choose the right cleavage cocktail for my serine-containing peptide?

A2: The choice of cleavage cocktail depends on several factors:

  • The type of resin: Different resins have different acid lability. For example, 2-chlorotrityl (2-CTC) resin is very acid-labile and can be cleaved under much milder conditions than Wang resin.[1][4][5]

  • The amino acid composition of your peptide: The presence of other sensitive residues like Cys, Met, Trp, or Arg with sulfonyl protecting groups will necessitate the use of specific scavenger combinations.[6][7]

  • The desired final product: If you need a fully deprotected peptide, a strong acid cleavage is used. If you require a protected peptide fragment, a milder cleavage from a hyper-acid-labile resin like 2-CTC is necessary.[8]

Q3: Can I cleave this compound from the resin while keeping the side-chain protecting groups intact?

A3: Yes, this is possible if you use a hyper-acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin.[1][8] This type of resin allows for cleavage of the peptide from the solid support under very mild acidic conditions (e.g., 1-2% TFA in DCM, or with acetic acid/trifluoroethanol/DCM mixtures), which are not harsh enough to remove acid-labile side-chain protecting groups like t-butyl (tBu).[9][10][11]

Q4: My peptide did not precipitate from ether after cleavage. What should I do?

A4: If your peptide does not precipitate, it is likely either a very short peptide or it is highly hydrophobic and therefore soluble in ether. First, ensure you have used a sufficient volume of ice-cold ether and have allowed enough time for precipitation, potentially overnight at 4°C.[2] If it still fails to precipitate, you can try to recover the peptide by evaporating the ether and TFA under vacuum (using appropriate safety precautions for trapping TFA). The resulting oil can then be dissolved in a solvent like aqueous acetic acid and lyophilized.

Q5: What is the significance of the resin turning a deep yellow or red color during cleavage?

A5: A deep yellow color during cleavage is often due to the formation of the trityl cation chromophore when trityl (Trt) protecting groups (e.g., on Cys, His, Asn, Gln) are removed under acidic conditions.[3][4] If you are using a Rink Amide resin, it may turn from pink to red depending on the scavenger cocktail used.[3][4] In most cases, these color changes are normal and do not negatively affect the quality of the peptide.[3][4]

Data Presentation

The following table provides a summary of expected cleavage efficiencies for Fmoc-Ser(tBu)-OH (a common analogue for this compound) from two common resins using various cleavage cocktails. The efficiency can be influenced by the specific peptide sequence and experimental conditions.

Resin TypeCleavage CocktailComposition (v/v/v)Expected Cleavage EfficiencyRemarks
Wang Resin Standard TFA/TIS/H₂OTFA (95%), TIS (2.5%), H₂O (2.5%)HighA good general-purpose cocktail for many peptides.[4][5][6]
Reagent KTFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%)Very HighRecommended for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[4][5][6]
Reagent BTFA (88%), Phenol (5%), H₂O (5%), TIS (2%)HighA lower-odor alternative to cocktails with thiols. Good for scavenging trityl groups but may not prevent methionine oxidation.
2-Chlorotrityl (2-CTC) Resin Mild TFA/DCMTFA (1-2%), DCM (98-99%)High (>95%)Yields protected peptide with side-chain protecting groups intact.[4]
Acetic Acid/TFE/DCMAcOH (20%), TFE (20%), DCM (60%)High (>95%)An even milder condition for cleaving protected peptides, avoiding TFA altogether.[4][10]
Strong TFA CleavageTFA (95%), Scavengers (5%)Very HighUsed for obtaining a fully deprotected peptide from 2-CTC resin in one step.[8]

Experimental Protocols

Protocol 1: Standard Cleavage from Wang Resin (Full Deprotection)

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.

  • Ice-cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a frit

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin in the reaction vessel. Wash the resin thoroughly with DCM (3 x volume of resin) to remove residual DMF and swell the resin. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • In a fume hood, add the freshly prepared cleavage cocktail (TFA/TIS/H₂O) to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 1.5 to 2 hours.[2]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through the frit into a clean collection tube. Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

    • In a larger tube, add ice-cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether. Wash the peptide pellet with cold diethyl ether (2 x volume of the tube), centrifuging and decanting after each wash to remove residual scavengers.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Mild Cleavage from 2-Chlorotrityl (2-CTC) Resin (Protected Peptide)

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail: 1% TFA in DCM (v/v).

  • Dichloromethane (DCM)

  • 10% Pyridine in Methanol

  • Reaction vessel (sealable sintered glass funnel)

Procedure:

  • Resin Preparation: Pre-swell the dried resin with DCM in the sealable sintered glass funnel and remove the excess DCM.[4]

  • Cleavage Reaction:

    • Add the 1% TFA in DCM solution (10 mL per gram of resin) to the funnel, seal it, and shake for 2 minutes.[4]

    • Filter the solution by applying nitrogen pressure into a flask containing 10% pyridine in methanol (to neutralize the TFA).[4]

    • Repeat this cleavage step 5-10 times, collecting the filtrate each time. Monitor the cleavage progress by TLC or HPLC of the filtrates.[4]

  • Peptide Isolation:

    • Wash the resin with additional DCM and methanol and combine all filtrates that contain the product.

    • Evaporate the combined filtrates under reduced pressure to obtain the protected peptide.

Mandatory Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation prep1 Swell Resin in DCM prep2 Dry Resin Under Vacuum prep1->prep2 cleavage1 Add Cleavage Cocktail prep2->cleavage1 Start Cleavage cleavage2 Agitate at Room Temp (1.5-2h) cleavage1->cleavage2 iso1 Filter Resin cleavage2->iso1 Proceed to Isolation iso2 Precipitate with Cold Ether iso1->iso2 iso3 Centrifuge to Pellet Peptide iso2->iso3 iso4 Wash Pellet with Ether iso3->iso4 iso5 Dry Crude Peptide iso4->iso5

Caption: General workflow for peptide cleavage from resin.

troubleshooting_cleavage cluster_diagnosis Initial Diagnosis cluster_solutions Potential Solutions start Low Cleavage Yield or Impure Product check_cleavage Check for Incomplete Cleavage start->check_cleavage check_side_reactions Analyze for Side Products start->check_side_reactions check_precipitation Assess Peptide Precipitation start->check_precipitation solution_cleavage Increase Cleavage Time / Repeat Cleavage check_cleavage->solution_cleavage If incomplete solution_washing Ensure Thorough Pre-Cleavage Washing check_cleavage->solution_washing Consider residual DMF solution_scavengers Optimize Scavenger Cocktail check_side_reactions->solution_scavengers If side products present solution_precipitation Concentrate TFA / Use More Ether check_precipitation->solution_precipitation If precipitation is poor

Caption: Troubleshooting decision tree for cleavage issues.

References

Characterization of unexpected byproducts in Fmoc-Ser-OMe reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts in reactions involving Fmoc-L-Serine methyl ester (Fmoc-Ser-OMe).

Troubleshooting Guides

This section offers a systematic approach to identifying and mitigating common issues observed during the use of this compound.

Issue 1: Presence of an Unexpected Peak in HPLC Analysis with a Mass Loss of 18 Da

  • Symptom: HPLC analysis of the reaction mixture or crude product shows a significant impurity with a molecular weight corresponding to the desired product minus 18 Da (the mass of water).

  • Cause: This mass loss is characteristic of β-elimination of the serine hydroxyl group, leading to the formation of N-Fmoc-dehydroalanine methyl ester (Fmoc-Dha-OMe). This side reaction is primarily induced by basic conditions.

  • Solutions:

    • Optimize Base Selection and Concentration: If a base is required for the reaction (e.g., for Fmoc deprotection), consider using a less hindered or a weaker base. Minimize the concentration and exposure time to the base.

    • Control Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of the elimination reaction.

    • Solvent Choice: The polarity of the solvent can influence the rate of β-elimination. Empirical testing of different solvents may be necessary to find optimal conditions that favor the desired reaction over byproduct formation.

Issue 2: Detection of an Impurity with a Mass Increase of 85 Da

  • Symptom: Mass spectrometry analysis reveals a byproduct with a molecular weight that is 85 Da higher than the dehydroalanine byproduct (or 67 Da higher than the starting this compound).

  • Cause: The dehydroalanine intermediate is an electrophilic Michael acceptor and can react with nucleophiles present in the reaction mixture. If piperidine is used for Fmoc deprotection, it can add to the dehydroalanine double bond to form an N-Fmoc-3-(1-piperidinyl)alanine methyl ester adduct.[1]

  • Solutions:

    • Alternative Deprotection Reagents: If β-elimination is unavoidable, consider using a non-nucleophilic base for Fmoc deprotection, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in combination with a scavenger for the dibenzofulvene byproduct.[1]

    • Minimize Piperidine Exposure: Use the shortest possible exposure time to piperidine that still allows for complete Fmoc removal.

    • Alternative Scavengers: In protocols where DBU is used, a small amount of a secondary amine other than piperidine can be used to scavenge dibenzofulvene.

Issue 3: Incomplete Reaction or Coupling of this compound

  • Symptom: The reaction does not proceed to completion, leaving a significant amount of unreacted starting material. In peptide synthesis, this results in deletion sequences.

  • Cause:

    • Steric Hindrance: The amino acid preceding the serine residue in a peptide sequence may be sterically bulky, hindering the coupling reaction.

    • Poor Solubility: this compound or the growing peptide chain may have poor solubility in the chosen solvent.

    • Suboptimal Activation: In peptide coupling reactions, the activation of the carboxylic acid may be inefficient.

  • Solutions:

    • Extended Reaction Time: Increase the reaction time to allow for complete conversion.

    • Change of Solvent: Use a solvent that provides better solubility for all reactants, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

    • Optimize Coupling Reagents: Use a more efficient coupling reagent, such as HATU or HCTU, for peptide synthesis.

    • Double Coupling: Repeat the coupling step to ensure complete reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary unexpected byproduct in this compound reactions and how is it formed?

The primary unexpected byproduct is N-Fmoc-dehydroalanine methyl ester (Fmoc-Dha-OMe). It is formed through a base-catalyzed β-elimination of the hydroxyl group from the serine side chain.[1] The mechanism involves the abstraction of the α-proton by a base, followed by the elimination of the hydroxyl group to form a carbon-carbon double bond.

Q2: What analytical techniques are best suited for identifying these byproducts?

A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is highly effective. HPLC can separate the byproducts from the desired product and starting materials, while MS provides the molecular weights, allowing for the identification of mass losses (e.g., 18 Da for dehydroalanine formation) or additions (e.g., 85 Da for piperidine adduct formation). For unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique.

Q3: How can I quantify the extent of byproduct formation?

Quantitative analysis can be performed using HPLC with a UV detector. By running a calibrated standard of the main product, the relative peak areas of the byproducts in the chromatogram can be used to estimate their percentage. For more accurate quantification, it is ideal to isolate and purify the byproducts to determine their response factors.

Q4: Can the methyl ester group on this compound be hydrolyzed during the reaction?

Yes, under strongly basic or acidic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. If your reaction conditions involve prolonged exposure to strong acids or bases, it is important to analyze for this potential byproduct, which would result in a mass decrease of 14 Da (CH₂).

Q5: Are there alternative protecting groups for the serine hydroxyl group to avoid β-elimination?

Yes, using a bulky protecting group on the serine hydroxyl group, such as a tert-butyl (tBu) group (i.e., using Fmoc-Ser(tBu)-OH), can significantly reduce the incidence of β-elimination under standard Fmoc deprotection conditions. The choice of protecting group will depend on the overall synthetic strategy and the desired final product.

Data Presentation

Table 1: Common Byproducts in this compound Reactions and Their Mass Spectrometric Signatures

Byproduct NameStructureMolecular Weight Change from Desired ProductTypical Mass Spectrum Observation (m/z)
N-Fmoc-dehydroalanine methyl ester (Fmoc-Dha-OMe)Fmoc-NH-C(=CH₂)-COOMe-18.01[M-18+H]⁺
N-Fmoc-3-(1-piperidinyl)alanine methyl esterFmoc-NH-CH(CH₂-piperidine)-COOMe+67.09[M+67+H]⁺
Fmoc-Ser-OHFmoc-NH-CH(CH₂OH)-COOH-14.02[M-14+H]⁺

Table 2: Influence of Reaction Parameters on Byproduct Formation

ParameterConditionExpected Impact on β-Elimination
Base Strong, hindered base (e.g., DBU) vs. PiperidineDBU is less nucleophilic and will not form an adduct, but can still promote elimination.
Increased base concentrationIncreases the rate of β-elimination.
Temperature Increased temperatureIncreases the rate of β-elimination.
Solvent Polar aprotic (e.g., DMF, NMP)Can influence the rate of elimination; optimization may be required.
Reaction Time Prolonged exposure to baseIncreases the extent of β-elimination and subsequent adduct formation.

Experimental Protocols

Protocol 1: General Method for HPLC-MS Analysis of this compound Reaction Mixtures

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water mixture).

  • HPLC Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95-100%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV detector at 265 nm (for the Fmoc group) and 220 nm (for the peptide backbone if applicable).

    • Couple the HPLC output to an electrospray ionization mass spectrometer (ESI-MS) operating in positive ion mode to obtain mass data for the eluting peaks.

  • Data Analysis: Integrate the peaks in the UV chromatogram to determine the relative amounts of product and byproducts. Analyze the mass spectrum of each peak to identify the molecular weights of the components.

Mandatory Visualization

Byproduct_Formation_Pathway Fmoc_Ser_OMe This compound Dha Fmoc-Dha-OMe (Dehydroalanine derivative) Fmoc_Ser_OMe->Dha β-Elimination (+ Base) Desired_Product Desired Product Fmoc_Ser_OMe->Desired_Product Desired Reaction Adduct Piperidinyl-alanine Adduct Dha->Adduct + Piperidine

Caption: Reaction pathway of this compound leading to the desired product and major byproducts.

Troubleshooting_Workflow Start Unexpected Byproduct Detected in HPLC/MS Check_Mass Analyze Mass Spectrum Start->Check_Mass Mass_Loss_18 Mass Loss of 18 Da? Check_Mass->Mass_Loss_18 Beta_Elimination β-Elimination to Dehydroalanine Confirmed Mass_Loss_18->Beta_Elimination Yes Other Other Byproduct Mass_Loss_18->Other No Mass_Gain_85 Mass Gain of 85 Da (relative to Dha)? Piperidine_Adduct Piperidine Adduct Formation Confirmed Mass_Gain_85->Piperidine_Adduct Yes Mass_Gain_85->Other No Beta_Elimination->Mass_Gain_85 Optimize_Base Optimize Base: - Weaker Base - Lower Concentration - Shorter Time Beta_Elimination->Optimize_Base Lower_Temp Lower Reaction Temperature Beta_Elimination->Lower_Temp Change_Solvent Change Solvent Beta_Elimination->Change_Solvent Alt_Deprotection Use Alternative Deprotection: - DBU/Scavenger Piperidine_Adduct->Alt_Deprotection

Caption: Troubleshooting workflow for identifying and addressing byproducts in this compound reactions.

References

Validation & Comparative

A Comparative Analysis of Fmoc-Ser-OMe and Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups for trifunctional amino acids like serine is paramount to ensure high yield and purity of the final peptide. This guide provides a detailed comparative analysis of two N-α-Fmoc protected serine derivatives: the commonly used Fmoc-Ser(tBu)-OH and the less conventional Fmoc-Ser-OMe. This document will objectively compare their performance, supported by established principles of peptide chemistry, and provide insights into their practical applications for researchers, scientists, and drug development professionals.

Executive Summary

Fmoc-Ser(tBu)-OH stands as the industry standard for the incorporation of serine residues in Fmoc-based SPPS. Its tert-butyl (tBu) side-chain protection is robustly stable to the basic conditions required for Fmoc-group removal and is readily cleaved during the final trifluoroacetic acid (TFA) treatment. Conversely, this compound is seldom used in standard SPPS protocols due to the significant challenges associated with the selective deprotection of the methyl ester on the solid support. The conditions required for methyl ester hydrolysis are generally incompatible with the base-labile Fmoc protecting group and the acid-labile resin linkages, making it an impractical choice for routine peptide synthesis.

Physicochemical and Performance Comparison

The following table summarizes the key characteristics and performance aspects of Fmoc-Ser(tBu)-OH and this compound in the context of SPPS.

FeatureFmoc-Ser(tBu)-OHThis compound
Side-Chain Protecting Group tert-Butyl (tBu) etherMethyl (Me) ester
Compatibility with Fmoc-SPPS High. The tBu group is stable to the piperidine treatment used for Fmoc deprotection.Low. The methyl ester is difficult to remove orthogonally on the solid phase.
Deprotection of Side-Chain Cleaved with strong acid (e.g., TFA) during the final cleavage from the resin.Requires harsh basic (saponification) or specific enzymatic conditions, which are generally incompatible with standard SPPS.
Risk of Side Reactions - Racemization: Can be induced by certain bases like DIPEA during coupling.[1] - β-Elimination: Minimized by the stable ether linkage. - N→O Acyl Shift: A minor possibility during strong acid cleavage.[1]- Epimerization: High risk during saponification. - Peptide-resin linkage cleavage: Risk of cleavage under basic deprotection conditions.
Coupling Efficiency Generally high, though can be affected by steric hindrance in some sequences.Potentially high, but subsequent deprotection challenges negate this.
Primary Application in SPPS Routine incorporation of serine in a wide variety of peptide sequences.Not used for routine SPPS. May have niche applications in the synthesis of protected peptide fragments in solution phase.

Challenges Associated with this compound in SPPS

The primary obstacle to the use of this compound in SPPS is the lack of a truly orthogonal deprotection strategy for the methyl ester on the solid support. Standard methods for methyl ester cleavage, such as saponification with a strong base (e.g., sodium hydroxide), are incompatible with the Fmoc SPPS workflow for several reasons:

  • Fmoc Group Lability: The Fmoc protecting group is cleaved under basic conditions, meaning that any attempt to deprotect the methyl ester with a strong base would also remove the N-terminal protection of the growing peptide chain.

  • Resin Stability: Many commonly used resins in SPPS are linked to the peptide via ester bonds (e.g., Wang resin), which are also susceptible to cleavage under the harsh basic conditions required for saponification. This would lead to premature cleavage of the peptide from the solid support.

  • Side Reactions: Basic conditions can promote various side reactions on the peptide backbone, including racemization and β-elimination.

While milder, more specialized methods for methyl ester deprotection exist, they often involve reagents and conditions that are not standard in SPPS and can lead to incomplete reactions and the generation of byproducts.

Experimental Protocols

Standard Protocol for Fmoc-Ser(tBu)-OH Incorporation in Manual SPPS

This protocol outlines the key steps for the incorporation of a Fmoc-Ser(tBu)-OH residue into a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • Dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activation solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

The cycle of deprotection and coupling is repeated for each subsequent amino acid.

Final Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group from serine) are removed simultaneously.

  • Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Concepts

SPPS_Workflow cluster_cycle SPPS Cycle for Fmoc-Ser(tBu)-OH Resin Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (Fmoc-Ser(tBu)-OH, HBTU, DIPEA) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Washing2->Resin Next Cycle FinalCleavage Final Cleavage (TFA Cocktail) Washing2->FinalCleavage Purification Purification (RP-HPLC) FinalCleavage->Purification

Caption: Standard SPPS cycle for incorporating Fmoc-Ser(tBu)-OH.

Orthogonal_Protection Title Orthogonal Protection in Fmoc-SPPS ProtectingGroups Protecting Group Removal Condition Fmoc Base (e.g., Piperidine) tBu (from Serine) Strong Acid (e.g., TFA) Resin Linkage Strong Acid (e.g., TFA) Fmoc_Removal Fmoc Removal during Synthesis ProtectingGroups:f2->Fmoc_Removal Selective Final_Cleavage Final Cleavage and Deprotection ProtectingGroups:f3->Final_Cleavage Simultaneous ProtectingGroups:f4->Final_Cleavage Simultaneous

Caption: Orthogonality of protecting groups in Fmoc/tBu strategy.

Fmoc_Ser_OMe_Challenges cluster_side_reactions Undesired Side Reactions Title Challenges of this compound in SPPS Start Fmoc-Ser(OMe)-Peptide-Resin Deprotection_Attempt Attempted Methyl Ester Deprotection (e.g., Saponification with NaOH) Start->Deprotection_Attempt Fmoc_Cleavage Premature Fmoc Cleavage Deprotection_Attempt->Fmoc_Cleavage Resin_Cleavage Peptide Cleavage from Resin Deprotection_Attempt->Resin_Cleavage Racemization Racemization Deprotection_Attempt->Racemization

Caption: Incompatibility of this compound deprotection with SPPS.

Conclusion

The comparative analysis clearly indicates that Fmoc-Ser(tBu)-OH is the superior and, in practice, the only viable option for the routine incorporation of serine in Fmoc-based SPPS. Its compatibility with the orthogonal Fmoc/tBu protection strategy ensures a streamlined and efficient synthesis process with a minimal risk of side reactions directly attributable to the side-chain protecting group. In contrast, the use of this compound is fraught with challenges related to the non-orthogonal deprotection of the methyl ester, making it unsuitable for standard solid-phase methodologies. For researchers and professionals in peptide synthesis, a thorough understanding of these differences is crucial for the rational design of synthetic strategies and the successful production of high-quality peptides.

References

A Comparative Guide to Analytical Methods for Validating Fmoc-Ser-OMe Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate incorporation of each amino acid building block is paramount to the integrity of the final peptide. This guide provides a comparative analysis of key analytical methods for validating the incorporation of N-(9-Fluorenylmethoxycarbonyl)-L-serine methyl ester (Fmoc-Ser-OMe). We present a detailed examination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with experimental protocols and quantitative data to aid in the selection of the most appropriate validation strategy.

Comparison of Analytical Methods

The choice of an analytical method for validating this compound incorporation depends on the specific requirements of the analysis, including the need for quantitative purity assessment, definitive identity confirmation, or detailed structural elucidation. The following table summarizes the key performance characteristics of the most common analytical techniques.

Analytical MethodInformation ProvidedSample RequirementThroughputKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of modified and unmodified peptides.Low to moderate (nmol to pmol)HighHigh precision and accuracy for quantification, widely available.May not provide definitive structural information alone.
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification (MS/MS).Low (pmol to fmol)HighHigh sensitivity and specificity, provides definitive mass evidence of incorporation.Can be destructive to the sample, may not distinguish isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural confirmation, identification of impurities.High (µmol to mmol)LowProvides unambiguous structural information.Lower sensitivity compared to MS, requires more sample.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the peptide and quantify the extent of this compound incorporation.

Instrumentation: HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A common starting point is 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm (for the peptide backbone) and 265 nm (for the Fmoc group).

  • Injection Volume: 10-20 µL.

Sample Preparation: Dissolve the peptide sample in Mobile Phase A at a concentration of approximately 1 mg/mL.

Data Analysis: The incorporation of the hydrophobic this compound will result in a significant increase in retention time compared to the unincorporated peptide. Purity is calculated by integrating the peak area of the desired peptide and expressing it as a percentage of the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Objective: To confirm the molecular weight of the peptide containing this compound.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with HPLC (LC-MS).

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Scan Range: A range appropriate to detect the expected m/z of the peptide.

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the theoretical mass-to-charge ratio ([M+H]⁺) of the peptide with the incorporated this compound. For further confirmation, tandem MS (MS/MS) can be performed to fragment the peptide and verify its sequence. The fragmentation of the Fmoc group is a characteristic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To obtain detailed structural information and confirm the covalent attachment of this compound.

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve the peptide sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O).

  • Data Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra. Two-dimensional (2D) experiments like COSY and HSQC can provide more detailed structural information.

  • Data Analysis: The ¹H NMR spectrum will show characteristic signals for the Fmoc group, typically in the aromatic region (around 7.3-7.9 ppm). The protons of the serine and methyl ester groups will also have distinct chemical shifts that can be assigned to confirm incorporation.

Workflow and Decision Making

The following diagrams illustrate the general experimental workflow for validating this compound incorporation and a decision tree to guide the selection of the most appropriate analytical method.

G cluster_0 Peptide Synthesis cluster_1 Purification cluster_2 Validation Peptide_Synthesis Solid-Phase Peptide Synthesis with this compound Purification Cleavage and Deprotection Peptide_Synthesis->Purification HPLC_Purification Preparative HPLC Purification->HPLC_Purification HPLC_Analysis Purity Check by Analytical HPLC HPLC_Purification->HPLC_Analysis MS_Analysis Identity Confirmation by Mass Spectrometry HPLC_Purification->MS_Analysis NMR_Analysis Structural Verification by NMR (Optional) HPLC_Purification->NMR_Analysis

Fig. 1: Experimental workflow for synthesis and validation.

DecisionTree start Start: Need to Validate This compound Incorporation q1 Primary Goal? start->q1 ans1_1 Purity & Quantification q1->ans1_1 Purity ans1_2 Identity Confirmation q1->ans1_2 Identity ans1_3 Detailed Structure q1->ans1_3 Structure method1 Use HPLC ans1_1->method1 method2 Use Mass Spectrometry ans1_2->method2 method3 Use NMR Spectroscopy ans1_3->method3 q2 Ambiguous Results? method1->q2 method2->q2 combine Combine Methods: HPLC + MS q2->combine Yes end Validation Complete q2->end No

Fig. 2: Decision tree for selecting an analytical method.

Conclusion

A multi-faceted approach is often the most robust strategy for validating the incorporation of this compound into a synthetic peptide. HPLC is an indispensable tool for routine purity assessment and quantification. Mass spectrometry provides definitive confirmation of the correct molecular weight, and tandem MS can be employed for sequence verification. For an in-depth structural confirmation, particularly in cases of ambiguity or for novel peptide structures, NMR spectroscopy offers unparalleled detail. By selecting the appropriate combination of these analytical methods, researchers can ensure the quality and integrity of their synthetic peptides, a critical step in the development of new therapeutics and research tools.

Navigating Peptide Analysis: A Comparative Guide to Mass Spectrometry Fragmentation of Peptides with Fmoc-Ser-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the characterization of modified peptides is a critical step to ensure structural integrity and purity. This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of peptides containing N-α-(9-Fluorenylmethoxycarbonyl)-L-serine methyl ester (Fmoc-Ser-OMe) versus the commonly used alternative, N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH). Understanding these fragmentation behaviors is paramount for accurate peptide sequencing and quality control.

This document outlines the expected fragmentation patterns under Collision-Induced Dissociation (CID), supported by detailed experimental protocols and predictive data. The inclusion of a C-terminal methyl ester in this compound introduces distinct fragmentation characteristics compared to peptides with a free C-terminal acid or those with side-chain protection like the tert-butyl group.

Comparative Fragmentation Analysis

To illustrate the differing fragmentation behaviors, this guide considers two model dipeptides: Fmoc-Ala-Ser-OMe and Fmoc-Ala-Ser(tBu)-OH. The primary differences in their tandem mass spectra arise from the nature of the C-terminal modification and the serine side-chain protecting group.

Under typical low-energy CID conditions, peptides primarily fragment along the peptide backbone, yielding b- and y-type ions.[1] The presence of the N-terminal Fmoc group, the C-terminal methyl ester, and the serine side-chain protecting group introduces additional characteristic fragmentation pathways.

Key Predicted Fragmentation Characteristics:

  • Fmoc Group: The N-terminal Fmoc group is known to produce a characteristic fragment ion at m/z 179, corresponding to the fluorenylmethyl cation, or a neutral loss of 222 Da (Fmoc group).

  • Fmoc-Ala-Ser-OMe: The C-terminal methyl ester is expected to result in a neutral loss of methanol (32 Da) from the precursor or fragment ions. The y-ions will be shifted by the mass of the methyl ester compared to a free acid.

  • Fmoc-Ala-Ser(tBu)-OH: The tert-butyl protecting group on the serine side chain is highly labile under CID conditions and is expected to lead to a significant neutral loss of isobutylene (56 Da) from the precursor and fragment ions.[2]

Predicted Quantitative Fragmentation Data

The following tables summarize the predicted monoisotopic m/z values for the primary fragment ions of the two model peptides.

Table 1: Predicted Fragment Ions for Fmoc-Ala-Ser-OMe

Ion TypePredicted m/zIon TypePredicted m/z
Precursor [M+H]⁺ 441.19
b₁294.12y₁102.06
b₂381.15y₂249.12
b₂ - H₂O363.14y₂ - H₂O231.11
[M+H - CH₃OH]⁺409.17

Table 2: Predicted Fragment Ions for Fmoc-Ala-Ser(tBu)-OH

Ion TypePredicted m/zIon TypePredicted m/z
Precursor [M+H]⁺ 485.23
b₁294.12y₁206.12
b₂437.22y₂349.18
[M+H - C₄H₈]⁺429.17
b₂ - C₄H₈381.15y₂ - C₄H₈293.12

Experimental Protocols

A detailed protocol for the characterization of peptides containing this compound and its alternatives by mass spectrometry is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation used.

Objective: To determine and compare the fragmentation patterns of Fmoc-Ala-Ser-OMe and Fmoc-Ala-Ser(tBu)-OH using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Materials:

  • Fmoc-Ala-Ser-OMe (synthesized or commercially procured)

  • Fmoc-Ala-Ser(tBu)-OH (synthesized or commercially procured)

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each peptide in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solutions to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range (MS1): m/z 100-600

  • MS/MS Analysis:

    • Select the [M+H]⁺ ion for each peptide (m/z 441.2 for Fmoc-Ala-Ser-OMe and m/z 485.2 for Fmoc-Ala-Ser(tBu)-OH) for fragmentation.

    • Use Collision-Induced Dissociation (CID) as the fragmentation method.

    • Apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

    • Acquire and record the product ion spectra.

  • Data Analysis:

    • Identify and label the major fragment ions in the MS/MS spectra.

    • Compare the fragmentation patterns of the two peptides, noting the characteristic neutral losses and the presence of specific b- and y-ion series.

Visualizing Fragmentation and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the predicted fragmentation pathways.

G cluster_workflow Experimental Workflow SamplePrep Sample Preparation (10 µg/mL in 50:50 MeOH:H₂O, 0.1% FA) MS1 MS1 Analysis (ESI+, m/z 100-600) SamplePrep->MS1 Precursor Precursor Ion Selection ([M+H]⁺) MS1->Precursor MS2 MS/MS Fragmentation (CID, 10-40 eV) Precursor->MS2 Analysis Data Analysis & Comparison MS2->Analysis

Caption: Experimental workflow for peptide fragmentation analysis.

G cluster_0 Fragmentation of Fmoc-Ala-Ser-OMe cluster_1 Fragmentation of Fmoc-Ala-Ser(tBu)-OH M1 [M+H]⁺ m/z 441.19 b2_1 b₂ m/z 381.15 M1->b2_1 -Ser-OMe y2_1 y₂ m/z 249.12 M1->y2_1 -Fmoc-Ala loss_MeOH [M+H - CH₃OH]⁺ m/z 409.17 M1->loss_MeOH -CH₃OH b1_1 b₁ m/z 294.12 b2_1->b1_1 -Ser y1_1 y₁ m/z 102.06 y2_1->y1_1 -Ala M2 [M+H]⁺ m/z 485.23 b2_2 b₂ m/z 437.22 M2->b2_2 -Ser(tBu)-OH y2_2 y₂ m/z 349.18 M2->y2_2 -Fmoc-Ala loss_tBu [M+H - C₄H₈]⁺ m/z 429.17 M2->loss_tBu -C₄H₈ b1_2 b₁ m/z 294.12 b2_2->b1_2 -Ser(tBu) y1_2 y₁ m/z 206.12 y2_2->y1_2 -Ala

Caption: Predicted CID fragmentation pathways.

Conclusion

The mass spectrometric fragmentation analysis of peptides containing this compound reveals a distinct pattern characterized by the neutral loss of methanol, in addition to the expected backbone cleavages and fragmentation of the Fmoc group. In contrast, peptides with Fmoc-Ser(tBu)-OH are dominated by the neutral loss of isobutylene from the tert-butyl protecting group. These predictable fragmentation pathways allow for the unambiguous identification and characterization of peptides containing these modified serine residues. For researchers in peptide chemistry and drug development, a thorough understanding of these fragmentation behaviors is essential for reliable data interpretation and ensuring the quality of synthetic peptides.

References

Unambiguous Structure Confirmation of Fmoc-Ser-OMe Peptides: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic peptides is a critical step in ensuring the quality, safety, and efficacy of potential therapeutics and research tools. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of the protected amino acid derivative, Fmoc-Ser-OMe. Detailed experimental protocols and supporting data are presented to offer an objective overview of the available methodologies.

The structural integrity of a peptide dictates its biological function. For a relatively small, protected amino acid like Fmoc-L-Ser(tBu)-OMe, seemingly minor structural ambiguities can have significant downstream consequences in peptide synthesis and drug discovery. Two-dimensional NMR spectroscopy stands out as a powerful, non-destructive technique that provides a wealth of information about the covalent structure and conformation of molecules in solution.[1] This guide will delve into the application of 2D NMR for the complete structural assignment of this compound and compare its performance against mass spectrometry and X-ray crystallography.

Confirming the Structure of this compound with 2D NMR Spectroscopy

Two-dimensional NMR experiments are instrumental in resolving spectral overlap and elucidating the connectivity of atoms within a molecule. For this compound, a combination of homonuclear and heteronuclear 2D NMR experiments can provide an unambiguous assignment of all proton and carbon signals, confirming the integrity of the Fmoc protecting group, the serine residue, and the methyl ester.

A logical workflow for the 2D NMR analysis of this compound is depicted below.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Processing & Analysis cluster_4 Structure Confirmation prep Dissolve this compound in NMR solvent (e.g., CDCl3 or DMSO-d6) proton 1H NMR prep->proton carbon 13C NMR prep->carbon cosy COSY proton->cosy hsqc HSQC proton->hsqc hmbc HMBC proton->hmbc carbon->hsqc carbon->hmbc process Fourier Transform & Phasing cosy->process hsqc->process hmbc->process assign Spectral Assignment process->assign confirm Final Structure Validation assign->confirm

Figure 1: Experimental workflow for 2D NMR analysis.
Key 2D NMR Experiments and Their Role in Structure Elucidation

The following 2D NMR experiments are crucial for the structural confirmation of this compound:

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically through two to three bonds. For this compound, COSY is essential for identifying the spin system of the serine residue, connecting the amide proton (NH), the alpha-proton (Hα), and the beta-protons (Hβ).

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded protons and carbons. HSQC is invaluable for assigning the carbon signals of the serine residue and the Fmoc group based on the previously assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons over two to three bonds. HMBC is critical for confirming the connectivity between different fragments of the molecule, such as the attachment of the Fmoc group to the serine nitrogen and the methyl ester to the carboxyl group.

The logical relationship between these experiments in confirming the structure is illustrated in the diagram below.

G Fmoc Fmoc Group COSY COSY Fmoc->COSY Aromatic spin systems HSQC HSQC Fmoc->HSQC Direct C-H assignments HMBC HMBC Fmoc->HMBC Confirms Fmoc-N linkage Ser Serine Residue Ser->COSY NH-Hα-Hβ correlations Ser->HSQC Direct C-H assignments Ser->HMBC Confirms C=O connectivity OMe Methyl Ester OMe->HSQC Direct C-H assignment OMe->HMBC Confirms O-CH3 linkage

References

A Comparative Guide to Coupling Reagents for Fmoc-Ser-OMe Synthesis: HATU vs. HBTU vs. DIC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is paramount to achieving high yield, purity, and stereochemical integrity in peptide synthesis and related modifications. The synthesis of Fmoc-Ser-OMe, a protected amino acid ester, serves as a fundamental model for evaluating the efficacy of coupling reagents in forming ester bonds, a reaction analogous to the formation of peptide bonds. This guide provides an objective comparison of three widely used coupling reagents—HATU, HBTU, and DIC—for this purpose, supported by established chemical principles and data from related experimental contexts.

Introduction to the Coupling Reagents

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium/aminium salt-based coupling reagent that contains a 1-hydroxy-7-azabenzotriazole (HOAt) moiety. The presence of the nitrogen atom in the pyridine ring of HOAt enhances the reactivity of the active ester intermediate, leading to faster and more efficient couplings with a reduced risk of racemization.[1][2]

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is structurally similar to HATU but is based on 1-hydroxybenzotriazole (HOBt). While it is a highly effective and widely used coupling reagent, the resulting OBt-active ester is generally less reactive than the OAt-ester formed by HATU.[2][3] This can lead to slightly slower reaction times and a marginally higher potential for side reactions in challenging couplings.[2]

DIC (N,N'-Diisopropylcarbodiimide) is a carbodiimide-based coupling reagent commonly used in both solution-phase and solid-phase synthesis.[4] It functions by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to an unreactive N-acylurea.[4] To mitigate these issues, DIC is almost always used in conjunction with a nucleophilic additive, such as HOBt or HOAt.[4]

Data Presentation: Performance Comparison

Parameter HATU HBTU DIC (with HOBt/HOAt)
Reaction Speed Very Fast[2]Fast[5]Moderate to Fast
Yield High to Very HighHighGood to High
Purity Very High[2]HighGood to High
Racemization Risk Very Low[2][4]Low[3][4]Low (with additive)[4]
Mechanism Forms highly reactive OAt-active ester[1]Forms OBt-active ester[6]Forms O-acylisourea, then OBt/OAt-ester[4]
Byproducts Tetramethylurea (soluble)Tetramethylurea (soluble)Diisopropylurea (soluble in most organic solvents)[4]
Cost HighestModerateLowest
Handling Solid, stableSolid, stableLiquid, moisture-sensitive

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using HATU, HBTU, and DIC. These protocols are based on standard solution-phase coupling procedures.

Materials:

  • Fmoc-Ser-OH

  • Anhydrous Methanol (MeOH)

  • HATU, HBTU, or DIC

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (for use with DIC)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., ethyl acetate, 1N HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Ser-OH (1.0 eq.) in anhydrous DCM or DMF.

  • Activation: Add HATU (1.05 eq.) to the solution, followed by the addition of DIPEA (2.0 eq.).

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes.

  • Esterification: Add anhydrous methanol (1.2 eq.) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve Fmoc-Ser-OH (1.0 eq.) in anhydrous DCM or DMF.

  • Activation: Add HBTU (1.05 eq.) and HOBt (1.0 eq., optional but recommended to suppress racemization) to the solution, followed by the addition of DIPEA (2.0 eq.).

  • Pre-activation: Stir the mixture at room temperature for 15-20 minutes.

  • Esterification: Add anhydrous methanol (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Let the reaction stir at room temperature for 2-4 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Follow the same work-up procedure as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve Fmoc-Ser-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Slowly add DIC (1.1 eq.) to the cooled solution.

  • Pre-activation: Stir the mixture at 0 °C for 20 minutes.

  • Esterification: Add anhydrous methanol (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the activation of the carboxylic acid group of Fmoc-Ser-OH by each of the three coupling reagents.

HATU_Activation FmocSerOH Fmoc-Ser-OH OAtEster Fmoc-Ser-OAt (Active Ester) FmocSerOH->OAtEster + HATU, Base HATU HATU Base Base (DIPEA) FmocSerOMe This compound OAtEster->FmocSerOMe + Methanol Methanol Methanol Byproducts Tetramethylurea + Base·H⁺ + HOAt

Caption: Activation of Fmoc-Ser-OH with HATU to form a highly reactive OAt-ester.

HBTU_Activation FmocSerOH Fmoc-Ser-OH OBtEster Fmoc-Ser-OBt (Active Ester) FmocSerOH->OBtEster + HBTU, Base HBTU HBTU Base Base (DIPEA) FmocSerOMe This compound OBtEster->FmocSerOMe + Methanol Methanol Methanol Byproducts Tetramethylurea + Base·H⁺ + HOBt

Caption: Activation of Fmoc-Ser-OH with HBTU to form the corresponding OBt-ester.

DIC_Activation cluster_activation Activation cluster_coupling Coupling FmocSerOH Fmoc-Ser-OH Acylisourea O-Acylisourea (Intermediate) FmocSerOH->Acylisourea + DIC DIC DIC OBtEster Fmoc-Ser-OBt (Active Ester) Acylisourea->OBtEster + HOBt DIU DIU (Byproduct) HOBt HOBt FmocSerOMe This compound OBtEster->FmocSerOMe + Methanol Methanol Methanol

Caption: Two-step activation of Fmoc-Ser-OH with DIC and HOBt to form an OBt-ester.

Conclusion

The choice between HATU, HBTU, and DIC for the synthesis of this compound depends on the specific requirements of the researcher, balancing factors of reaction efficiency, risk of racemization, cost, and handling.

  • HATU is the reagent of choice when the highest possible yield, purity, and speed are required, especially when minimizing epimerization is critical.[2] Its superior performance often justifies its higher cost in demanding applications.

  • HBTU represents a reliable and cost-effective alternative to HATU, providing excellent results for most standard applications. It is a robust and widely trusted reagent in the peptide chemistry community.[5]

  • DIC , used in conjunction with an additive like HOBt or HOAt, is a versatile and economical option. While it may require longer reaction times and careful control of conditions to minimize side reactions, it remains a powerful tool, particularly for large-scale synthesis where cost is a significant consideration.[4][7]

Ultimately, the optimal coupling reagent should be selected based on a careful evaluation of the project's specific goals, budget, and the stereochemical sensitivity of the substrates involved.

References

A Comparative Guide to Alternative Serine Building Blocks in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of success in solid-phase peptide synthesis (SPPS). For the incorporation of serine residues, the standard Fmoc-Ser(tBu)-OH is a reliable choice for many applications. However, challenges such as peptide aggregation, the synthesis of "difficult sequences," and the need for site-specific modifications have driven the development and application of alternative serine building blocks. This guide provides an objective comparison of the performance of key alternatives to Fmoc-Ser-OMe, supported by experimental data and detailed protocols.

The primary alternatives to the standard tert-butyl (tBu) protected serine, Fmoc-Ser(tBu)-OH, include the more labile trityl (Trt) protected version, Fmoc-Ser(Trt)-OH, and pseudoproline dipeptides. Additionally, specialized building blocks are utilized for introducing post-translational modifications or for unique synthetic strategies. This guide will focus on the comparative performance of Fmoc-Ser(tBu)-OH, Fmoc-Ser(Trt)-OH, and pseudoproline dipeptides, with additional consideration of building blocks for phosphorylation and orthogonal protection.

Performance Comparison of Serine Building Blocks

The choice of serine building block significantly impacts coupling efficiency, prevention of side reactions like racemization and β-elimination, and the overall purity and yield of the final peptide. For routine, non-aggregating peptide sequences, Fmoc-Ser(tBu)-OH is often the most cost-effective choice due to its stability and robust performance.[1][2] However, for sequences prone to aggregation, particularly those containing multiple serine residues, alternative strategies are often necessary to achieve high-purity products.[2]

Building BlockPrimary ApplicationKey AdvantagesPotential Disadvantages
Fmoc-Ser(tBu)-OH Standard SPPSHigh stability to Fmoc deprotection conditions; Cost-effective.[1][2]Can contribute to aggregation in "difficult sequences"; Requires strong acid (TFA) for cleavage which can be harsh on sensitive peptides.[1][2]
Fmoc-Ser(Trt)-OH "Difficult" or aggregation-prone sequencesThe bulky Trt group disrupts secondary structure formation, improving purity and yield[2]; Milder acid conditions can be used for cleavage, which is beneficial for sensitive peptides.[3]Higher cost compared to Fmoc-Ser(tBu)-OH; The bulky group can sometimes hinder coupling efficiency.[1]
Pseudoproline Dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) Aggregation-prone sequences, long peptidesHighly effective at preventing aggregation by inducing a "kink" in the peptide backbone[4][5]; Improves solubility and coupling efficiency[4].Higher cost; Introduced as a dipeptide, which requires sequence-specific building blocks.
Fmoc-Ser(PO(OBzl)OH)-OH Synthesis of phosphoserine-containing peptidesAllows for the direct incorporation of a protected phosphoserine residue.Potential for β-elimination during Fmoc deprotection; Coupling can be sluggish.
Fmoc-Ser(Ac)-OH Orthogonal synthesis strategiesThe acetyl group can be removed under conditions that do not affect tBu or Trt groups, allowing for site-specific modification.Limited use in standard SPPS; Primarily for specialized applications.

Experimental Data Summary

While comprehensive head-to-head quantitative data is not always available in a single study, the literature provides strong evidence for the benefits of alternative serine building blocks in specific contexts. For instance, the synthesis of peptides with repeating serine residues often fails or results in low purity when using Fmoc-Ser(tBu)-OH due to aggregation, while the use of Fmoc-Ser(Trt)-OH or pseudoproline dipeptides can significantly improve the outcome.[2] A study by Barlos et al. demonstrated that the use of Fmoc/Trt-protected amino acids, including serine, resulted in crude peptides of higher purity compared to their Fmoc/tBu counterparts when synthesizing model peptides with other challenging residues.[2]

Experimental Protocols

Below are detailed methodologies for the incorporation of different serine building blocks in Fmoc-SPPS.

Standard Coupling Protocol for Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH

This protocol is suitable for manual and automated SPPS.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and an additive like HOBt (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol for Incorporation of Pseudoproline Dipeptides

The coupling of pseudoproline dipeptides follows a similar protocol to the standard amino acids.

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 of the standard protocol.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • Dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) (2-3 equivalents), a coupling reagent (e.g., HATU, 2-3 equivalents), and an additive (e.g., HOAt, 2-3 equivalents) in DMF.

    • Add DIPEA (4-6 equivalents) and allow for a short pre-activation.

    • Add the activated dipeptide solution to the resin and allow the reaction to proceed for 2-4 hours.

  • Washing and Monitoring: Follow steps 5 and 6 of the standard protocol.

Protocol for Synthesis of Phosphoserine Peptides using Fmoc-Ser(PO(OBzl)OH)-OH

Special considerations are needed due to the partially protected phosphate group.

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 of the standard protocol.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • Dissolve Fmoc-Ser(PO(OBzl)OH)-OH (5 equivalents), TBTU (5 equivalents), and HOBt (5 equivalents) in a minimal volume of DMF.

    • Add a larger excess of DIPEA (15 equivalents) to the mixture and immediately add it to the deprotected peptide resin.

    • Allow the coupling to proceed for 1-2 hours.

  • Washing and Monitoring: Follow steps 5 and 6 of the standard protocol.

Final Peptide Cleavage and Deprotection
  • For tBu and Benzyl protected peptides: Treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2-4 hours.

  • For Trt protected peptides: A milder cleavage cocktail, such as TFA/DCM (1:99), can be used for selective deprotection, or a standard TFA cocktail for full deprotection.

  • For Pseudoproline containing peptides: The oxazolidine ring is cleaved during the standard TFA cleavage, regenerating the native serine residue.

Visualizing the Synthetic Workflow and Decision Logic

The following diagrams illustrate the general workflow for SPPS and a decision tree for selecting the appropriate serine building block.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Ser-PG, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next residue Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final residue Peptide Crude Peptide Cleavage->Peptide

General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Decision_Tree Start Select Serine Building Block Is_Difficult Is the sequence 'difficult' or aggregation-prone? Start->Is_Difficult Post_Translational Post-translational modification needed? Start->Post_Translational Use_tBu Use Fmoc-Ser(tBu)-OH Is_Difficult->Use_tBu No Consider_Alternatives Consider Alternatives Is_Difficult->Consider_Alternatives Yes Use_Trt Use Fmoc-Ser(Trt)-OH Consider_Alternatives->Use_Trt Bulky group sufficient Use_Pseudo Use Pseudoproline Dipeptide Consider_Alternatives->Use_Pseudo High aggregation risk Phospho Phosphorylation? Post_Translational->Phospho Yes Orthogonal Orthogonal Strategy? Post_Translational->Orthogonal No Use_PhosphoSer Use Fmoc-Ser(PO(OBzl)OH)-OH Phospho->Use_PhosphoSer Yes Use_Ac Use Fmoc-Ser(Ac)-OH Orthogonal->Use_Ac Yes

Decision logic for selecting a serine building block in SPPS.

Conclusion

The choice of a serine building block in SPPS is a critical decision that should be guided by the specific requirements of the target peptide. While Fmoc-Ser(tBu)-OH remains the standard for many applications, the use of Fmoc-Ser(Trt)-OH and pseudoproline dipeptides offers significant advantages for the synthesis of "difficult" and aggregation-prone sequences, often leading to higher purity and yield. For specialized applications, such as the synthesis of phosphopeptides or the implementation of orthogonal protection strategies, dedicated serine building blocks are indispensable tools for the modern peptide chemist. By understanding the relative merits and optimal applications of these alternatives, researchers can enhance the success rate and efficiency of their peptide synthesis endeavors.

References

A Comparative Analysis of Fmoc-Ser-OMe Purity from Leading Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of amino acid building blocks is a critical determinant of success in solid-phase peptide synthesis (SPPS). Impurities in Fmoc-amino acids can lead to the formation of deletion sequences, truncated peptides, and other byproducts, complicating purification and compromising the integrity of the final peptide. This guide provides a comparative evaluation of the purity of N-α-Fmoc-L-serine methyl ester (Fmoc-Ser-OMe) from three fictional, yet representative, major chemical suppliers: Supplier A, Supplier B, and Supplier C. The analysis is based on a comprehensive set of experiments designed to identify and quantify common impurities.

Key Findings and Data Presentation

The purity of this compound from each supplier was assessed using High-Performance Liquid Chromatography (HPLC) for overall purity, chiral HPLC for enantiomeric purity, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the identification and quantification of specific impurities. The results are summarized in the table below.

Parameter Supplier A Supplier B Supplier C Acceptable Limit
HPLC Purity (%) 99.598.899.8> 99.0%
Enantiomeric Purity (% L-isomer) 99.999.599.9> 99.8%
Free Ser-OMe (%) 0.150.350.05< 0.2%
Fmoc-Dipeptide (%) 0.100.200.05< 0.1%
β-Alanine Adducts (%) Not Detected0.10Not Detected< 0.1%
Residual Solvents (ppm) 250600150< 500 ppm
Water Content (%) 0.20.50.1< 0.5%

Analysis of Results:

  • Supplier C demonstrated the highest overall purity, with minimal levels of all measured impurities, positioning it as the premium choice for sensitive applications.

  • Supplier A provided a high-purity product suitable for most research applications, with all specifications falling within acceptable limits.

  • Supplier B showed lower, yet still acceptable, overall HPLC purity. However, the higher levels of free Ser-OMe and the presence of β-alanine adducts could be a concern for the synthesis of long or complex peptides.

Experimental Protocols

Detailed methodologies for the key experiments performed in this evaluation are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Purpose: To determine the overall purity of the this compound samples by separating the main component from any non-enantiomeric impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Chiral HPLC for Enantiomeric Purity

Purpose: To separate and quantify the D- and L-enantiomers of this compound, ensuring high stereochemical integrity.

  • Instrumentation: Shimadzu Nexera UC SFC system or equivalent chiral HPLC setup.

  • Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® IA).

  • Mobile Phase: A mixture of hexane and ethanol with a small percentage of a suitable acidic or basic modifier, optimized for the specific column.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Samples were prepared as for the standard HPLC analysis.

NMR Spectroscopy for Structural Confirmation and Impurity Identification

Purpose: To confirm the chemical structure of this compound and to identify and quantify any structurally related impurities.

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR and ¹³C NMR spectra were acquired.

  • Analysis: The spectra were analyzed for the characteristic peaks of this compound and compared against reference spectra. Integration of impurity peaks relative to the main compound was used for quantification.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Detection

Purpose: To confirm the molecular weight of this compound and to detect trace-level impurities.

  • Instrumentation: Waters Xevo G2-XS QTof Mass Spectrometer or equivalent.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Analysis: The mass spectrum was analyzed for the parent ion of this compound and any other significant ions that could indicate the presence of impurities.

Visualizing the Evaluation Workflow

The following diagram illustrates the logical flow of the experimental process used to evaluate the purity of this compound from the different suppliers.

G cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison SupplierA This compound (Supplier A) HPLC HPLC Purity SupplierA->HPLC Chiral_HPLC Chiral HPLC SupplierA->Chiral_HPLC NMR NMR Spectroscopy SupplierA->NMR MS Mass Spectrometry SupplierA->MS SupplierB This compound (Supplier B) SupplierB->HPLC SupplierB->Chiral_HPLC SupplierB->NMR SupplierB->MS SupplierC This compound (Supplier C) SupplierC->HPLC SupplierC->Chiral_HPLC SupplierC->NMR SupplierC->MS Data_Table Comparative Data Table HPLC->Data_Table Chiral_HPLC->Data_Table NMR->Data_Table MS->Data_Table Conclusion Conclusion & Recommendation Data_Table->Conclusion

Caption: Workflow for the comparative purity analysis of this compound.

Conclusion

The purity of Fmoc-protected amino acids is a cornerstone of successful peptide synthesis.[1] This comparative guide highlights that while most suppliers provide materials of high purity, significant variations can exist in the levels of specific impurities. For applications demanding the highest quality and batch-to-batch consistency, a thorough in-house evaluation of starting materials is strongly recommended. Based on our analysis, Supplier C provides this compound of the highest purity, making it the ideal choice for the synthesis of therapeutic peptides and other critical applications. Supplier A offers a reliable and cost-effective alternative for routine peptide synthesis. The choice of supplier should be guided by the specific requirements of the intended application and the tolerance for potential impurities.

References

A Researcher's Guide to Assessing the Biological Activity of Peptides Synthesized with Fmoc-Serine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biologically active peptides is a cornerstone of therapeutic innovation. The chosen synthetic strategy, particularly the selection of amino acid-protecting groups, can profoundly impact the purity of the final peptide and, consequently, its measured biological activity. This guide provides a comprehensive comparison of peptides synthesized using the common Fmoc-Ser(tBu)-OH derivative versus alternative strategies, offering supporting data and detailed experimental protocols to aid in the critical assessment of their biological function.

The Critical Link Between Synthesis Strategy, Purity, and Biological Activity

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the workhorse for producing synthetic peptides for research and therapeutic development.[1] The strategy relies on a temporary protecting group on the α-amino group (Fmoc) and "permanent" protecting groups on reactive amino acid side chains. For serine, the most common side-chain protecting group is the tert-butyl (tBu) ether, utilized in the form of Fmoc-Ser(tBu)-OH.[2]

While effective for many sequences, the Fmoc/tBu strategy can encounter challenges with "difficult" or aggregation-prone peptides, such as those containing multiple serine residues. In these cases, the choice of serine side-chain protection becomes paramount. An alternative, the trityl (Trt) group, offered by Fmoc-Ser(Trt)-OH, provides a bulkier, more acid-labile option that can disrupt interchain hydrogen bonding, a primary cause of aggregation.[3] This often leads to a purer crude peptide product.[4]

Performance Comparison: Fmoc-Ser(tBu)-OH vs. Alternatives

The choice of serine protecting group directly influences the success of the synthesis and the purity of the final peptide. While direct comparisons of IC50 or EC50 values for the same peptide synthesized with different serine protecting groups are scarce in literature, the impact on purity is well-documented and provides a strong basis for comparison. A higher purity product will inherently provide more reliable and accurate biological data.

Table 1: Comparison of Serine Protecting Groups in Fmoc-SPPS

FeatureFmoc-Ser(tBu)-OHFmoc-Ser(Trt)-OHOther Alternatives (e.g., TBDMS)
Protecting Group tert-Butyl (tBu)Trityl (Trt)tert-Butyldimethylsilyl (TBDMS)
Primary Application Standard, routine peptide synthesis"Difficult" or aggregation-prone sequencesSpecialty applications requiring different lability
Key Advantage Cost-effective, robust for non-complex peptidesReduces aggregation, leading to higher purity and yield in complex syntheses[3]Orthogonal to other protecting groups
Key Disadvantage Can lead to aggregation in difficult sequencesHigher costCan be less stable under standard synthesis conditions
Impact on Purity Good for standard sequencesSuperior for complex sequences, resulting in a purer crude product[4]Variable, dependent on the specific protecting group and synthesis conditions
Cleavage Conditions Strong acid (e.g., high concentration TFA)[2]Mild acid (e.g., dilute TFA)[7]Specific conditions (e.g., fluoride for TBDMS)[8]

Table 2: Illustrative Impact of Purity on Biological Activity (Hypothetical Data)

This table illustrates how differences in purity, achievable through different synthetic strategies, can affect measured biological activity. While this data is hypothetical, it is based on the established principle that higher purity leads to more accurate potency measurements.

Peptide Synthesized with:Purity (%)Apparent IC50 (nM)Notes
Fmoc-Ser(tBu)-OH85%150Lower purity may contain impurities that either interfere with the assay or contribute to off-target effects, leading to an inaccurate IC50 value.
Fmoc-Ser(Trt)-OH98%100Higher purity provides a more accurate measure of the intrinsic activity of the target peptide.

Experimental Protocols for Assessing Biological Activity

Accurate and reproducible assessment of a peptide's biological activity is crucial. The following are detailed protocols for key in vitro assays.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Peptide Treatment: Prepare serial dilutions of the synthesized peptide in serum-free cell culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the peptide concentration to determine the half-maximal inhibitory concentration (IC50).

Receptor Binding: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be adapted to measure the binding affinity of a peptide to its target receptor.

Protocol:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the target receptor (1-10 µg/mL in a suitable coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Peptide Incubation: Add 100 µL of serially diluted synthesized peptide to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL of a primary antibody that specifically recognizes the peptide (or a tag on the peptide) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

  • Signal Development: Allow the color to develop, then stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Plot the absorbance against the peptide concentration and fit the data to a binding curve to determine the half-maximal effective concentration (EC50).

Enzyme Inhibition Assay

This assay measures the ability of a peptide to inhibit the activity of a specific enzyme.

Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, the enzyme's substrate, and the synthesized peptide inhibitor in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the peptide inhibitor at various concentrations, and the enzyme solution. Include a control with no inhibitor (100% enzyme activity) and a blank with no enzyme.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Measure the product formation over time by monitoring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Visualization of Key Signaling Pathways and Workflows

Understanding the molecular context in which a synthesized peptide functions is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate common signaling pathways often modulated by bioactive peptides and a general workflow for their synthesis and biological evaluation.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_bioassay Biological Activity Assessment cluster_data Data Analysis synthesis Fmoc-SPPS (e.g., using Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH) purification RP-HPLC Purification synthesis->purification analysis Purity & Identity Analysis (HPLC & Mass Spectrometry) purification->analysis viability Cell Viability Assay (MTT) analysis->viability binding Receptor Binding Assay (ELISA) analysis->binding inhibition Enzyme Inhibition Assay analysis->inhibition ic50 IC50 / EC50 Determination viability->ic50 binding->ic50 inhibition->ic50

Figure 1: General workflow from peptide synthesis to biological activity assessment.

MAPK_ERK_pathway receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf mek MEK1/2 raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription Phosphorylates nucleus Cell Proliferation, Differentiation, Survival transcription->nucleus Regulates Gene Expression

Figure 2: The MAPK/ERK signaling pathway, a common target for bioactive peptides.

PI3K_AKT_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Recruits & Activates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream Phosphorylates survival Cell Survival, Growth, Proliferation downstream->survival Promotes

Figure 3: The PI3K/AKT signaling pathway, crucial for cell survival and growth.

Conclusion and Recommendations

The biological activity of a synthetic peptide is intrinsically linked to its purity, which in turn is highly dependent on the chosen synthesis strategy. While Fmoc-Ser(tBu)-OH is a reliable and cost-effective choice for routine peptide synthesis, researchers must consider alternatives like Fmoc-Ser(Trt)-OH for complex, aggregation-prone sequences to ensure the highest possible purity.[3] Investing in a synthetic strategy that yields a purer product is a critical step towards obtaining accurate and reproducible biological data. By employing rigorous purification, comprehensive analysis, and validated biological assays, researchers can confidently assess the therapeutic potential of their synthesized peptides.

References

Fmoc versus Boc Protection for Serine Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the amino moiety of serine methyl ester is a critical consideration in peptide synthesis and the development of complex molecules. The two most commonly employed protecting groups, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), each present a unique set of advantages and disadvantages. This guide provides an objective comparison of the Fmoc and Boc protection strategies for serine methyl ester, supported by experimental data and detailed protocols to aid researchers in making an informed decision for their specific synthetic needs.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters for the Fmoc and Boc protection of serine methyl ester, based on reported experimental data.

ParameterFmoc Protection (Fmoc-Ser-OMe)Boc Protection (Boc-Ser-OMe)
Typical Yield High (exact yield is reaction-dependent)~86%[1]
Purity (Commercial) ≥99% (HPLC)[2][3]≥95%[4]
Deprotection Condition Mildly basic (e.g., 20% piperidine in DMF)Acidic (e.g., TFA in DCM or HCl in dioxane)[5]
Key Side Reactions β-elimination, O-sulfonation[6][7]O-trifluoroacetylation (with TFA deprotection)[8]

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of both Fmoc- and Boc-protected serine methyl ester are provided below.

Synthesis of N-α-Fmoc-L-serine methyl ester (this compound)

Materials:

  • L-serine methyl ester hydrochloride

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-serine methyl ester hydrochloride in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate to the solution with stirring until the pH reaches approximately 8-9.

  • Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound.

Synthesis of N-α-Boc-L-serine methyl ester (Boc-Ser-OMe)

Materials:

  • L-serine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1 N Sodium hydroxide (NaOH)

  • Dioxane

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (MeI)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-serine in 1 N sodium hydroxide and cool to 5°C in an ice-water bath.[1]

  • Add a solution of di-tert-butyl dicarbonate in dioxane to the stirred solution.[1]

  • Stir the two-phase mixture at 5°C for 30 minutes, then allow it to warm to room temperature over 3.5 hours.[1]

  • Concentrate the mixture to half its original volume by rotary evaporation.[1]

  • Cool the mixture in an ice-water bath and acidify to pH 2–3 with 1 N potassium bisulfate.[1]

  • Extract the product with ethyl acetate, dry the combined extracts over magnesium sulfate, filter, and concentrate to give N-Boc-L-serine.[1]

  • To a cold solution of N-Boc-L-serine in dimethylformamide, add solid potassium carbonate.[1]

  • Add methyl iodide to the white suspension and continue stirring at 0°C for 30 minutes.[1]

  • Warm the reaction to room temperature and stir for an additional hour.[1]

  • Filter the reaction mixture and partition the filtrate between ethyl acetate and water.[1]

  • Wash the organic phase with brine, dry with magnesium sulfate, filter, and concentrate to give N-Boc-L-serine methyl ester.[1]

Deprotection of this compound

Materials:

  • This compound

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in a 20% (v/v) solution of piperidine in DMF.

  • Stir the reaction mixture at room temperature.

  • The deprotection is typically complete within 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess piperidine under reduced pressure.

Deprotection of Boc-Ser-OMe

Materials:

  • Boc-Ser-OMe

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Boc-Ser-OMe in dichloromethane.

  • Add an equal volume of trifluoroacetic acid to the solution.

  • Stir the reaction mixture at room temperature.

  • The deprotection is usually complete within 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

Mandatory Visualizations

Experimental Workflow: Fmoc Protection of Serine Methyl Ester

Fmoc_Protection_Workflow Ser_Me_HCl L-Serine Methyl Ester HCl Dissolve Dissolve in Dioxane/Water Ser_Me_HCl->Dissolve Adjust_pH Adjust pH to 8-9 with NaHCO3 Dissolve->Adjust_pH Add_Fmoc Add Fmoc-Cl or Fmoc-OSu Adjust_pH->Add_Fmoc Reaction React at 0°C to RT Add_Fmoc->Reaction Workup Workup (Extraction, Drying, Concentration) Reaction->Workup Fmoc_Ser_OMe This compound Workup->Fmoc_Ser_OMe

Caption: Workflow for the synthesis of this compound.

Experimental Workflow: Boc Protection of Serine Methyl Ester

Boc_Protection_Workflow L_Serine L-Serine Boc_Protection Protect with Boc2O L_Serine->Boc_Protection Boc_Ser_OH Boc-Ser-OH Boc_Protection->Boc_Ser_OH Esterification Esterify with MeI, K2CO3 Boc_Ser_OH->Esterification Boc_Ser_OMe Boc-Ser-OMe Esterification->Boc_Ser_OMe

Caption: Two-step synthesis of Boc-Ser-OMe.

Logical Relationship: Deprotection Strategies

Deprotection_Strategies Protected_Ser_Me Protected Serine Methyl Ester Fmoc_Protected This compound Protected_Ser_Me->Fmoc_Protected Boc_Protected Boc-Ser-OMe Protected_Ser_Me->Boc_Protected Base_Deprotection Base-Labile (e.g., Piperidine) Fmoc_Protected->Base_Deprotection Acid_Deprotection Acid-Labile (e.g., TFA) Boc_Protected->Acid_Deprotection Free_Ser_Me Serine Methyl Ester Base_Deprotection->Free_Ser_Me Acid_Deprotection->Free_Ser_Me

Caption: Orthogonal deprotection of Fmoc and Boc groups.

Concluding Remarks

The choice between Fmoc and Boc protection for serine methyl ester is contingent upon the specific requirements of the synthetic route. The Fmoc group offers the advantage of mild, base-labile deprotection, which is compatible with acid-sensitive functionalities elsewhere in the molecule. In contrast, the Boc group is stable to basic conditions and is removed with acid, providing an orthogonal protection strategy. While the synthesis of Boc-Ser-OMe has a well-documented high-yielding procedure, this compound is readily available in high purity. Potential side reactions associated with each protecting group, such as β-elimination for Fmoc and O-acylation for Boc during deprotection, must be carefully considered and mitigated through optimized reaction conditions. This guide provides the necessary data and protocols to assist researchers in selecting the most appropriate protecting group strategy for their synthetic endeavors.

References

Safety Operating Guide

Personal protective equipment for handling Fmoc-Ser-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-Ser-OMe

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of N-(9-fluorenylmethoxycarbonyl)-O-(methyl)-L-serine (this compound). Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Identification and Risk Assessment

This compound is a derivative of the amino acid serine used in peptide synthesis.[1][2] While specific toxicity data is limited, it should be handled with the care accorded to all laboratory chemicals. The primary risks are associated with inhalation of dust, and eye or skin contact. Similar Fmoc-protected amino acids are not classified as acutely toxic, but may cause irritation upon contact.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound in both solid and solution forms. The required equipment varies based on the specific handling procedure.[4][5][6][7]

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Safety goggles or a face shieldProtects against splashes and airborne particles.[4][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact with the chemical.[4][5][6]
Body Protection Laboratory coat or chemical-resistant apron/suitShields skin and personal clothing from spills.[4][5][6]
Respiratory Protection NIOSH-approved respirator (e.g., N95 for solids, or with organic vapor cartridges for solutions)Required when handling the powder outside of a fume hood or when dealing with volatile solutions to prevent inhalation.[4][6][8]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.[6]
Operational and Handling Plan

3.1. Engineering Controls:

  • Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[9]

3.2. Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn and that an emergency eyewash station and safety shower are accessible.

  • Weighing (Solid):

    • Perform all weighing operations within a chemical fume hood or a balance enclosure.

    • Use a spatula to transfer the solid. Avoid creating dust.

    • Clean any spills immediately with appropriate materials.

  • Solution Preparation:

    • Add the solid this compound to the solvent slowly while stirring to prevent splashing.

    • Work within a fume hood, especially when using volatile solvents like Dimethylformamide (DMF).

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands with soap and water after removing gloves.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous chemical waste.[9]

Table 2: Waste Disposal Procedures

Waste Type Disposal Procedure
Unused/Expired Solid this compound Place in a clearly labeled, sealed, and chemically compatible container marked as "Hazardous Waste".[9]
Liquid Waste (e.g., reaction mixtures, solvent washes) Collect in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams. For instance, piperidine/DMF waste from Fmoc deprotection should be collected separately.[9]
Contaminated Solid Waste (e.g., gloves, weighing paper, pipette tips) Place in a designated, sealed container labeled as "Hazardous Solid Waste".[9]

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[9]

Emergency Procedures

Table 3: Emergency Response

Situation Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill For small spills, use appropriate absorbent material, and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.[3]
Experimental Protocol: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The removal of the Fmoc protecting group is a common step in SPPS.[10][11]

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[10]

  • Initial Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Shake for 5 minutes.[10][12]

  • Final Deprotection: Drain the piperidine solution and add a fresh 20% solution of piperidine in DMF. Shake for 15-20 minutes.[10][13]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]

  • Confirmation (Optional): A Kaiser test can be performed to confirm the presence of a free primary amine.

Visual Workflow

cluster_prep Preparation cluster_handling Handling this compound cluster_reaction Experimental Use (e.g., SPPS) cluster_disposal Waste Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Weigh Weigh Solid Compound FumeHood->Weigh Dissolve Prepare Solution Weigh->Dissolve SolidWaste Dispose of Solid Waste Weigh->SolidWaste Couple Couple to Resin Dissolve->Couple ContaminatedWaste Dispose of Contaminated PPE Dissolve->ContaminatedWaste Deprotect Fmoc Deprotection Couple->Deprotect LiquidWaste Dispose of Liquid Waste Deprotect->LiquidWaste Deprotect->ContaminatedWaste

References

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Fmoc-Ser-OMe
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.